5-Hydroxy Propafenone-d5 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[5-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i14D2,15D2,18D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-CHHLNNTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy Propafenone-d5 Hydrochloride
This guide provides a detailed examination of the physicochemical properties of 5-Hydroxy Propafenone-d5 Hydrochloride, a critical isotopically labeled metabolite of the antiarrhythmic drug Propafenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support advanced analytical and pharmaceutical applications.
Introduction: Context and Significance
Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias.[1][2] It undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[2][3] One of its major metabolic pathways is 5-hydroxylation, mediated by the polymorphic CYP2D6 enzyme, which produces the pharmacologically active metabolite, 5-Hydroxy Propafenone.[3][4][5] This metabolite exhibits antiarrhythmic activity comparable to the parent drug.[6][7]
5-Hydroxy Propafenone-d5 Hydrochloride is the deuterium-labeled hydrochloride salt of this metabolite. The incorporation of five deuterium atoms (d5) renders it an ideal internal standard for quantitative bioanalysis using mass spectrometry (MS).[8] Deuterated standards are considered the gold standard in LC-MS assays because they are chemically identical to the analyte, ensuring they co-elute and exhibit the same behavior during sample extraction and ionization.[9][10][11][12] This minimizes variability from matrix effects and ion suppression, leading to highly accurate and precise quantification.[9][10][13]
Understanding the physicochemical properties of this labeled compound is paramount for developing robust analytical methods, ensuring its stability as a reference material, and interpreting pharmacokinetic data correctly.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all subsequent analysis.
| Identifier | Value | Source |
| Chemical Name | 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone hydrochloride | [14][15] |
| CAS Number | 1188265-48-6 | [14][15][16][17] |
| Molecular Formula | C₂₁H₂₃D₅ClNO₄ | [14] |
| Molecular Weight | 398.94 g/mol | [14][15][16] |
| Parent Drug | Propafenone | [18] |
The structure incorporates a stable isotope label on the terminal phenyl ring, providing a mass shift that is easily distinguishable from the unlabeled analyte in mass spectrometry.
Caption: Chemical structure of 5-Hydroxy Propafenone-d5 Hydrochloride.
Core Physicochemical Properties
Quantitative data on the physicochemical properties of this specific labeled compound is sparse in public literature; therefore, some properties are inferred from the parent compounds, Propafenone and 5-Hydroxy Propafenone.
| Property | Value / Description | Rationale and Significance | Source |
| Appearance | White to off-white solid. | The physical state is critical for handling, weighing, and preparing standard solutions. Visual inspection is the first step in quality control. | [19] |
| Solubility | Soluble in methanol and other organic solvents. Slightly soluble in water. | Solubility dictates the choice of solvent for stock solution preparation. Methanol is commonly used for LC-MS applications. Water solubility is relevant for direct injection of aqueous samples, though the hydrochloride salt form enhances aqueous solubility compared to the free base. | [7][19] |
| pKa | Estimated ~9.2 - 9.3 (for the secondary amine) | The pKa of the secondary amine (propylamino group) is critical for predicting ionization behavior in LC-MS. At typical mobile phase pH values (e.g., pH 2-5), this amine will be protonated, making positive mode electrospray ionization (ESI+) highly effective for detection. The value is inferred from the parent drug, Propafenone. | [19] |
| LogP | Estimated ~3.0 - 3.4 | LogP (octanol-water partition coefficient) indicates lipophilicity. This moderate value suggests the compound will have good retention on reverse-phase chromatography columns (like C18 or C8) and can be efficiently extracted from biological matrices using protein precipitation or liquid-liquid extraction. The value is inferred from the parent drug, Propafenone. | [19] |
| Storage & Stability | Powder: Store at -20°C for up to 3 years. In solvent: Store at -80°C. | Long-term stability as a solid powder is crucial for its use as a certified reference material. Storage in solution at ultra-low temperatures minimizes degradation, ensuring the accuracy of stock and working solutions over time. Solutions of the parent drug are stable for at least 24-48 hours at room temperature in common i.v. solutions. | [14][16][20][21] |
Analytical Characterization and Methodologies
The primary application of 5-Hydroxy Propafenone-d5 Hydrochloride is as an internal standard in bioanalytical methods. A robust, validated LC-MS/MS method is the cornerstone of its use.
Experimental Workflow: LC-MS/MS Quantification
The causality behind a typical workflow is designed to ensure maximum recovery, minimize matrix interference, and achieve high sensitivity.
Caption: Bioanalytical workflow for quantifying 5-Hydroxy Propafenone.
Step-by-Step Protocol: Plasma Sample Analysis
This protocol is a self-validating system, incorporating the internal standard from the beginning to control for variability throughout the process.
Objective: To accurately quantify 5-Hydroxy Propafenone in human plasma.
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
5-Hydroxy Propafenone-d5 Hydrochloride (Internal Standard, IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid or Ammonium Formate (for mobile phase modification)
2. Preparation of Standard Solutions:
-
Rationale: Accurate stock solutions are fundamental. Using a calibrated balance and Class A volumetric flasks is mandatory.
-
Prepare a 1.0 mg/mL stock solution of the IS in methanol.
-
Serially dilute the stock to create a working solution (e.g., 100 ng/mL) used for spiking plasma samples.
3. Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid method to remove the bulk of plasma proteins which can foul the analytical column and mass spectrometer.
-
Step 1: Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 10 µL of the IS working solution and vortex briefly.
-
Step 3: Add 300 µL of ice-cold acetonitrile or methanol.[23] This ratio (3:1 or 4:1 organic:plasma) ensures efficient protein crashing.
-
Step 4: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Step 5: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Step 6: Carefully transfer the supernatant to a new tube or 96-well plate for analysis. To increase concentration, this supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.[5]
4. LC-MS/MS Conditions:
-
Rationale: Chromatographic conditions are optimized to separate the analyte from endogenous matrix components, while MS/MS parameters are set for maximum sensitivity and specificity.
-
LC System: UPLC system (e.g., Waters Acquity).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.
-
Mass Spectrometer: Triple quadrupole with ESI source.
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions:
-
Justification for MRM: The precursor ion (m/z 358.3) corresponds to the protonated molecule [M+H]⁺. The product ion (m/z 116.2) is a stable, characteristic fragment. The IS will have a precursor ion shifted by +5 Da but is expected to produce the same product ion, confirming its identity and ensuring parallel analytical behavior.
Conclusion
5-Hydroxy Propafenone-d5 Hydrochloride is an indispensable tool for drug development and clinical research involving Propafenone. Its physicochemical properties are well-suited for its role as a stable isotope-labeled internal standard. A thorough understanding of its solubility, stability, and ionization characteristics, as detailed in this guide, empowers scientists to develop and validate highly reliable bioanalytical methods. The use of this standard, within a well-controlled workflow, ensures the generation of accurate and reproducible pharmacokinetic data, which is essential for both regulatory submission and clinical decision-making.
References
-
Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. PubMed. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Analytical Reviews. Available at: [Link]
-
The interactions of Propafenone and its Enantiomers with the Major Human Forms of Cytochrome P450 in Terms of In. Lancashire Online Knowledge. Available at: [Link]
-
Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. YouTube. Available at: [Link]
-
Annotation of FDA Label for propafenone and CYP2D6. ClinPGx. Available at: [Link]
-
Metabolic pathway of propafenone. ResearchGate. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]
-
Compatibility and stability of propafenone hydrochloride. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. Available at: [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils. Available at: [Link]
-
Propafenone Monograph for Professionals. Drugs.com. Available at: [Link]
-
Stability of propafenone hydrochloride in i.v. solutions. PubMed. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. PubMed. Available at: [Link]
-
5-Hydroxypropafenone. PubChem. Available at: [Link]
-
Clinical pharmacology of propafenone. Circulation. Available at: [Link]
-
Propafenone. PubChem. Available at: [Link]
-
5-Hydroxy Propafenone Hydrochloride. SynZeal. Available at: [Link]
-
5-Hydroxy Propafenone Hydrochloride-d5. Pharmaffiliates. Available at: [Link]
Sources
- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 2. youtube.com [youtube.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. nveo.org [nveo.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. texilajournal.com [texilajournal.com]
- 14. clearsynth.com [clearsynth.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. TargetMol [targetmol.com]
- 17. 5-Hydroxy Propafenone Hydrochloride-d5 | 1188265-48-6 [amp.chemicalbook.com]
- 18. 5-Hydroxy Propafenone-D5 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 19. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. cjhp-online.ca [cjhp-online.ca]
- 21. Stability of propafenone hydrochloride in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Maze: A Technical Guide to the Mechanism of Action of 5-Hydroxy Propafenone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Foreword
Propafenone, a cornerstone in the management of cardiac arrhythmias, presents a fascinating case study in pharmacokinetics and pharmacodynamics. Its clinical efficacy is not solely attributable to the parent compound but is significantly influenced by its active metabolites. This guide delves into the intricate molecular mechanisms of 5-Hydroxy Propafenone (5-OHP), the principal active metabolite, and its counterparts, offering a comprehensive exploration for the scientific community. As we navigate this pharmacological maze, we will dissect the nuanced interactions with cardiac ion channels and receptors, underpinned by a foundation of rigorous experimental evidence.
The Metabolic Journey of Propafenone: More Than Just a Parent Drug
Propafenone, a Class IC antiarrhythmic agent, undergoes extensive first-pass metabolism in the liver, primarily orchestrated by the cytochrome P450 isoenzyme CYP2D6.[1][2][3] This metabolic process gives rise to two major active metabolites: 5-Hydroxy Propafenone (5-OHP) and N-depropylpropafenone (NDPP).[4][5] The genetic polymorphism of CYP2D6 leads to significant interindividual variability in plasma concentrations of propafenone and its metabolites, categorizing individuals as extensive, intermediate, or poor metabolizers.[6][7][8] This genetic variability is a critical determinant of the drug's efficacy and potential for adverse effects.[8][9]
The metabolic pathway significantly alters the pharmacological profile. While propafenone itself exhibits potent sodium channel blocking and beta-adrenergic blocking activities, its metabolites have distinct properties that contribute to the overall clinical effect.[10][11] Understanding this metabolic journey is paramount to comprehending the complete mechanism of action.
Caption: Metabolic conversion of Propafenone.
Core Mechanism of Action: A Multi-channel Approach
The antiarrhythmic effects of 5-Hydroxy Propafenone and its fellow metabolites stem from their interaction with a variety of cardiac ion channels, primarily fast sodium channels, but also potassium and calcium channels, in addition to beta-adrenergic receptors.
Sodium Channel Blockade: The Class IC Hallmark
The defining characteristic of Class IC antiarrhythmics is their potent blockade of the fast inward sodium channels (Nav1.5) in cardiomyocytes.[12] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity.[10][13] Both propafenone and 5-OHP exhibit use-dependent Vmax reduction, with 5-OHP demonstrating comparable or even more potent sodium channel blocking activity than the parent compound.[14][15] N-depropylpropafenone (NDPP) also contributes to sodium channel blockade, although to a lesser extent than propafenone and 5-OHP.[14][16]
The kinetics of sodium channel blockade are crucial. Propafenone and NDPP show similarly slow onset and offset kinetics, while 5-OHP exhibits even slower dissociation from the inactivated sodium channels, suggesting a prolonged effect.[16] This potent and sustained sodium channel blockade is fundamental to its efficacy in terminating and preventing tachyarrhythmias.
Beta-Adrenergic Receptor Blockade: A Modulating Influence
Propafenone possesses structural similarities to beta-blocking agents and exhibits weak beta-adrenergic blocking activity.[17][18] This action is primarily attributed to the S-enantiomer of propafenone.[15] The main metabolite, 5-hydroxypropafenone, has significantly less beta-blocking activity, approximately 10 times weaker than propafenone.[10] In contrast, N-depropylpropafenone has an affinity for beta-receptors equivalent to that of propafenone.[10] This beta-blocking property can contribute to the antiarrhythmic effect by attenuating the pro-arrhythmic effects of sympathetic stimulation.
Potassium and Calcium Channel Interactions: Broadening the Spectrum
Beyond its primary targets, 5-OHP, along with propafenone, interacts with other crucial ion channels. Both compounds have been shown to block HERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for the rapid delayed rectifier potassium current (IKr) involved in cardiac repolarization.[1][19] They achieve this by binding predominantly to the open state of the channel.[1][19] This action can prolong the action potential duration, which may contribute to both antiarrhythmic and proarrhythmic effects.
Furthermore, studies have demonstrated that propafenone and 5-OHP can inhibit hKv1.5 channels, which are responsible for the ultrarapid delayed rectifier potassium current (IKur) in the atria.[20] 5-OHP also exhibits calcium channel antagonistic effects.[11][21] These interactions with multiple ion channels underscore the complex and multifaceted mechanism of action.
Comparative Pharmacodynamics: A Data-Driven Overview
To provide a clear comparison of the pharmacological activities of propafenone and its primary metabolites, the following table summarizes key findings from various studies.
| Pharmacological Property | Propafenone | 5-Hydroxy Propafenone (5-OHP) | N-depropylpropafenone (NDPP) | References |
| Sodium Channel Blockade (Vmax reduction) | Potent, use-dependent | More potent or similar to Propafenone, use-dependent | Weaker than Propafenone and 5-OHP | [10][14][16] |
| Beta-Adrenergic Blockade | Moderate | ~10x less potent than Propafenone | Equivalent to Propafenone | [10] |
| HERG Channel Blockade | Yes | Yes, similar to Propafenone | Not extensively studied | [1][19] |
| hKv1.5 Channel Blockade | Yes | Yes | Not extensively studied | [20] |
| Calcium Channel Blockade | Weak | Yes | Not extensively studied | [10][11][21] |
| Antiarrhythmic Potency (in vivo) | Effective | More potent than Propafenone in some models | Less effective than 5-OHP | [11][14] |
Experimental Protocols: Unveiling the Mechanisms
The elucidation of the mechanism of action of 5-Hydroxy Propafenone relies on a suite of electrophysiological and pharmacological assays. Below are representative protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique is fundamental for studying the effects of compounds on specific ion channels expressed in cell lines (e.g., CHO or HEK cells).
Objective: To determine the concentration-dependent block of a specific ion channel (e.g., Nav1.5, HERG) by 5-Hydroxy Propafenone.
Methodology:
-
Cell Culture: Culture cells stably transfected with the gene encoding the ion channel of interest.
-
Electrophysiological Recording:
-
Prepare a bath solution (e.g., Tyrode's solution) and an intracellular pipette solution with appropriate ionic compositions.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest. For example, for Nav1.5, a depolarizing pulse from a holding potential of -100 mV to -20 mV.
-
Record baseline currents.
-
-
Drug Application:
-
Perfuse the cell with increasing concentrations of 5-Hydroxy Propafenone.
-
Record the current at each concentration after steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Calculate the percentage of current inhibition.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Caption: Workflow for patch-clamp analysis.
Langendorff-perfused Heart Model for Assessing Integrated Cardiac Effects
This ex vivo model allows for the study of drug effects on the entire heart, preserving its intrinsic electrical and mechanical properties.
Objective: To evaluate the effects of 5-Hydroxy Propafenone on cardiac conduction (PR interval, QRS duration) and contractility.
Methodology:
-
Heart Isolation: Isolate the heart from a small mammal (e.g., guinea pig, rabbit) and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart retrogradely through the aorta with a warmed, oxygenated Krebs-Henseleit solution.
-
Instrumentation:
-
Place recording electrodes on the epicardial surface to record a pseudo-ECG.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure (contractility).
-
-
Baseline Recording: Record baseline ECG parameters and contractile function.
-
Drug Administration: Infuse 5-Hydroxy Propafenone at various concentrations into the perfusion solution.
-
Data Acquisition and Analysis: Continuously record ECG and pressure data. Analyze changes in PR interval, QRS duration, heart rate, and left ventricular developed pressure.
Conclusion: A Symphony of Actions
The mechanism of action of 5-Hydroxy Propafenone is not a solo performance but a complex symphony of interactions with multiple cardiac ion channels and receptors. Its potent sodium channel blockade, modulated by its effects on potassium and calcium channels and a lesser degree of beta-adrenergic antagonism, contributes significantly to the overall antiarrhythmic profile of propafenone. The pronounced interindividual variability in its formation due to CYP2D6 polymorphism highlights the importance of a personalized medicine approach in the clinical use of propafenone. For researchers and drug development professionals, a deep understanding of these intricate mechanisms is crucial for the rational design of safer and more effective antiarrhythmic therapies.
References
-
Kou, W. H., et al. (1987). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. Journal of the American College of Cardiology, 9(3), 669-676. [Link]
-
Siddoway, L. A., et al. (1987). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group. Journal of the American College of Cardiology, 10(4), 812-819. [Link]
-
Siddoway, L. A., et al. (1987). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American journal of cardiology, 60(16), 45F-52F. [Link]
-
Doki, K., et al. (2020). Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10. Pharmacogenomics, 21(18), 1279-1288. [Link]
-
Vozeh, S., et al. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. European journal of clinical pharmacology, 38(5), 509-513. [Link]
-
Mehrzad, M., et al. (2017). Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites. Thérapie, 72(2), 241-248. [Link]
-
Drugs.com. (2025). Propafenone: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Valenzuela, C., et al. (2000). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 47(3), 555-564. [Link]
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
-
RxList. (n.d.). Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Borchard, U., et al. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489-1497. [Link]
-
Salerno, D. M., et al. (1984). Clinical pharmacology of propafenone. Circulation, 70(5), 846-851. [Link]
-
Valenzuela, C., et al. (2000). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 47(3), 555-564. [Link]
-
Wozakowska-Kaplon, B., & Opolski, G. (2001). The influence of CYP2D6 polymorphism on the antiarrhythmic efficacy of propafenone in patients with paroxysmal atrial fibrillation during 3 months propafenone prophylactic treatment. International journal of clinical pharmacology and therapeutics, 39(7), 288-292. [Link]
-
Doki, K., et al. (2020). Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10. Pharmacogenomics, 21(18), 1279-1288. [Link]
-
Capucci, A., et al. (1988). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. British journal of clinical pharmacology, 25(3), 333-340. [Link]
-
Funck-Brentano, C., et al. (1990). Clinical pharmacokinetics of propafenone. Clinical pharmacokinetics, 19(1), 35-53. [Link]
-
Franqueza, L., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British journal of pharmacology, 125(5), 969-978. [Link]
-
Ambrosioni, E., & Marchesini, B. (1984). [Clinical pharmacology of propafenone]. Giornale italiano di cardiologia, 14(4), 285-292. [Link]
-
Pharmacology Lectures. (2024). Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. YouTube. [Link]
-
Siddoway, L. A., et al. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785-791. [Link]
-
Valenzuela, C., et al. (2000). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 47(3), 555-564. [Link]
-
Zuanetti, G., & Latini, R. (1992). Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal. Drug safety, 7(2), 118-135. [Link]
-
Medicine.com. (2020). Propafenone: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. [Link]
-
Valenzuela, C., et al. (1993). Comparative electrophysiological effects of propafenone, 5-hydroxy-propafenone, and N-depropylpropafenone on guinea pig ventricular muscle fibers. Journal of cardiovascular pharmacology, 21(5), 824-831. [Link]
-
Delgado, C., et al. (1988). Effects of 5-hydroxy-propafenone in guinea-pig atrial fibres. British journal of pharmacology, 95(3), 743-752. [Link]
-
Semantic Scholar. (n.d.). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Semantic Scholar. [Link]
-
Lee, J. T., et al. (1991). Metabolite cumulation during chronic propafenone dosing in arrhythmia. Clinical pharmacology and therapeutics, 49(2), 193-199. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medicine.com [medicine.com]
- 4. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonlinear kinetics of propafenone metabolites in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of CYP2D6 polymorphism on the antiarrhythmic efficacy of propafenone in patients with paroxysmal atrial fibrillation during 3 months propafenone prophylactic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative electrophysiological effects of propafenone, 5-hydroxy-propafenone, and N-depropylpropafenone on guinea pig ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of 5-hydroxy-propafenone in guinea-pig atrial fibres - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Pathway of Propafenone to its 5-Hydroxymetabolite: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the metabolic conversion of the antiarrhythmic drug propafenone to its active metabolite, 5-hydroxypropafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic processes, explores the causal relationships in experimental design, and provides actionable protocols for in vitro investigation.
Introduction: Propafenone's Clinical Significance and Metabolic Fate
Propafenone is a Class IC antiarrhythmic agent widely prescribed for the management of supraventricular and ventricular arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolism, primarily occurring in the liver. The biotransformation of propafenone yields two major active metabolites: 5-hydroxypropafenone and N-depropylpropafenone.[2][3] The formation of 5-hydroxypropafenone, the focus of this guide, is a critical determinant of the drug's overall pharmacological profile and is subject to significant interindividual variability.[4] This metabolite exhibits comparable sodium channel blocking activity to the parent drug, contributing to its antiarrhythmic effects.[4][5]
The Core Metabolic Pathway: Aromatic Hydroxylation by Cytochrome P450 2D6
The conversion of propafenone to 5-hydroxypropafenone is a phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2D6 .[6][7] Minor contributions from other isoforms are generally considered negligible in this specific metabolic step.
The enzymatic mechanism of aromatic hydroxylation by CYP450 enzymes is a complex process. In essence, it involves the activation of molecular oxygen by the heme iron center of the enzyme to form a highly reactive ferryl-oxo species (Compound I). This species then attacks the electron-rich aromatic ring of the propafenone molecule. The reaction can proceed through different proposed mechanisms, including an epoxidation followed by an "NIH shift" or direct electrophilic attack.[8][9][10] The regioselectivity of the hydroxylation at the 5-position of the phenyl ring is determined by the specific topology of the CYP2D6 active site, which orients the propafenone molecule for optimal interaction with the catalytic center.[11]
Visualizing the Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of propafenone.
Caption: Primary metabolic pathways of propafenone.
The Impact of Genetic Polymorphisms in CYP2D6
The gene encoding for CYP2D6 is highly polymorphic, with over 100 known alleles.[12] These genetic variations can lead to significant differences in enzyme activity, categorizing individuals into distinct phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles, resulting in a significantly reduced or absent ability to metabolize propafenone to 5-hydroxypropafenone.[13]
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles.
-
Extensive Metabolizers (EMs): Individuals with two functional alleles, representing the "normal" metabolic capacity.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to accelerated metabolism.
This genetic variability has profound clinical implications. PMs exhibit higher plasma concentrations of the parent drug and lower concentrations of the 5-hydroxy metabolite, which can alter the therapeutic and adverse effect profile of propafenone.[13] Therefore, understanding a patient's CYP2D6 genotype can be crucial for dose optimization and minimizing the risk of adverse drug reactions.
Quantitative Analysis: Enzyme Kinetics of Propafenone 5-Hydroxylation
The enzymatic conversion of propafenone to its 5-hydroxy metabolite can be characterized by Michaelis-Menten kinetics. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | Racemic Propafenone | 0.12 | 64 | [14] |
| Human Liver Microsomes | (S)-Propafenone | 5.3 | 10.2 (pmol/µg/hr) | [15] |
| Human Liver Microsomes | (R)-Propafenone | 3.0 | 5.5 (pmol/µg/hr) | [15] |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions and the source of the liver microsomes.
Drug-Drug Interactions Affecting the 5-Hydroxylation Pathway
Co-administration of drugs that are inhibitors of CYP2D6 can significantly impact the metabolism of propafenone, leading to increased plasma concentrations of the parent drug and a higher risk of toxicity. It is crucial for drug development professionals to identify and characterize such interactions early in the development process.
| Inhibitor | Ki (µM) | Type of Inhibition | Reference |
| Quinidine | 0.13 | Competitive | [14] |
| Fluoxetine | 0.33 | Competitive | [14] |
| Paroxetine | 0.54 | Competitive | [14] |
| (R)-Propafenone (on S-propafenone hydroxylation) | 2.9 | Competitive | [15] |
| (S)-Propafenone (on R-propafenone hydroxylation) | 5.2 | Competitive | [15] |
Experimental Protocols for In Vitro Metabolism Studies
A self-validating system is essential for trustworthy and reproducible in vitro metabolism studies. The following protocols provide a detailed, step-by-step methodology for investigating the 5-hydroxylation of propafenone.
In Vitro Metabolism of Propafenone in Human Liver Microsomes
This protocol is designed to determine the metabolic stability of propafenone and identify the formation of its 5-hydroxy metabolite.
Materials and Reagents:
-
Propafenone hydrochloride
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (ACN) for reaction termination
-
Internal Standard (e.g., a structurally similar compound not present in the matrix)
-
5-hydroxypropafenone reference standard
Experimental Workflow:
Caption: Experimental workflow for in vitro metabolism studies.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a stock solution of propafenone in a suitable solvent (e.g., methanol or DMSO).
-
In microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final concentration typically 0.5 mg/mL), 0.1 M phosphate buffer (pH 7.4), and MgCl2 (final concentration typically 3.3 mM).
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach the optimal temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2 volumes).
-
-
Sample Processing:
-
Add the internal standard to each sample.
-
Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining propafenone and the formed 5-hydroxypropafenone.
-
Recombinant CYP2D6 Assay for Propafenone 5-Hydroxylation
This protocol utilizes a specific recombinant human CYP2D6 enzyme to confirm its role in the 5-hydroxylation of propafenone.
Materials and Reagents:
-
Propafenone hydrochloride
-
Recombinant human CYP2D6 enzyme (co-expressed with NADPH-cytochrome P450 reductase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH
-
Control microsomes (without CYP2D6 expression)
-
Acetonitrile (ACN)
-
Internal Standard
-
5-hydroxypropafenone reference standard
Step-by-Step Procedure:
-
Preparation:
-
Follow the same preparation steps as in the human liver microsome protocol, but substitute the human liver microsomes with the recombinant CYP2D6 enzyme or control microsomes.
-
-
Pre-incubation and Reaction Initiation:
-
The pre-incubation and reaction initiation steps are similar to the previous protocol. Initiate the reaction by adding NADPH.
-
-
Incubation:
-
Incubate the reaction mixtures for a fixed time point (e.g., 30 minutes) at 37°C.
-
-
Reaction Termination and Sample Processing:
-
Terminate and process the samples as described in the human liver microsome protocol.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS. A significant formation of 5-hydroxypropafenone in the presence of recombinant CYP2D6 and its absence in the control microsomes will confirm the specific role of this enzyme.
-
Validated LC-MS/MS Method for Quantification
A robust and validated analytical method is paramount for accurate quantification of propafenone and its 5-hydroxy metabolite.
Typical LC-MS/MS Parameters:
| Parameter | Condition | Reference |
| LC System | UPLC system (e.g., Waters Acquity) | [16] |
| Column | C18 or C8 reverse-phase column | [16][17] |
| Mobile Phase | Gradient of acetonitrile and ammonium acetate or formic acid in water | [17] |
| Flow Rate | 0.4 - 1.7 mL/min | [16][17] |
| MS System | Triple quadrupole mass spectrometer | [17] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [17] |
| MRM Transitions | Propafenone: e.g., m/z 342.2 -> 116.1; 5-Hydroxypropafenone: e.g., m/z 358.2 -> 116.2 | [18] |
Method Validation:
The analytical method must be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, and stability.[19]
Conclusion: A Synthesis of a Complex Metabolic Pathway
The 5-hydroxylation of propafenone is a well-defined metabolic pathway, predominantly mediated by the polymorphic enzyme CYP2D6. This biotransformation is of significant clinical and pharmacological relevance, as it produces an active metabolite and is a major source of interindividual variability in drug response. A thorough understanding of this pathway, from the enzymatic mechanism to the practicalities of in vitro investigation, is essential for the development of safer and more effective antiarrhythmic therapies. The protocols and data presented in this guide provide a solid foundation for researchers to explore the nuances of propafenone metabolism and its implications for drug development and personalized medicine.
References
-
Propafenone Therapy and CYP2D6 Genotype. (2017). National Center for Biotechnology Information. [Link]
-
CYP2D6-mediated catalysis of tamoxifen aromatic hydroxylation with an NIH shift: similar hydroxylation mechanism in chicken, rat and human liver microsomes. (2007). Xenobiotica, 37(4), 436-451. [Link]
-
Clinical pharmacokinetics of propafenone. (1991). Clinical Pharmacokinetics, 21(1), 1-19. [Link]
-
The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. (2022). Pharmaceutics, 14(7), 1446. [Link]
-
Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. (1989). Drugs, 37(5), 625-667. [Link]
-
Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. (2024). YouTube. [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma and its application in a bioequivalence study. (2013). Journal of Pharmaceutical Analysis, 3(5), 333-341. [Link]
-
Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism. (1991). Molecular Pharmacology, 40(1), 135-142. [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. (2017). Journal of Chromatographic Science, 55(9), 911-917. [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (2021). Natural Volatiles & Essential Oils, 8(5), 11728-11756. [Link]
-
(Nos. 6134, 6135, 6136) NEW RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION RYTHMOL SR (propafenone. (n.d.). FDA. [Link]
-
Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. (2019). Angewandte Chemie International Edition, 58(41), 14594-14598. [Link]
-
Propafenone. (n.d.). PubChem. [Link]
-
5-Hydroxypropafenone. (n.d.). PubChem. [Link]
-
Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. (2023). ACS Catalysis, 13(15), 10185-10196. [Link]
-
Propafenone: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]
-
Metabolism. (n.d.). Pharmaron. [Link]
-
Interactive Visualization of Metabolic Pathways. (n.d.). IEEE. [Link]
-
Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6. (2022). Chemical Research in Toxicology, 35(5), 845-853. [Link]
-
Mechanism and structure?reactivity relationships for aromatic hydroxylation by cytochrome P450. (2017). Chemical Communications, 53(75), 10397-10400. [Link]
-
Effect of Selective Serotonin Reuptake Inhibitors on the Oxidative Metabolism of Propafenone: In Vitro Studies Using Human Liver Microsomes. (2000). Journal of Clinical Psychopharmacology, 20(4), 428-434. [Link]
-
Active-site topologies of human CYP2D6 and its aspartate-301 --> glutamate, asparagine, and glycine mutants. (2000). Biochemistry, 39(19), 5634-5641. [Link]
-
A graph layout algorithm for drawing metabolic pathways. (2000). Bioinformatics, 16(12), 1109-1115. [Link]
-
Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (2010). Chemical Reviews, 110(2), 921-948. [Link]
-
Propafenone Therapy and CYP2D6 Genotype. (2017). National Center for Biotechnology Information. [Link]
-
Annotation of FDA Label for propafenone and CYP2D6. (n.d.). Clinical Pharmacogenetics Implementation Consortium. [Link]
-
Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population. (2020). Congenital Heart Disease, 15(4), 223-231. [Link]
-
The interactions of Propafenone and its Enantiomers with the Major Human Forms of Cytochrome P450 in Terms of In. (2010). University of Central Lancashire. [Link]
-
Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). BioIVT. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
-
Metabolic Pathways as Graphs. (n.d.). Neo4j. [Link]
-
CYP2D6: propafenone. (2022). Dutch Pharmacogenetics Working Group. [Link]
-
Regioselective hydroxylation of an antiarrhythmic drug, propafenone, mediated by rat liver cytochrome P450 2D2 differs from that catalyzed by human P450 2D6. (2016). Xenobiotica, 46(11), 947-956. [Link]
-
Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites. (1993). Molecular Pharmacology, 43(1), 120-126. [Link]
-
CYP2D62 + propafenone. (n.d.). Clinical Pharmacogenetics Implementation Consortium. [Link]
-
A Graph Layout Algorithm for Drawing Metabolic Pathways. (2000). Bioinformatics, 16(12), 1109-1115. [Link]
Sources
- 1. Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. CYP2D6-mediated catalysis of tamoxifen aromatic hydroxylation with an NIH shift: similar hydroxylation mechanism in chicken, rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective hydroxylation of an antiarrhythmic drug, propafenone, mediated by rat liver cytochrome P450 2D2 differs from that catalyzed by human P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 14. Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nveo.org [nveo.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Deuterium Labeling and Isotopic Stability of 5-Hydroxy Propafenone-d5
<Senior Application Scientist
Authored by: Senior Application Scientist
Publication Date: January 16, 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and isotopic stability assessment of 5-Hydroxy Propafenone-d5. Intended for researchers, scientists, and drug development professionals, this document delves into the critical aspects of utilizing deuterated internal standards in bioanalytical assays. A detailed examination of the underlying principles of deuterium labeling, potential pitfalls such as back-exchange, and robust analytical methodologies for ensuring data integrity is presented. The guide emphasizes the importance of rigorous validation to meet regulatory expectations and ensure the reliability of pharmacokinetic and metabolism studies.
Introduction: The Role of 5-Hydroxy Propafenone in Propafenone Metabolism and the Rationale for Isotopic Labeling
Propafenone is a class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] Its clinical efficacy is influenced by its extensive metabolism, which is subject to genetic polymorphism.[2] In over 90% of patients, classified as extensive metabolizers, propafenone is rapidly converted to two primary active metabolites: 5-Hydroxy Propafenone and N-depropylpropafenone.[3][4][5] The formation of 5-Hydroxy Propafenone is principally catalyzed by the cytochrome P450 enzyme CYP2D6.[2][6] This metabolite is not only active but can accumulate to plasma concentrations comparable to the parent drug, contributing significantly to the overall pharmacological effect.[6]
Given the importance of quantifying both propafenone and its major active metabolite, 5-Hydroxy Propafenone, in biological matrices for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[1][7][8] 5-Hydroxy Propafenone-d5 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.[9][10] The incorporation of five deuterium atoms provides a sufficient mass shift to distinguish it from the endogenous analyte while maintaining nearly identical physicochemical properties, which is crucial for compensating for variability during sample extraction and ionization.[1]
This guide will provide a detailed exploration of the synthesis, characterization, and critical isotopic stability considerations for 5-Hydroxy Propafenone-d5, ensuring its reliable application in regulated bioanalysis.
The Metabolic Pathway of Propafenone
The metabolic conversion of propafenone to 5-Hydroxy Propafenone is a critical step in its biotransformation. This pathway, primarily mediated by CYP2D6, is a key determinant of the drug's pharmacokinetic profile and can be influenced by co-administered drugs that inhibit this enzyme, such as quinidine.[3]
Caption: Metabolic pathways of Propafenone.
Synthesis and Characterization of 5-Hydroxy Propafenone-d5
The synthesis of 5-Hydroxy Propafenone-d5 with high isotopic purity and enrichment is crucial for its function as a reliable internal standard. The most robust synthetic strategies involve the use of deuterated precursors to ensure the stable incorporation of deuterium atoms at non-exchangeable positions.
Synthetic Strategy: Building from a Deuterated Precursor
A common and effective method for synthesizing 5-Hydroxy Propafenone-d5 involves a multi-step process starting with a deuterated aromatic precursor.[11] This approach guarantees high isotopic enrichment and precise placement of the deuterium labels.
A logical synthetic pathway would utilize benzaldehyde-d5 as the key deuterated starting material to introduce the five deuterium atoms onto the terminal phenyl ring.[11] This ensures the deuterium atoms are on a stable aromatic ring, minimizing the risk of back-exchange. The synthesis would then proceed through a series of reactions to build the rest of the molecule, including the addition of the propionyl chain and the hydroxy-propylamino side chain.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 5-Hydroxy Propafenone-d5.
2.2.1. Identity and Chemical Purity
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are fundamental for confirming the chemical structure. In ¹H-NMR, the absence of signals corresponding to the protons on the terminal phenyl ring provides strong evidence of successful deuteration.[12] ²H-NMR can be used to directly observe the deuterium atoms.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight, which will be shifted by the mass of the incorporated deuterium atoms.[12]
2.2.2. Isotopic Purity and Enrichment
Isotopic purity refers to the percentage of the compound that is enriched with the desired number of deuterium atoms.[14] This is a critical parameter for an internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary technique for determining isotopic purity.[14] By analyzing the mass-to-charge (m/z) ratios, the relative proportions of the d5-labeled compound and any lower-deuterated or unlabeled species can be accurately measured.[14][15][16] High-resolution instruments are particularly valuable for resolving isotopic peaks with high precision.[14][17]
Table 1: Key Analytical Techniques for Characterization
| Analytical Technique | Parameter Assessed | Expected Outcome for 5-Hydroxy Propafenone-d5 |
| ¹H-NMR | Identity, Deuteration Position | Absence of proton signals for the terminal phenyl ring. |
| ²H-NMR | Direct Detection of Deuterium | Signals corresponding to the deuterium atoms on the phenyl ring. |
| HRMS | Molecular Weight Confirmation | Molecular weight consistent with the incorporation of five deuterium atoms. |
| LC-HRMS | Isotopic Purity/Enrichment | High percentage of the d5 species with minimal contribution from d0-d4 species. |
Isotopic Stability: The Critical Challenge of Back-Exchange
A significant concern when using deuterated internal standards is the potential for isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment.[18][19][20] This process can compromise the accuracy and precision of a bioanalytical method by altering the mass of the internal standard.[19][20]
Factors Influencing Back-Exchange
Several factors can influence the rate and extent of back-exchange:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (O, N) are highly susceptible to exchange. Labels on carbon atoms are generally more stable, but those adjacent to carbonyl groups or on certain aromatic rings can be labile under specific conditions.[19] The placement of deuterium on the stable terminal phenyl ring of 5-Hydroxy Propafenone-d5 is a key design feature to minimize this risk.
-
pH: The rate of back-exchange is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange.[18][19][20] For many compounds, the minimum exchange rate is observed at a slightly acidic pH (around 2.5-3.0).[20]
-
Temperature: Higher temperatures accelerate chemical reactions, including back-exchange.[19][20]
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and are necessary for back-exchange to occur.[19][20]
Experimental Protocol for Assessing Isotopic Stability
A self-validating protocol is essential to demonstrate the isotopic stability of 5-Hydroxy Propafenone-d5 under the conditions of the bioanalytical method.
Objective: To evaluate the isotopic stability of 5-Hydroxy Propafenone-d5 in the sample matrix and processing conditions.
Methodology:
-
Preparation of Test Samples: Spike a known concentration of 5-Hydroxy Propafenone-d5 into the intended biological matrix (e.g., human plasma).
-
Incubation: Incubate the samples under various conditions that mimic the entire bioanalytical workflow:
-
Bench-top stability: Room temperature for the expected duration of sample handling.
-
Autosampler stability: Temperature of the autosampler for the expected run time.
-
Freeze-thaw stability: Multiple cycles of freezing and thawing.
-
Long-term storage stability: Frozen at the intended storage temperature for an extended period.
-
-
Sample Processing: At each time point, process the samples using the established extraction procedure.
-
LC-MS Analysis: Analyze the processed samples by LC-MS. Monitor the ion chromatograms for both 5-Hydroxy Propafenone-d5 and the unlabeled 5-Hydroxy Propafenone (d0).
-
Data Evaluation:
-
Measure the peak area or signal intensity of both the d5 and d0 species.
-
A significant decrease in the d5 signal accompanied by an increase in the d0 signal over time indicates back-exchange.[20]
-
The stability is considered acceptable if the change in the ratio of the d5 to d0 signal is within a predefined acceptance criterion (e.g., ±15%).
-
Caption: Workflow for Isotopic Stability Testing.
Regulatory Considerations and Best Practices
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation, which includes expectations for the use of internal standards.[21][22][23][24]
Key recommendations include:
-
Use of Stable Isotope-Labeled Internal Standards: The use of a SIL-IS is highly recommended for MS-based assays whenever possible.[21]
-
High Isotopic Purity: The labeled standard should be of high isotopic purity.[21]
-
No Isotope Exchange: It is crucial to demonstrate that no isotope exchange reaction occurs during sample preparation and analysis.[21]
Adherence to these guidelines is essential for the acceptance of bioanalytical data in regulatory submissions. The experimental protocols described in this guide are designed to provide the necessary evidence to meet these requirements.
Conclusion
5-Hydroxy Propafenone-d5 is an indispensable tool for the accurate quantification of the major active metabolite of propafenone in biological samples. Its successful application hinges on a thorough understanding of its synthesis, rigorous characterization to ensure identity and purity, and, most critically, a comprehensive evaluation of its isotopic stability. By implementing the principles and protocols outlined in this technical guide, researchers and drug development professionals can ensure the integrity and reliability of their bioanalytical data, ultimately contributing to the safe and effective use of propafenone.
References
-
Drugs.com. (2025, September 16). Propafenone: Package Insert / Prescribing Information / MOA. [Link]
-
ClinPGx. (n.d.). Annotation of FDA Label for propafenone and CYP2D6. [Link]
-
Cardiovascular Research. (n.d.). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
Canadian Journal of Chemistry. (n.d.). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. [Link]
-
PAGE Meeting. (n.d.). Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite. [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. [Link]
-
Springer. (2025, August 9). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. [Link]
-
PubMed. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
-
International Atomic Energy Agency. (n.d.). How Isotopes Are Identified - Isotope Detection Methods. [Link]
-
PubChem. (n.d.). 5-Hydroxypropafenone. [Link]
-
Elsevier. (n.d.). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma and its application to a clinical pharmacokinetic study. [Link]
-
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
PubMed. (1990, May). Deuterium Labelling in NMR Structural Analysis of Larger Proteins. [Link]
-
PubChem. (n.d.). 5-Hydroxypropafenone, (S)-. [Link]
-
PMC. (2024, December 22). Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis. [Link]
-
SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. [Link]
-
Almac. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
MestReNova. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]
-
PubChem. (n.d.). 5-Hydroxy Propafenone Hydrochloride. [Link]
-
PubMed. (2017, October). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. [Link]
-
ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]
-
NIH. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]
-
Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. [Link]
-
Journal of Nuclear Medicine. (2022, August 1). Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]
-
FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubMed. (2017, October 1). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. [Link]
-
ZEOCHEM. (n.d.). Deuterium Labeled Compounds. [Link]
-
Chem-Station Int. Ed. (2015, December 8). Deuterium Labeling Reaction. [Link]
-
MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]
-
X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. [Link]
-
ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. In red, isotopic enrichment.... [Link]
-
ResearchGate. (2025, August 7). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. [Link]
-
ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. [Link]
-
Future Science. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drugs.com [drugs.com]
- 4. ClinPGx [clinpgx.org]
- 5. Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite [page-meeting.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
stability of 5-Hydroxy Propafenone-d5 Hydrochloride in stock solutions
An In-Depth Technical Guide to the Stability of 5-Hydroxy Propafenone-d5 Hydrochloride in Stock Solutions
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for establishing the stability of 5-Hydroxy Propafenone-d5 Hydrochloride stock solutions, a critical component in bioanalytical assays. As the deuterated internal standard for a major, active metabolite of Propafenone, its stability is paramount for the accuracy and reproducibility of pharmacokinetic and therapeutic drug monitoring studies.[1][2][3][4] This document moves beyond mere protocol, delving into the underlying chemical principles and offering a self-validating methodology for researchers, scientists, and drug development professionals to ensure the integrity of their analytical standards.
Introduction: The Critical Role of the Internal Standard
5-Hydroxy Propafenone is an active metabolite of the Class 1C antiarrhythmic drug, Propafenone.[2][5] In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) compounds like 5-Hydroxy Propafenone-d5 Hydrochloride serve as the ideal internal standard (IS).[1][4][6] The SIL-IS co-elutes with the analyte and is affected similarly by matrix effects and instrument fluctuations, allowing for precise and accurate quantification.[1] Therefore, the foundational assumption is that the concentration of the IS in its stock and working solutions is known and unchanging. Any degradation of the IS would lead to a proportional error in the calculated concentration of the analyte, compromising the validity of entire studies. This guide provides the scientific rationale and practical steps to rigorously validate this assumption.
Physicochemical Factors Governing Stability
The stability of 5-Hydroxy Propafenone-d5 Hydrochloride in solution is not an intrinsic constant but a function of its environment. Understanding the key influencing factors is essential for designing a robust stability study and defining optimal storage conditions.
-
The Hydrochloride Salt Form: Many pharmaceutical compounds are formulated as hydrochloride salts to enhance their aqueous solubility and shelf-life.[7][8][9] The protonated amine group in 5-Hydroxy Propafenone-d5 Hydrochloride reduces the likelihood of oxidative degradation compared to the free base.[7] However, it also makes the compound's solubility pH-dependent. In highly acidic solutions, the common-ion effect could potentially reduce solubility.[10]
-
The Deuterated Label: The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which generally enhances the metabolic stability of the molecule in vivo.[1] For in vitro stock solution stability, the primary concern is the potential for hydrogen-deuterium (H-D) exchange, especially if labile deuterium atoms are present on heteroatoms (O, N, S) and exposed to protic solvents or atmospheric moisture.[11] While the d5 label on the phenyl group is generally stable, careful handling to minimize moisture is a best practice.[11]
-
Solvent Selection: The choice of solvent is critical. Common solvents for LC-MS applications include methanol, acetonitrile, and DMSO. The ideal solvent must fully dissolve the standard without promoting degradation. Methanol is often a suitable choice for initial stock solutions.[12] It is imperative to use high-purity, LC-MS grade solvents to avoid introducing reactive impurities.
-
Temperature: Chemical degradation rates are highly dependent on temperature. For long-term storage, freezing at -20°C or below is typically advised to minimize degradation kinetics.[11] However, it is crucial to consider the freeze-thaw stability, as repeated cycles can introduce their own stresses.
-
Light Exposure: Compounds with chromophores, such as the aromatic rings in 5-Hydroxy Propafenone, can be susceptible to photodegradation.[11] Therefore, storage in amber vials or other light-protecting containers is a mandatory precaution.
-
Oxidation: Forced degradation studies on the parent drug, Propafenone, have shown it to be highly susceptible to oxidative stress (e.g., hydrogen peroxide).[13][14] It is reasonable to hypothesize that the 5-hydroxy metabolite could share this vulnerability. This necessitates minimizing exposure to air (oxygen) and potential oxidizing agents.
Stock Solution Preparation: The Foundation of Accuracy
The validity of any stability study begins with the accurate and consistent preparation of the stock solution. Inaccurate initial measurements will propagate error throughout the experiment.[15]
Protocol 3.1: Preparation of a 1 mg/mL Primary Stock Solution
-
Equilibration: Allow the vial of solid 5-Hydroxy Propafenone-d5 Hydrochloride to warm to ambient laboratory temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic solid.[11]
-
Weighing: Using a calibrated analytical balance, accurately weigh a target amount (e.g., 1.0 mg) of the solid into a Class A volumetric flask (e.g., 1.0 mL).[16] Record the exact mass weighed.
-
Scientist's Note: It is more important to know the exact mass you weighed than to hit the target mass perfectly. The precise concentration can be calculated from the actual mass.[16]
-
-
Dissolution: Add a small volume (approx. 50-70% of the final volume) of high-purity methanol to the volumetric flask.
-
Solubilization: Gently swirl or sonicate the flask until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Dilution to Volume: Carefully add methanol to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.
-
Labeling and Storage: Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap. The label must include the compound name, concentration, solvent, preparation date, and preparer's initials.[17] Store immediately under the intended long-term storage condition (e.g., -20°C).
Experimental Design for Stability Assessment
A comprehensive stability assessment must evaluate the compound under conditions that mimic both short-term handling and long-term storage. The core principle is to compare the analytical response of an aged solution to that of a freshly prepared standard.[18]
Experimental Workflow
The overall process follows a logical sequence from preparation to final analysis, ensuring all variables are controlled and monitored.
Caption: Experimental workflow for stock solution stability testing.
Short-Term (Bench-Top) Stability
This experiment simulates leaving the stock solution on a lab bench or in an autosampler.
-
Protocol:
-
Prepare two sets of samples (e.g., low and high concentration) from the stock solution.
-
Store them at ambient laboratory temperature (~22°C) and, if applicable, in the autosampler (~4°C).
-
Analyze the samples against a freshly prepared calibration curve at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
The concentration of the aged samples should be within ±10% of the nominal concentration.
-
| Table 1: Example Short-Term Stability Data at Room Temperature | ||||
| Time Point (Hours) | Nominal Conc. (ng/mL) | N=1 | N=2 | N=3 |
| 0 | 100 | 101.2 | 99.5 | 100.8 |
| 4 | 100 | 98.7 | 100.1 | 101.5 |
| 8 | 100 | 99.9 | 98.2 | 100.3 |
| 24 | 100 | 97.8 | 99.1 | 98.5 |
Long-Term Stability
This experiment establishes the re-test date or expiry for the stock solution under defined storage conditions.
-
Protocol:
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store aliquots at two or more temperatures, typically the intended storage condition (e.g., -20°C) and a slightly elevated condition (e.g., 4°C).
-
At defined intervals (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each temperature.
-
Analyze against a freshly prepared calibration curve.
-
The mean concentration should remain within ±10% of the initial (Time 0) concentration.
-
| Table 2: Example Long-Term Stability Data | |||
| Time Point (Months) | Storage Condition | Mean Measured Conc. (ng/mL) | Mean % of Initial |
| 0 | (Baseline) | 100.5 | 100.0% |
| 3 | 4°C | 98.9 | 98.4% |
| 3 | -20°C | 101.1 | 100.6% |
| 6 | 4°C | 95.2 | 94.7% |
| 6 | -20°C | 99.8 | 99.3% |
| 12 | 4°C | 87.1 (Fails) | 86.7% |
| 12 | -20°C | 100.2 | 99.7% |
Forced Degradation (Stress Testing)
To understand potential degradation pathways, forced degradation studies are invaluable.[19] They expose the stock solution to harsh conditions to intentionally induce degradation. Based on literature for the parent compound, oxidative stress is a key condition to test.[13][14]
-
Protocol:
-
Treat aliquots of the stock solution with agents like 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation).
-
Incubate for a set period (e.g., 24 hours) at a controlled temperature (e.g., 60°C).
-
Analyze the stressed samples using a stability-indicating chromatographic method.
-
The goal is not to prove stability, but to generate and identify potential degradation products, which confirms the analytical method can separate them from the parent peak.
-
Caption: Hypothetical oxidative degradation pathway.
Conclusions and Best Practices
The stability of 5-Hydroxy Propafenone-d5 Hydrochloride stock solutions is a prerequisite for reliable bioanalytical data. This guide demonstrates that stability is not a given but must be empirically proven through systematic investigation.
Key Recommendations:
-
Solvent: Use high-purity, LC-MS grade methanol or acetonitrile for stock solutions.
-
Preparation: Always allow the solid to equilibrate to room temperature before weighing to prevent moisture uptake.[11] Use Class A volumetric glassware for accuracy.[16]
-
Storage: For long-term stability, store stock solutions at -20°C or below in tightly sealed, amber glass vials.
-
Handling: Minimize the time stock solutions spend at room temperature. Use aliquots for preparing working solutions to preserve the integrity of the primary stock. Avoid repeated freeze-thaw cycles.
-
Validation: Perform and document short-term and long-term stability studies as part of your bioanalytical method validation, following relevant regulatory guidance.[18][20][21]
References
- Title: Best Practices For Stock Solutions.
- Title: Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?
- Title: Deuterated Standards for LC-MS Analysis.
- Title: Revisiting propafenone toxicity.
- Title: Technical Support Center: Navigating the Nuances of Deuterated Compounds.
- Title: Results of forced degradation study.
- Title: Metabolite cumulation during chronic propafenone dosing in arrhythmia.
- Title: What is the procedure to create stock solutions?
- Title: Stock Solutions 101: Everything You Need to Know.
- Title: How to Make Accurate Stock Solutions.
- Title: Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration.
- Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Title: Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.
- Title: Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- Title: Stock and working solutions stability.
- Title: Hydrochloride.
- Title: What is the storage conditions and protocol for deuterated standards of organic compounds?
- Title: Salt Selection in Drug Development.
- Title: 5-Hydroxy Propafenone-d5-1 hydrochloride.
- Title: Forced degradation studies.
- Title: 5-Hydroxy Propafenone-D5 (HCl Salt).
- Title: GUIDELINE ON STABILITY TESTING.
- Title: How to evaluate Stock solution stability according to EMA guideline.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite cumulation during chronic propafenone dosing in arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. pharmainfonepal.com [pharmainfonepal.com]
- 8. pharmaoffer.com [pharmaoffer.com]
- 9. Hydrochloride - Wikipedia [en.wikipedia.org]
- 10. pharmtech.com [pharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fastercapital.com [fastercapital.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. e-b-f.eu [e-b-f.eu]
- 19. medcraveonline.com [medcraveonline.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. forum.bebac.at [forum.bebac.at]
A Comprehensive Technical Guide to the NMR and High-Resolution Mass Spectrometry Analysis of 5-Hydroxy Propafenone-d5
An In-depth Technical Guide:
Introduction
Propafenone is a Class 1c anti-arrhythmic medication widely used in the management of cardiac arrhythmias associated with rapid heartbeats, such as atrial and ventricular arrhythmias[1]. Upon administration, propafenone undergoes extensive first-pass metabolism in the liver[2]. One of its primary active metabolites is 5-hydroxypropafenone (5-OHP), formed through the action of the cytochrome P450 enzyme CYP2D6[3]. The pharmacological activity and potential for accumulation of this metabolite necessitate its accurate quantification in biological matrices for pharmacokinetic studies and therapeutic drug monitoring[4][5].
To achieve precise and accurate quantification in complex biological samples, stable isotope-labeled internal standards are indispensable. 5-Hydroxy Propafenone-d5 is a deuterated analog of the 5-OHP metabolite, specifically designed for use as an internal standard in analytical methodologies like liquid chromatography-mass spectrometry (LC-MS)[6][7][8]. Its five deuterium atoms grant it a distinct mass-to-charge ratio, while its physicochemical properties remain nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps[9].
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the analytical techniques central to the structural confirmation and application of 5-Hydroxy Propafenone-d5: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Chemical Structure and Properties
The structural integrity and isotopic labeling of 5-Hydroxy Propafenone-d5 must be rigorously confirmed before its use as an internal standard. The deuterium atoms are strategically placed on the terminal phenyl ring, a site not typically involved in metabolic transformations of this part of the molecule.
IUPAC Name: 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-d5)-1-propanone hydrochloride[6][7]
| Property | Value | Source(s) |
| CAS Number | 1188265-48-6 | [6][10] |
| Molecular Formula | C₂₁H₂₃D₅ClNO₄ | [6] |
| Molecular Weight | 398.94 g/mol | [6] |
| Synonyms | GPV 129-d5 | [7] |
| Primary Application | Internal standard for GC- or LC-MS quantification | [6][8][11] |
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is the premier analytical tool for drug metabolism studies, offering high resolution and mass accuracy that are crucial for the characterization and quantification of metabolites.[12][13] Its ability to provide unequivocal elemental composition from accurate mass measurements makes it invaluable for confirming the identity of compounds like 5-Hydroxy Propafenone-d5 and distinguishing them from endogenous matrix components.[14]
Causality in Experimental Design
The goal of the HRMS analysis is twofold: to confirm the exact mass and elemental composition of the deuterated standard and to develop a robust method for its use in quantitative assays.
-
Chromatography (LC): Liquid chromatography is employed to separate the analyte from other components in the sample matrix prior to mass analysis. A reversed-phase C18 or C8 column is typically chosen for its ability to effectively retain and separate moderately polar compounds like propafenone and its metabolites based on their hydrophobicity.[3][5]
-
Ionization (ESI): Electrospray Ionization (ESI) is the preferred ionization technique because it is a soft ionization method that minimizes in-source fragmentation, allowing for the prominent detection of the protonated molecular ion [M+H]⁺. The presence of a basic secondary amine in the propafenone structure makes it highly amenable to ionization in positive mode.
-
Mass Analysis (QTOF or Orbitrap): High-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF) or Orbitrap are essential. They provide mass accuracy typically below 5 ppm, which is necessary to confidently determine the elemental formula and confirm the successful incorporation of the five deuterium atoms.[12][14]
Experimental Protocol: LC-HRMS
This protocol outlines a general procedure for the analysis of 5-Hydroxy Propafenone-d5.
-
Standard Preparation:
-
Prepare a stock solution of 5-Hydroxy Propafenone-d5 hydrochloride in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions in a 50:50 methanol:water mixture to create working solutions at appropriate concentrations (e.g., 1 µg/mL).
-
-
Liquid Chromatography System:
-
LC Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, increase to 80% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometer:
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Data Acquisition: Full scan mode from m/z 100-800. For fragmentation data, use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach.
-
Collision Energy (for MS/MS): A ramped collision energy (e.g., 15-40 eV) can be used to generate informative fragment ions.
-
Data Interpretation and Expected Results
The high mass accuracy of HRMS allows for the confident identification of the isotopic composition.
| Parameter | Expected Value | Rationale |
| Exact Mass of Neutral | 362.2478 (C₂₁H₂₂D₅NO₄) | Calculated elemental composition. |
| Expected [M+H]⁺ Ion | 363.2556 m/z | Protonated parent ion. |
| Mass Accuracy | < 5 ppm | Standard for HRMS instruments, confirming elemental composition. |
| Key Fragment Ion | ~116 m/z | Corresponds to the side chain cleavage, a known fragmentation pathway for propafenone and its metabolites.[3] |
The mass difference of +5 Da compared to the non-deuterated 5-hydroxypropafenone ([M+H]⁺ ≈ 358.2 m/z) serves as definitive proof of the isotopic labeling.
HRMS Analysis Workflow
Caption: Workflow for the LC-HRMS analysis of 5-Hydroxy Propafenone-d5.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For isotopically labeled compounds, NMR serves a critical, dual purpose: it confirms the overall chemical structure and verifies the precise location and extent of isotopic enrichment.
Causality in Experimental Design
-
¹H NMR (Proton NMR): This experiment is fundamental for mapping the proton environment of the molecule. In the case of 5-Hydroxy Propafenone-d5, the ¹H NMR spectrum is expected to show all the signals of the parent compound, except for a significant reduction or complete absence of signals corresponding to the terminal phenyl ring, providing strong evidence of successful deuteration at that position.
-
²H NMR (Deuterium NMR): While less common, ²H NMR is a powerful complementary technique. It directly observes the deuterium nuclei.[15] A signal in the aromatic region of the ²H spectrum confirms the presence of deuterium on the phenyl ring. This is particularly useful for highly enriched compounds where residual proton signals may be too weak for accurate quantification.[16] The use of a non-deuterated solvent is often preferred for ²H NMR to avoid a massive solvent signal in the spectrum.[16]
-
Solvent Selection: For ¹H NMR, a deuterated solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ is essential to avoid overwhelming the analyte signals with solvent protons.[17] These solvents also provide the deuterium signal required for the spectrometer's lock system to ensure field stability.[17]
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 5-Hydroxy Propafenone-d5 hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Experiment: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
-
²H NMR Data Acquisition (Optional but Recommended):
-
Spectrometer: 400 MHz instrument equipped for deuterium observation.
-
Experiment: Standard 1D deuterium experiment.
-
Solvent: For best results, a non-deuterated solvent can be used if a sufficient amount of sample is available. Otherwise, the standard deuterated solvent is acceptable.
-
Number of Scans: May require a higher number of scans due to the lower gyromagnetic ratio of deuterium.
-
Referencing: Reference the spectrum relative to a known standard or by frequency ratio from the proton spectrum.
-
Data Interpretation and Expected Results
The interpretation focuses on identifying key signals and confirming the absence of protons on the d5-phenyl ring.
| Data Type | Expected Chemical Shifts (ppm) | Interpretation |
| ¹H NMR | ~7.0-7.5 ppm | Absent or greatly diminished. This region corresponds to the protons of the terminal phenyl ring. Its absence confirms deuteration. |
| ~6.5-7.8 ppm | Signals corresponding to the protons on the hydroxy-substituted phenyl ring. | |
| ~4.0-4.5 ppm | Signals for the -CH₂- and -CH- groups of the propoxy side chain. | |
| ~2.5-3.5 ppm | Signals for the propylamino group and the ethylene bridge. | |
| ~0.9 ppm | A triplet corresponding to the terminal methyl group of the propyl chain. | |
| ²H NMR | ~7.0-7.5 ppm | A broad signal confirming the presence of deuterium atoms in the aromatic region, corresponding to the d5-phenyl ring. |
NMR Analysis Workflow
Caption: Workflow for the NMR structural verification of 5-Hydroxy Propafenone-d5.
Conclusion
The rigorous analytical characterization of 5-Hydroxy Propafenone-d5 is paramount to its function as a reliable internal standard in regulated bioanalysis. High-resolution mass spectrometry provides definitive confirmation of its elemental composition and isotopic enrichment, while NMR spectroscopy offers an unambiguous verification of its molecular structure and the specific location of the deuterium labels. By employing the methodologies outlined in this guide, researchers can ensure the identity and purity of this critical reagent, leading to the development of robust, accurate, and precise quantitative assays for propafenone and its metabolites. This analytical rigor underpins the integrity of pharmacokinetic and clinical studies, ultimately contributing to the safe and effective use of propafenone therapy.
References
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). Spectroscopy Online. Retrieved January 16, 2026, from [Link]
-
Deuterium NMR. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. (n.d.). SCIEX. Retrieved January 16, 2026, from [Link]
-
Propafenone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Drug Discovery and Development. Retrieved January 16, 2026, from [Link]
-
Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Mass Spectrometry. Retrieved January 16, 2026, from [Link]
-
Metabolite cumulation during chronic propafenone dosing in arrhythmia. (1988). PubMed. Retrieved January 16, 2026, from [Link]
-
Siddoway, L. A., et al. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation. Retrieved January 16, 2026, from [Link]
-
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (2011). American Pharmaceutical Review. Retrieved January 16, 2026, from [Link]
-
Propafenone Monograph for Professionals. (2025). Drugs.com. Retrieved January 16, 2026, from [Link]
-
Vozeh, S., et al. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. European Journal of Clinical Pharmacology. Retrieved January 16, 2026, from [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 16, 2026, from [Link]
-
5-Hydroxy Propafenone-D5 (HCl Salt). (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]
-
5-Hydroxypropafenone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
5-Hydroxy Propafenone-D5 Hydrochloride. (n.d.). Acanthus Research. Retrieved January 16, 2026, from [Link]
-
5-Hydroxy Propafenone Hydrochloride-d5. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Latini, R., et al. (1988). High-performance liquid chromatographic separation and mass spectrometric identification of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved January 16, 2026, from [Link]
-
Sujan Kumar D. P., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre. Retrieved January 16, 2026, from [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science. Retrieved January 16, 2026, from [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography. Retrieved January 16, 2026, from [Link]
Sources
- 1. Propafenone - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite cumulation during chronic propafenone dosing in arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Hydroxy Propafenone in Human Plasma Using a Deuterated Internal Standard
Introduction: The Clinical and Analytical Imperative
Propafenone is a Class IC antiarrhythmic agent widely prescribed for cardiac arrhythmias.[1] Its clinical efficacy and safety are complicated by a complex metabolic profile, which is heavily influenced by patient genetics. The primary metabolic pathway involves hydroxylation to form 5-Hydroxy Propafenone (5-OHP), an active metabolite with comparable antiarrhythmic potency to the parent drug.[2][3][4] This conversion is catalyzed almost exclusively by the cytochrome P450 2D6 (CYP2D6) enzyme, an enzyme known for its significant genetic polymorphism.[1][5][6]
Consequently, a patient's CYP2D6 genotype—ranging from poor to extensive metabolizers—directly dictates the plasma concentration ratio of propafenone to 5-OHP.[3][5] This variability underscores the critical need for accurate and precise quantification of 5-OHP in biological matrices to support pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence trials.
This application note details the development and validation of a robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 5-Hydroxy Propafenone in human plasma. The method employs 5-Hydroxy Propafenone-d5, a stable isotope-labeled (SIL) internal standard, to ensure the highest level of analytical accuracy, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[7][8][9]
Foundational Method Development: A Rationale-Driven Approach
The design of a reliable bioanalytical method is built upon a series of deliberate choices, each justified by scientific principles aimed at maximizing accuracy, precision, and robustness.
The Gold Standard: Justification for a Stable Isotope-Labeled Internal Standard
In quantitative LC-MS/MS, an internal standard (IS) is crucial for correcting analytical variability. While structurally similar analogs can be used, a stable isotope-labeled (SIL) version of the analyte, such as 5-Hydroxy Propafenone-d5, is universally regarded as the "gold standard".[10]
Causality: The SIL IS is chemically identical to the analyte, ensuring it has the same physicochemical properties. This means it co-elutes chromatographically and behaves identically during sample extraction, ionization, and detection.[10][11] This identical behavior provides the most effective compensation for matrix effects (ion suppression or enhancement) and any variations in sample preparation recovery, which is a foundational requirement for a self-validating and trustworthy protocol.[11]
Sample Preparation Strategy: Maximizing Purity with Hybrid SPE
The goal of sample preparation is to isolate the analyte from a complex biological matrix, removing interferences that can compromise the analysis. While methods like Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are common, they have drawbacks.[12][13] PPT is fast but often yields extracts with significant matrix components, whereas LLE can be labor-intensive and less efficient for certain analytes.[14][15][16]
Causality: For this method, a Hybrid Solid-Phase Extraction (SPE) Phospholipid Removal technique was selected. Plasma phospholipids are a primary cause of ion suppression in ESI-MS and can degrade column performance over time.[17][18] This hybrid approach first precipitates proteins and then uses a selective SPE sorbent to capture and remove phospholipids, yielding a significantly cleaner final extract compared to other methods.[18][19] This choice directly enhances method robustness, reduces matrix effects, and improves long-term instrument performance.
Chromatographic Separation: Achieving Baseline Resolution
Effective chromatographic separation is essential to resolve the analyte from endogenous matrix components prior to mass analysis.
Causality: A reversed-phase C18 column was chosen for its proven utility in retaining and separating moderately polar compounds like 5-OHP.[12][18][19] The mobile phase consists of a volatile buffer system (ammonium formate with formic acid) and an organic solvent (methanol).[17][18] This combination is ideal for LC-MS as it facilitates efficient protonation for positive mode electrospray ionization (ESI) and ensures sharp, symmetrical peak shapes. A rapid gradient elution ensures a short run time suitable for high-throughput analysis without sacrificing resolution.
Mass Spectrometric Detection: The Specificity of MRM
Tandem mass spectrometry provides the ultimate specificity for quantification.
Causality: The method operates in Multiple Reaction Monitoring (MRM) mode, which is the benchmark for quantitative bioanalysis on a triple quadrupole instrument.[20][21] In MRM, the first quadrupole (Q1) is set to isolate the specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic product ion.[22] This precursor-to-product ion transition is highly specific to the analyte's structure, effectively filtering out background noise and ensuring that the signal is unequivocally from the compound of interest.
Visualized Experimental Workflow
The following diagram outlines the complete analytical process from sample receipt to final data generation.
Caption: End-to-end workflow for the analysis of 5-Hydroxy Propafenone.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Hydroxy Propafenone and 5-Hydroxy Propafenone-d5 (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at 2-8°C.[23]
-
Working Standard Solutions: Prepare serial dilutions of the 5-Hydroxy Propafenone stock solution in 50:50 methanol/water to create working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the 5-Hydroxy Propafenone-d5 primary stock with 50:50 methanol/water to a final concentration of 50 ng/mL.
-
Calibration Standards and QC Samples: Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma (K2EDTA). The final volume of spiking solutions should not exceed 5% of the plasma volume.
Protocol 2: Plasma Sample Extraction (Hybrid SPE-Phospholipid Removal)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL 5-OHP-d5) to all samples except the blank matrix. Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned Hybrid SPE-Phospholipid removal plate/cartridge.
-
Apply vacuum or positive pressure to pass the sample through the sorbent, collecting the eluate.
-
Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (80:20 Methanol:10mM Ammonium Formate). Vortex to ensure complete dissolution.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Instrumental Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Gemini C18 (75 x 4.6 mm, 3.0 µm) or equivalent[18] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)[17][18] |
| Mobile Phase B | Methanol[17][18] |
| Flow Rate | 0.5 mL/min[17][18] |
| Elution Mode | Isocratic: 80% Mobile Phase B[17][18] |
| Run Time | 4.0 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Optimized Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3000 V |
| Source Temperature | 320°C[24] |
| Drying Gas Flow | 10 L/min[24] |
| Nebulizer Pressure | 30 psi[24] |
| MRM Transitions | See below |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 5-OH Propafenone | 358.3 | 116.2[2] | 100 | 35 | 25 |
| 5-OH Propafenone-d5 | 363.3 | 116.2 | 100 | 35 | 25 |
Note: Cone Voltage and Collision Energy must be empirically optimized for the specific instrument used. The values provided are typical starting points. Automated optimization software is recommended for this process.[20][22][25]
Method Performance and Validation
The developed method should be fully validated according to current regulatory guidelines (e.g., ICH M10).[9][26] A summary of typical validation parameters and acceptance criteria is provided below.
Table 3: Bioanalytical Method Validation Summary and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (as per FDA/ICH M10)[8][19][26] |
|---|---|
| Linearity Range | 0.25 - 250 ng/mL. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5. Precision ≤ 20% CV. Accuracy within ±20% of nominal. |
| Precision (Intra- & Inter-day) | ≤ 15% CV at Low, Mid, and High QC levels. |
| Accuracy (Intra- & Inter-day) | Within ±15% of nominal concentration at Low, Mid, and High QC levels. |
| Matrix Effect | Must be consistent and reproducible. The IS should adequately track and correct for matrix effects. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stable under various conditions: Freeze-Thaw, Short-Term (bench-top), Long-Term (storage), and Post-Preparative (autosampler). Stability samples must be within ±15% of the nominal concentration. |
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 5-Hydroxy Propafenone in human plasma. The strategic selection of a stable isotope-labeled internal standard (5-Hydroxy Propafenone-d5) and an advanced Hybrid SPE sample preparation protocol minimizes analytical variability and mitigates matrix effects. The method is suitable for high-throughput analysis and meets the stringent requirements for regulated bioanalysis, making it an invaluable tool for clinical and pharmaceutical research involving propafenone.
Visualized Metabolic Pathway
Caption: Metabolic conversion of Propafenone to 5-Hydroxy Propafenone.
References
-
Propafenone Therapy and CYP2D6 Genotype - NCBI. (2017-04-04). Available from: [Link]
-
Annotation of FDA Label for propafenone and CYP2D6 - ClinPGx. Available from: [Link]
-
Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed. Available from: [Link]
-
Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. (2001). Journal of Analytical Toxicology, 25(2), 135-139. Available from: [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed. (2017). Biomed Chromatogr, 31(10). Available from: [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. Available from: [Link]
-
Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? - PubMed. (2019). J Pharm Biomed Anal, 165, 381-385. Available from: [Link]
-
Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI - NIH. (2017-04-04). Available from: [Link]
-
Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite - PAGE Meeting. Available from: [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed. (2017). J Chromatogr Sci, 55(9), 911-917. Available from: [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods - K-Jhil. (2025-04-29). Available from: [Link]
-
Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager. (2025-03-07). Available from: [Link]
-
A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study | Journal of Chromatographic Science | Oxford Academic. (2017). Available from: [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in... - International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenoneand its active metabolite 5–hydroxy propafenone in human plasma usinghybrid SPE precipitation technology | Semantic Scholar. (2015). Available from: [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions | Analytical Chemistry - ACS Publications. (2018). Available from: [Link]
-
Optimizing the Agilent Multimode Source. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. (2024-06-12). Available from: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. (2016-03-01). Available from: [Link]
-
Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infi nity Analytical SFC System with Agilent 6230 TOF LC/MS - ResearchGate. Available from: [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - NIH. Available from: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA). Available from: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21). Available from: [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. (2022-05-24). Available from: [Link]
-
Automated MRM Transition Optimization Using waters_connect for Quantitation Software - Waters Corporation. (2025-11-10). Available from: [Link]
-
Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - NIH. Available from: [Link]
-
Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017-01-09). Available from: [Link]
-
Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography - PubMed. (1994). Methods Find Exp Clin Pharmacol, 16(3), 203-10. Available from: [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed. (2019). Bioanalysis, 11(18), 1701-1713. Available from: [Link]
-
The Agilent Metabolomics Dynamic MRM Database and Method. (2017-05-10). Available from: [Link]
Sources
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite [page-meeting.org]
- 5. ClinPGx [clinpgx.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. waters.com [waters.com]
- 16. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. A rapid and sensitive LC–MS/MS assay for the determination of propafenoneand its active metabolite 5–hydroxy propafenone in human plasma usinghybrid SPE precipitation technology | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. waters.com [waters.com]
- 21. agilent.com [agilent.com]
- 22. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. agilent.com [agilent.com]
- 26. database.ich.org [database.ich.org]
Application Note: The Use of 5-Hydroxy Propafenone-d5 as an Internal Standard in the Bioanalysis of Propafenone and its Metabolites
Introduction: The Imperative for Precision in Bioanalysis
In the realms of pharmacokinetic and pharmacodynamic studies, the accurate quantification of drug molecules and their metabolites from complex biological matrices is paramount. Bioanalysis, therefore, demands methodologies that are not only sensitive and selective but also robust and reproducible. A cornerstone of achieving such reliability is the use of an appropriate internal standard (IS).[1] An IS is a compound of known concentration added to every sample, calibrator, and quality control, serving to correct for variability inherent in sample preparation and analysis.[1][2] An ideal IS mimics the analyte of interest through extraction and ionization processes but is distinguishable by the analytical instrument, typically by mass.[3] Deuterated analogues of the analyte, such as 5-Hydroxy Propafenone-d5, are widely considered the "gold standard" for internal standards in mass spectrometry-based bioanalysis due to their near-identical chemical and physical properties to the endogenous analyte.[3][4][5]
This application note provides a comprehensive guide to the use of 5-Hydroxy Propafenone-d5 as an internal standard for the quantification of propafenone and its active metabolite, 5-hydroxy propafenone, in biological samples. We will delve into the rationale behind its selection, provide a detailed protocol for its implementation in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and discuss method validation in accordance with regulatory guidelines.
Rationale for Selecting 5-Hydroxy Propafenone-d5 as an Internal Standard
Propafenone is a Class 1C antiarrhythmic drug used to treat conditions associated with rapid heartbeats. It is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes, to form several metabolites.[6][7] The major active metabolite is 5-hydroxy propafenone, which has antiarrhythmic activity comparable to the parent drug.[7][8] Accurate measurement of both the parent drug and this metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies.[9]
The choice of 5-Hydroxy Propafenone-d5 as an internal standard is underpinned by several key advantages:
-
Chemical and Physical Similarity: As a deuterated isotopologue of the 5-hydroxy propafenone metabolite, 5-Hydroxy Propafenone-d5 exhibits nearly identical physicochemical properties, including pKa, polarity, and solubility.[3][4] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any analyte loss or variability.[10]
-
Co-elution in Chromatography: Due to its structural similarity, 5-Hydroxy Propafenone-d5 will co-elute with the non-deuterated 5-hydroxy propafenone in reversed-phase liquid chromatography.[1][4] This is critical for compensating for matrix effects, where co-eluting compounds from the biological matrix can cause ion suppression or enhancement in the mass spectrometer source, leading to erroneous results.[11][12][13]
-
Mass Differentiation: The deuterium atoms in 5-Hydroxy Propafenone-d5 provide a clear mass shift, allowing for its simultaneous detection and distinct quantification by a mass spectrometer without cross-interference.[1][2]
-
Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making deuterated standards highly stable and less prone to degradation during sample processing and storage.
Bioanalytical Method Protocol
This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of propafenone and 5-hydroxy propafenone in human plasma using 5-Hydroxy Propafenone-d5 as the internal standard. Several LC-MS/MS methods have been published for the analysis of propafenone and its metabolites, demonstrating the feasibility of this approach.[6][8][14][15]
Materials and Reagents
-
Propafenone Hydrochloride (Reference Standard)
-
5-Hydroxy Propafenone Hydrochloride (Reference Standard)[16][17][18]
-
5-Hydroxy Propafenone-d5 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2EDTA)
-
Water (Ultrapure, 18.2 MΩ·cm)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve propafenone HCl, 5-hydroxy propafenone HCl, and 5-Hydroxy Propafenone-d5 in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the propafenone and 5-hydroxy propafenone stock solutions in 50:50 (v/v) methanol:water to create calibration standards. Concentration ranges are typically from 0.5-500 ng/mL for propafenone and 0.25-250 ng/mL for 5-hydroxy propafenone.[8]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the 5-Hydroxy Propafenone-d5 primary stock solution with 50:50 (v/v) methanol:water to a suitable concentration.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma by using a solvent like acetonitrile to denature and precipitate proteins.[19][20][21][22]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[19][23] The ratio of solvent to sample should be at least 3:1.[21]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Experimental Workflow: Sample Preparation
Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[6][20]
-
Mobile Phase A: 0.1% Formic Acid in Water or a buffer such as 5-10 mM Ammonium Acetate.[8][14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[8][14]
-
Gradient Elution: A linear gradient is typically employed to ensure good separation and peak shape.
-
Column Temperature: 40°C.[20]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI, as it provides higher signal intensities for these analytes.[8]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propafenone | 342.2 | 116.2 |
| 5-Hydroxy Propafenone | 358.2 | 116.2 |
| 5-Hydroxy Propafenone-d5 (IS) | 363.2 | 121.2 |
| Note: The specific product ions may vary depending on the instrument and tuning parameters. The values presented are commonly reported.[7] |
Method Validation
A thorough validation of the bioanalytical method is essential to ensure its reliability. The validation should be performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) M10 Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[24][25][26][27][28]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analytes and IS in blank matrix from at least six different sources.[8] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least six non-zero calibrators. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Assessed at four QC levels (LLOQ, low, medium, and high). The mean accuracy should be within 85-115% of the nominal values (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[8] |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components.[11][29] | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least six different lots of blank matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | The recovery of the analytes and IS should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analytes in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Logical Flow of Method Validation
Caption: Overview of the key parameters assessed during bioanalytical method validation.
Conclusion
The use of a stable isotope-labeled internal standard, such as 5-Hydroxy Propafenone-d5, is indispensable for the development of a robust and reliable bioanalytical method for the quantification of propafenone and its active metabolite.[4][10] Its near-identical physicochemical properties to the analyte of interest ensure accurate compensation for variability in sample preparation and matrix effects, leading to high-quality data essential for clinical and preclinical studies. The protocol and validation guidelines presented in this application note provide a solid framework for researchers and drug development professionals to establish a high-performing LC-MS/MS assay for propafenone and 5-hydroxy propafenone.
References
- Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow extraction and high-performance liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1099-1105.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
LCGC International. (2020, October 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
- Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.
- Seshagiri Rao, J. V. L. N., et al. (2013). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using a novel SPE-phospholipid removal column. Journal of Pharmaceutical Analysis, 3(5), 317-326.
- Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode.
-
Agilent Technologies, Inc. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
LCGC International. (2003, November 1). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
- Xu, R. N., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis.
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913-920.
- Dejaegher, B., & Vander Heyden, Y. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381-385.
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
- Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.
-
Semantic Scholar. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxypropafenone. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2022, July 27). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxypropafenone, (S)-. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy Propafenone Hydrochloride. Retrieved from [Link]
- Belz, G. G., et al. (1994). Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography. Methods and findings in experimental and clinical pharmacology, 16(3), 203–210.
- Nat. Volatiles & Essent. Oils. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. 8(5), 11728-11756.
-
SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. Retrieved from [Link]
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Hydroxy Propafenone Hydrochloride | C21H28ClNO4 | CID 13504901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. 5-Hydroxy Propafenone Hydrochloride | 86383-32-6 | SynZeal [synzeal.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 23. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 26. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. ema.europa.eu [ema.europa.eu]
- 28. database.ich.org [database.ich.org]
- 29. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: High-Throughput Quantification of 5-Hydroxypropafenone in Human Plasma for Pharmacokinetic Studies Using 5-Hydroxy Propafenone-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 5-hydroxypropafenone, the primary active metabolite of the antiarrhythmic drug propafenone, in human plasma. The use of a stable isotope-labeled internal standard, 5-Hydroxy Propafenone-d5, is central to this protocol, ensuring high precision and accuracy by compensating for variability during sample preparation and analysis.[1][2][3] This methodology is crucial for pharmacokinetic (PK) and bioequivalence studies, where reliable data on drug metabolite concentrations are essential for assessing drug efficacy and safety.[4][5] The protocol details a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry.[6][7] All procedures are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[8][9][10][11]
Introduction: The Rationale for a Deuterated Internal Standard
Propafenone is a Class 1C antiarrhythmic agent extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 5-hydroxypropafenone.[7][12] The pharmacokinetics of propafenone and its metabolites exhibit significant inter-individual variability, making the precise monitoring of their plasma concentrations critical for therapeutic drug management and clinical research.[4][5]
In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is indispensable for correcting analytical variability.[13] While structural analogs can be used, stable isotope-labeled (SIL) internal standards, such as 5-Hydroxy Propafenone-d5, are considered the "gold standard".[1][3] A deuterated IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and behaves similarly during extraction and ionization.[2][14] This near-identical physicochemical behavior allows it to effectively compensate for matrix effects, ion suppression or enhancement, and variations in sample recovery, leading to superior accuracy and precision in quantification.[3][15] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the IS.[14]
This application note provides a comprehensive protocol for the use of 5-Hydroxy Propafenone-d5 in a validated LC-MS/MS assay for pharmacokinetic studies.
Experimental Workflow Overview
The following diagram illustrates the key stages of the bioanalytical workflow, from plasma sample processing to final data analysis.
Caption: Bioanalytical workflow for 5-hydroxypropafenone quantification.
Detailed Protocols
Materials and Reagents
| Item | Supplier/Grade |
| 5-Hydroxypropafenone | Reference Standard Grade |
| 5-Hydroxy Propafenone-d5 | Isotopic Purity ≥98% |
| Methanol | HPLC or LC-MS Grade |
| Acetonitrile | HPLC or LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium Acetate | Analytical Grade |
| Water | Deionized, 18 MΩ·cm |
| Human Plasma (K2EDTA) | Pooled, screened |
| Solid-Phase Extraction (SPE) Cartridges | e.g., Mixed-mode C8/cation exchange |
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-hydroxypropafenone and 5-Hydroxy Propafenone-d5 in methanol to obtain separate 1 mg/mL stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Serially dilute the 5-hydroxypropafenone stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the 5-Hydroxy Propafenone-d5 stock solution with 50:50 methanol:water to a final concentration of 50 ng/mL. This concentration should be optimized based on the expected analyte levels and instrument response.
Sample Preparation: Solid-Phase Extraction (SPE)
This SPE protocol is designed to effectively remove plasma proteins and phospholipids, which can cause ion suppression.[16][17][18][19]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, standard, QC, or unknown sample).
-
Internal Standard Spiking: Add 25 µL of the IS working solution (50 ng/mL 5-Hydroxy Propafenone-d5) to all samples except for the blank matrix.
-
Vortex: Briefly vortex mix the samples.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.
-
Sample Loading: Load the plasma mixture onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see section 3.4). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following conditions have been shown to provide good chromatographic separation and sensitive detection for propafenone and its metabolites.[6][7][20] Optimization may be required for different instrument setups.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | 5-Hydroxypropafenone: m/z 358.3 → 116.2[7] 5-Hydroxy Propafenone-d5: m/z 363.3 → 116.2 (example, verify exact mass) |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Note: The Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing the pure analyte and IS solutions into the mass spectrometer to determine the most abundant and stable precursor and product ions.
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the peak area of the analyte (5-hydroxypropafenone) to the peak area of the internal standard (5-Hydroxy Propafenone-d5). A calibration curve is constructed by plotting these peak area ratios against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression analysis is typically used to fit the data. The concentrations of the QC and unknown samples are then calculated from this regression equation.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, ICH M10).[8][10][11] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.
-
Calibration Curve: Linearity, range, and accuracy of the calibration standards.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, high) in replicate on different days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal values.[9]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage) and in the processed sample.
The following diagram outlines the decision-making process for validating the bioanalytical method.
Caption: Decision tree for bioanalytical method validation.
Conclusion
The described LC-MS/MS method, utilizing 5-Hydroxy Propafenone-d5 as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of 5-hydroxypropafenone in human plasma. The use of a deuterated internal standard is paramount to achieving the accuracy and precision required for pharmacokinetic assessments and regulatory submissions. This protocol offers a solid foundation for researchers and drug development professionals engaged in the clinical evaluation of propafenone.
References
-
Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International. Available at: [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
Siddoway, L. A., et al. (1988). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. PubMed. Available at: [Link]
-
Kroemer, H. K., et al. (1993). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. (2014). Slideshare. Available at: [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). FDA. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. Available at: [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
-
Henriques, S. C., et al. (2016). Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite. PAGE Meeting. Available at: [Link]
-
Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]
-
Xu, R., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed. Available at: [Link]
-
RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION. FDA. Available at: [Link]
-
Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). ACS Publications. Available at: [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]
-
Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. (2024). YouTube. Available at: [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. Available at: [Link]
-
Wang, L., et al. (2002). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Propafenone Research Group. (1991). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite [page-meeting.org]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Bioanalysis of 5-Hydroxy Propafenone using a Deuterated Internal Standard by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the highly selective and sensitive quantification of 5-Hydroxy Propafenone (5-OHP), a primary active metabolite of the antiarrhythmic drug Propafenone, in biological matrices. The method employs a stable isotope-labeled internal standard (SIL-IS), 5-Hydroxy Propafenone-d5 (5-OHP-d5), to ensure accuracy and precision by correcting for matrix effects and experimental variability. We provide optimized tandem mass spectrometry (MS/MS) transitions for 5-OHP-d5, along with a complete liquid chromatography (LC) method and a streamlined sample preparation protocol. This guide is intended for researchers in pharmacokinetics, drug metabolism, and clinical bioanalysis.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Propafenone is a Class 1C antiarrhythmic agent that undergoes extensive first-pass metabolism, primarily through the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), to form the active metabolite 5-Hydroxy Propafenone (5-OHP)[1]. Given that 5-OHP exhibits comparable antiarrhythmic activity to its parent drug, its accurate quantification is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies[1][2].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and specificity. However, complex biological matrices like plasma can introduce significant variability through phenomena such as ion suppression or enhancement, affecting data integrity[3][4].
The most effective strategy to mitigate these issues is the use of a SIL-IS. A deuterated internal standard, such as 5-Hydroxy Propafenone-d5, is the ideal choice for quantitative bioanalysis[5][6]. It is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same extraction recovery and ionization effects[7]. Its mass difference allows it to be distinguished by the mass spectrometer, providing a reliable reference for normalization and leading to highly accurate and reproducible results[3][4][8]. This application note details the optimized parameters for employing 5-OHP-d5 in a robust bioanalytical workflow.
Principle of the Method: Multiple Reaction Monitoring (MRM)
The quantitative power of this method relies on tandem mass spectrometry operated in Multiple Reaction Monitoring (MRM) mode. In this technique, the first quadrupole (Q1) is set to isolate a specific mass-to-charge ratio (m/z) corresponding to the protonated molecule of interest (the precursor ion). This isolated ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The second quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion).
This highly specific transition from precursor to product ion is monitored over time. The area under the resulting chromatographic peak is directly proportional to the concentration of the analyte. By simultaneously monitoring transitions for the analyte (5-OHP) and the SIL-IS (5-OHP-d5), the ratio of their peak areas allows for precise quantification, effectively canceling out most sources of experimental error.
Experimental Protocol
Materials and Reagents
-
Analytes: 5-Hydroxy Propafenone hydrochloride (≥98% purity), 5-Hydroxy Propafenone-d5 hydrochloride (≥98% chemical purity, ≥98% isotopic enrichment)[3][9].
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid (≥99%), Ammonium acetate or Ammonium formate (≥99%).
-
Biological Matrix: Human plasma (K2EDTA).
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., SCIEX ExionLC™ AC, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX 4500 series, Agilent 6400 series)[10][11].
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-OHP and 5-OHP-d5 in methanol to prepare individual stock solutions. Store at 2-8°C.
-
Working Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks in 50:50 (v/v) methanol:water.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the 5-OHP working stock with blank, screened plasma to prepare calibration standards covering the desired concentration range (e.g., 0.25–250 ng/mL)[1]. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard (IS) Working Solution: Dilute the 5-OHP-d5 working stock solution with methanol to a final concentration of approximately 100 ng/mL. This concentration should be optimized to produce a stable and appropriate response.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting propafenone and its metabolites from plasma[10][12][13].
-
Aliquot 100 µL of plasma sample (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (5-OHP-d5) to every tube except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 80:20 v/v Water:Methanol with additives).
-
Vortex to mix, then centrifuge one final time to pellet any insoluble material.
-
Inject 5-10 µL onto the LC-MS/MS system.
Method Parameters and Optimization
Mass Spectrometry: Defining the Transitions
The instrument was operated in positive electrospray ionization (ESI+) mode, as this provides excellent sensitivity for propafenone and its analogues[1][2][10].
Optimization Workflow:
-
Precursor Ion Identification: Infuse a dilute solution of 5-OHP-d5 (~100 ng/mL) directly into the mass spectrometer. Perform a Q1 scan to identify the protonated molecular ion, [M+H]⁺. The theoretical monoisotopic mass of 5-OHP-d5 is ~362.4 Da, therefore its [M+H]⁺ ion is expected at m/z 363.4 .
-
Product Ion Identification: Perform a product ion scan on the precursor at m/z 363.4. The collision energy (CE) should be ramped (e.g., 10-40 eV) to find the optimal energy for generating stable, high-intensity fragments. Based on published data for the non-deuterated analogue (m/z 358.2 → 116.2)[2][10], the primary fragmentation occurs on the propylamino side chain. Since the deuterium labels are on the phenyl ring, this primary fragment is expected to be conserved.
-
Final MRM Transitions: The most abundant and stable transitions are selected for quantification (quantifier) and confirmation (qualifier).
Table 1: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) | Role |
| 5-Hydroxy Propafenone | 358.3 | 116.2 | 100 | 22 | Analyte |
| 5-Hydroxy Propafenone-d5 | 363.4 | 116.2 | 100 | 22 | Internal Standard |
| 5-Hydroxy Propafenone-d5 | 363.4 | User Determined | 50 | User Determined | IS Qualifier |
Note: The collision energy should be empirically optimized on the specific instrument used, but a starting value of 22 eV is recommended based on published methods for the non-labeled compound[10]. A qualifier ion for the d5-IS should be determined during method development by selecting the second most abundant product ion.
Proposed Fragmentation Pathway
The chosen MRM transition for 5-OHP-d5 is based on a well-understood fragmentation pattern. The precursor ion at m/z 363.4 corresponds to the protonated molecule. Upon collision-induced dissociation (CID), the most favorable cleavage occurs at the benzylic ether bond, leading to the formation of a highly stable product ion at m/z 116.2, which corresponds to the protonated N-propyl-2-aminopropanol side chain.
Caption: Proposed fragmentation pathway of 5-Hydroxy Propafenone-d5 in the collision cell.
Liquid Chromatography
A reverse-phase C18 or C8 column provides excellent retention and peak shape for these compounds[1][2][12]. The mobile phase typically consists of methanol or acetonitrile and a buffered aqueous solution with a small amount of acid to promote protonation.
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 50 x 2.1 mm, 3.5 µm (or similar) | Provides good retention and resolution for the analytes.[1][12] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Buffers the mobile phase and provides protons for efficient ESI+ ionization.[1] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources.[12][13] |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min | Ensures elution of analytes with good peak shape and cleans the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimizes potential matrix effects from large injection volumes. |
Note: The gradient should be optimized to ensure the analyte and IS co-elute and are well-separated from any matrix interferences.
Bioanalytical Workflow Overview
The entire process from sample receipt to final data can be visualized as a streamlined workflow, ensuring consistency and high throughput.
Caption: High-level workflow for the bioanalysis of 5-Hydroxy Propafenone.
Conclusion
This application note provides a comprehensive and robust method for the quantification of 5-Hydroxy Propafenone in biological matrices. The specified MRM transition for the deuterated internal standard, m/z 363.4 → 116.2 for 5-Hydroxy Propafenone-d5 , offers high specificity and sensitivity. By incorporating this stable isotope-labeled standard and following the detailed sample preparation and LC-MS/MS protocols, researchers can achieve highly accurate, precise, and reliable data essential for regulatory submissions and advanced pharmacokinetic research.
References
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Website. [Link]
-
Eze, C., & Ajayi, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Medical Research. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem Website. [Link]
-
Sujan Kumar, D., Palavan, C., & Seshagiri Rao, J. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE phospholipid technology. Der Pharmacia Lettre, 7(4), 122-128. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe -. SciSpace. [Link]
-
Veeprho. (n.d.). 5-Hydroxy Propafenone-D5 (HCl Salt). Veeprho Website. [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). [Link]
-
SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. SCIEX Website. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aptochem.com [aptochem.com]
- 8. youtube.com [youtube.com]
- 9. clearsynth.com [clearsynth.com]
- 10. scispace.com [scispace.com]
- 11. sciex.com [sciex.com]
- 12. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
Application Note and Protocol for the Use of 5-Hydroxy Propafenone-d5 in Therapeutic Drug Monitoring Assays
Introduction: The Rationale for Monitoring Propafenone and Its Active Metabolite
Propafenone is a Class Ic antiarrhythmic agent utilized in the management of cardiac arrhythmias such as atrial fibrillation.[1][2][3] The drug exerts its therapeutic effect primarily by blocking the fast-inward sodium channels in the myocardium.[4][5] However, the clinical use of propafenone is complicated by its highly variable pharmacokinetics and a narrow therapeutic index, which necessitates careful monitoring to ensure efficacy while minimizing the risk of adverse effects.[3][6][7]
Propafenone undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) 2D6 isoenzyme, to its major active metabolite, 5-hydroxypropafenone.[8][9][10][11] This metabolite is not only pharmacologically active, exhibiting antiarrhythmic properties comparable to the parent drug, but it also accumulates to significant concentrations in the plasma.[1][12] The metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variations in the plasma concentrations of both propafenone and 5-hydroxypropafenone.[8][9][10] Consequently, therapeutic drug monitoring (TDM) that includes the simultaneous quantification of both the parent drug and its active metabolite is crucial for optimizing dosing regimens and enhancing patient safety.[3][7][13]
This application note provides a comprehensive guide for the use of 5-Hydroxy Propafenone-d5 as an internal standard in a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the therapeutic drug monitoring of propafenone and its primary metabolite. The use of a stable isotope-labeled internal standard is paramount for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the assay.
The Critical Role of a Deuterated Internal Standard
In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest level of accuracy and precision. 5-Hydroxy Propafenone-d5 is an ideal internal standard for the quantification of 5-hydroxypropafenone for several key reasons:
-
Physicochemical Similarity: Being structurally identical to the analyte of interest, with the only difference being the substitution of five hydrogen atoms with deuterium, 5-Hydroxy Propafenone-d5 exhibits nearly identical chromatographic behavior and ionization efficiency. This ensures that it co-elutes with the analyte and experiences similar matrix effects, leading to reliable correction.
-
Correction for Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As the SIL-IS is affected by these matrix effects in the same manner as the analyte, the ratio of their peak areas remains constant, thus mitigating the impact of the matrix.
-
Compensation for Sample Preparation Variability: During the extraction process, there can be losses of the analyte. The SIL-IS, being added at the beginning of the sample preparation workflow, experiences the same losses, ensuring that the final analyte-to-IS ratio is an accurate representation of the initial concentration.
Metabolic Pathway of Propafenone
The metabolic conversion of propafenone to 5-hydroxypropafenone is a critical consideration in TDM. The following diagram illustrates this primary metabolic pathway.
Caption: Primary metabolic conversion of propafenone.
Experimental Protocol: LC-MS/MS Assay for 5-Hydroxypropafenone
This protocol outlines a validated method for the simultaneous quantification of propafenone and 5-hydroxypropafenone in human plasma using 5-Hydroxy Propafenone-d5 as an internal standard. The principles of this method are grounded in established bioanalytical guidelines from regulatory bodies such as the FDA.[14][15]
Materials and Reagents
-
Analytes: Propafenone HCl, 5-Hydroxypropafenone HCl
-
Internal Standard: 5-Hydroxy Propafenone-d5 Hydrochloride[16][17][18]
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, ammonium acetate, and water.
-
Biological Matrix: Human plasma (K2EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately prepare stock solutions of propafenone, 5-hydroxypropafenone, and 5-Hydroxy Propafenone-d5 in methanol. Store these solutions at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the propafenone and 5-hydroxypropafenone stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-Hydroxy Propafenone-d5 stock solution with methanol to achieve the desired concentration.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting the analytes from the plasma matrix.[19][20][21]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL of 5-Hydroxy Propafenone-d5) to each tube and vortex briefly.
-
Add 400 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of propafenone and 5-hydroxypropafenone |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The following MRM transitions are suggested for monitoring the analytes and the internal standard. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propafenone | 342.2 | 116.1 |
| 5-Hydroxypropafenone | 358.2 | 116.1 |
| 5-Hydroxy Propafenone-d5 | 363.2 | 121.1 |
Table 1: Suggested MRM transitions for propafenone, 5-hydroxypropafenone, and its deuterated internal standard.
Experimental Workflow Diagram
The following diagram provides a visual representation of the entire analytical workflow, from sample collection to data analysis.
Caption: Step-by-step analytical workflow.
Method Validation
The developed bioanalytical method must be validated according to the latest regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[14][15][22][23][24] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion
The therapeutic drug monitoring of propafenone and its active metabolite, 5-hydroxypropafenone, is essential for optimizing patient therapy and minimizing the risk of toxicity. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy Propafenone-d5, is critical for developing a robust, accurate, and precise LC-MS/MS assay. The protocol described in this application note provides a solid foundation for researchers and clinicians to establish a reliable method for the routine monitoring of these compounds in a clinical setting. Adherence to established bioanalytical method validation guidelines is paramount to ensure the quality and integrity of the generated data.
References
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). [Link]
-
Propafenone: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
- Seshagiri Rao, J. V. L. N., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma by using a novel hybrid SPE-phospholipid technology. Der Pharmacia Lettre, 7(4), 122-128.
-
Annotation of FDA Label for propafenone and CYP2D6. (n.d.). ClinPGx. [Link]
-
Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. British Journal of Pharmacology, 138(8), 1475–1483. [Link]
- Birkett, D. J. (2001). Therapeutic drug monitoring: antiarrhythmic drugs. British Journal of Clinical Pharmacology, 52(S1), 61S-65S.
- Gupta, R. K., Chaurasia, A., & Mishra, B. (2015). SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS.
- Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar.
- A Comparative Study of 5-Hydroxy Propafenone: Interspecies Differences in Metabolism, Pharmacokinetics, and Pharmacodynamics. (n.d.). Benchchem.
- A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. (2017, July 25). SciSpace.
- Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. PubMed.
- Plöbst, M., et al. (2003). Therapeutic drug monitoring of antiarrhythmic drugs. Clinical Pharmacokinetics, 42(7), 647–663.
- Therapeutic Drug Monitoring of Anti-Arrhythmic Drugs: Enhancing Safety and Efficacy in Clinical Practice. (2025, March 4). Academic Strive.
- Birkett, D. J. (2001). Therapeutic drug monitoring: antiarrhythmic drugs. PubMed Central.
- Therapeutic drug monitoring: Antiarrhythmic drugs. (2025, August 10).
- 5-Hydroxypropafenone. (n.d.). PubChem.
- 5-Hydroxy Propafenone-d5 Hydrochloride. (n.d.). LGC Standards.
- Application Note: Quantitative Analysis of Propafenone and its Metabolites in Human Plasma using Depropylamino Hydroxy Propafeno. (n.d.). Benchchem.
- Serum concentrations of propafenone (a) and 5-hydroxypropafenone... (n.d.).
- Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode.
- 5-Hydroxy Propafenone-d5 Hydrochloride (Phenyl-d5). (n.d.). Clearsynth.
- 5-Hydroxy Propafenone Hydrochloride-d5. (n.d.). ChemicalBook.
- 5-Hydroxy Propafenone-D5 Hydrochloride. (n.d.). Acanthus Research.
- Caballero, R., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(7), 1476–1482.
- von der Lage, G., & von Philipsborn, G. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489–1497.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. upload.medbullets.com [upload.medbullets.com]
- 5. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. ClinPGx [clinpgx.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. 5-Hydroxy Propafenone-d5 Hydrochloride | LGC Standards [lgcstandards.com]
- 17. clearsynth.com [clearsynth.com]
- 18. 5-Hydroxy Propafenone-D5 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 19. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
- 21. scispace.com [scispace.com]
- 22. hhs.gov [hhs.gov]
- 23. labs.iqvia.com [labs.iqvia.com]
- 24. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: A High-Throughput Screening Assay for CYP2D6 Inhibition Using Propafenone Metabolism and 5-Hydroxy Propafenone-d5 Internal Standard
Abstract
This application note details a robust, high-throughput screening (HTS) assay for the identification of potential inhibitors of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in drug metabolism. The assay quantifies the formation of 5-Hydroxy Propafenone, the primary active metabolite of the Class 1C antiarrhythmic drug Propafenone, in a human liver microsome model.[1][2][3] To ensure the highest degree of accuracy and precision in a high-throughput context, the protocol incorporates 5-Hydroxy Propafenone-d5 as a stable isotope-labeled internal standard (SIL-IS) for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology presented herein is designed for drug discovery professionals seeking to profile compound libraries for potential drug-drug interactions (DDIs) related to the CYP2D6 pathway.
Introduction: The Critical Role of CYP2D6 and the Propafenone Probe Substrate
Propafenone is an antiarrhythmic agent used to treat conditions like atrial fibrillation and ventricular arrhythmias.[4][5] Its mechanism of action involves blocking the fast inward sodium current in cardiac muscle cells.[4][6][7] The clinical efficacy and safety profile of Propafenone are significantly influenced by its extensive hepatic metabolism. The primary metabolic pathway is 5-hydroxylation to form 5-Hydroxy Propafenone, a reaction catalyzed almost exclusively by the CYP2D6 isoenzyme.[1][2][3] This metabolite is also pharmacologically active.[1]
The CYP2D6 gene is highly polymorphic, leading to distinct patient populations categorized as poor, intermediate, extensive, or ultrarapid metabolizers.[2][8] This genetic variability can drastically alter plasma concentrations of Propafenone, affecting both therapeutic outcomes and the risk of adverse events.[1][8] Furthermore, co-administration of drugs that inhibit CYP2D6 can phenocopy the poor metabolizer genotype, leading to potentially hazardous drug-drug interactions.[7][9] Therefore, screening new chemical entities (NCEs) for their potential to inhibit CYP2D6 is a mandatory step in early drug discovery and development.[10][11]
This protocol employs Propafenone as a selective probe substrate for CYP2D6 activity. By measuring the rate of 5-Hydroxy Propafenone formation in the presence of test compounds, we can accurately determine their inhibitory potential.
The Principle of Stable Isotope-Labeled Internal Standards in HTS
High-throughput screening assays generate a large number of samples, often in miniaturized formats (e.g., 384-well plates).[12][13] While this increases throughput, it also introduces potential for variability in automated liquid handling, sample extraction, and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these sources of error in quantitative mass spectrometry.[14][15][16]
5-Hydroxy Propafenone-d5 is an ideal internal standard for this assay.[17][18] Being chemically identical to the analyte (5-Hydroxy Propafenone), it co-elutes during chromatography and experiences the same extraction efficiency and matrix effects (ion suppression or enhancement).[16][19] However, its increased mass due to the five deuterium atoms allows it to be distinguished by the mass spectrometer.[16] By calculating the ratio of the analyte signal to the SIL-IS signal, we can correct for sample-to-sample variation, leading to highly reliable and reproducible quantitative data.[15][20]
Metabolic Pathway Diagram
The following diagram illustrates the core biochemical reaction monitored in this assay.
Sources
- 1. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. g-standaard.nl [g-standaard.nl]
- 4. Propafenone - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. wikem.org [wikem.org]
- 7. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. High-throughput screening approaches for investigating drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 17. veeprho.com [veeprho.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. texilajournal.com [texilajournal.com]
- 20. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for 5-Hydroxy Propafenone in HPLC
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxy Propafenone. As a key active metabolite of Propafenone, achieving a sharp, symmetrical peak is critical for accurate quantification in pharmacokinetic studies and therapeutic drug monitoring.[1][2] This document provides a structured, in-depth troubleshooting framework in a question-and-answer format, grounded in the fundamental principles of chromatography.
Core Issue: Understanding 5-Hydroxy Propafenone's Chemistry
Before troubleshooting, it is crucial to understand the physicochemical properties of 5-Hydroxy Propafenone. The parent compound, Propafenone, is a basic molecule with a pKa of approximately 9.27 due to its secondary amine group.[3] 5-Hydroxy Propafenone shares this basic amine, making it prone to protonation in acidic conditions. It also possesses a phenolic hydroxyl group and other oxygen-containing moieties, which can engage in hydrogen bonding and, importantly, act as chelation sites for metal ions.[4][5][6] These structural features are the primary drivers of the common peak shape issues observed in reversed-phase HPLC.
Troubleshooting Guide: Questions & Solutions
Q1: My peak for 5-Hydroxy Propafenone is exhibiting significant tailing. What is the most likely cause?
A1: The most common cause of peak tailing for basic compounds like 5-Hydroxy Propafenone is secondary interaction with residual silanol groups on the silica-based stationary phase. [7][8]
Causality Explained:
Standard reversed-phase columns (C18, C8) are built on a silica backbone. During the manufacturing process, not all surface silanol groups (Si-OH) are bonded with the hydrophobic ligands (e.g., C18). These remaining silanols are acidic, with a pKa around 3.8–4.2.[9]
-
At Mid-Range pH (e.g., pH 4-7): Your mobile phase pH is likely above the silanol pKa, causing them to deprotonate and become negatively charged (Si-O⁻).[9][10] Simultaneously, the basic amine on 5-Hydroxy Propafenone (pKa ~9.3) is fully protonated and positively charged. This leads to a strong ionic interaction between the analyte and the stationary phase surface, a secondary retention mechanism that slows a portion of the analyte molecules, resulting in a "tail" on the peak.[7][11][12]
-
Visualizing the Problem: The diagram below illustrates this undesirable interaction.
Caption: Undesirable ionic interaction causing peak tailing.
Q2: How can I diagnose and systematically mitigate these silanol interactions?
A2: A multi-step approach involving mobile phase optimization and column selection is the most effective strategy.
The simplest and most powerful tool is to control the ionization state of the silanol groups. By lowering the mobile phase pH, you can protonate the silanols, neutralizing their negative charge and minimizing the ionic interaction.
Experimental Protocol: pH Modification
-
Baseline: Prepare your mobile phase (e.g., Acetonitrile:Water) without any additives and record the poor peak shape.
-
Acidification: Prepare a new aqueous mobile phase containing a low concentration of an acid modifier. Common choices are presented in the table below. Always measure the pH of the aqueous portion before mixing with the organic solvent.[13]
-
Analysis: Equilibrate the column with the new mobile phase for at least 10-15 column volumes. Inject the sample and compare the peak shape to the baseline. A significant reduction in tailing confirms silanol interaction as the primary issue.
Table 1: Common Mobile Phase Modifiers for Suppressing Silanol Interactions
| Modifier | Typical Concentration | Recommended pH Range | Notes |
| Formic Acid | 0.1% (v/v) | ~2.7 | Excellent for LC-MS compatibility. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | ~2.0 | Strong ion-pairing agent, can suppress secondary interactions effectively but may cause ion suppression in MS.[14] |
| Phosphate Buffer | 10-25 mM | 2.5 - 3.5 | Provides high buffer capacity for robust pH control, but not volatile and thus unsuitable for LC-MS.[15] |
Expert Insight: The goal is to set the mobile phase pH at least 2 units below the analyte's pKa and, critically, below the pKa of the silanol groups. A pH of 2.5-3.0 is often an ideal starting point.[16][17]
If pH adjustment alone is insufficient, your column may have high silanol activity. Modern columns are designed to minimize these effects.
-
Use High-Purity, Type B Silica Columns: These columns are manufactured with silica that has lower metal impurity content and results in less acidic, lower-activity silanol groups.[9]
-
Choose End-Capped Columns: After bonding the primary C18 ligands, manufacturers perform a secondary reaction ("end-capping") with a small silanizing agent (e.g., trimethylsilane) to block many of the remaining accessible silanols.[8][11]
-
Consider Hybrid Particle or Polar-Embedded Columns: Hybrid particle columns (e.g., Waters BEH) incorporate carbon into the silica matrix, making them more resistant to high pH and shielding silanol activity. Polar-embedded phases have a polar group near the base of the C18 chain, which also helps shield the analyte from surface silanols.[8]
Q3: I've adjusted the pH to 2.8 with 0.1% formic acid, but the peak tailing persists. Could metal chelation be the issue?
A3: Yes, this is a strong possibility. The structure of 5-Hydroxy Propafenone is susceptible to chelation with metal ions present in the HPLC system or the column packing material itself. [5][6]
Causality Explained:
Metal ions (e.g., Fe³⁺, Al³⁺ from stainless steel components or the silica matrix) can act as active sites.[4][5] The hydroxyl and amine groups on your analyte can form a coordination complex (chelate) with these metal ions. This is another form of secondary retention that leads to significant peak tailing. This issue is often observed even with pH-optimized methods.[18][19]
Troubleshooting Workflow for Metal Chelation
Caption: Diagnostic workflow for metal chelation issues.
Experimental Protocol: Column Passivation with EDTA
This protocol uses a strong chelating agent, Ethylenediaminetetraacetic acid (EDTA), to bind and remove active metal ions from the column and system.
-
Prepare Passivation Solution: Create a solution of 0.5 mM EDTA in HPLC-grade water.
-
Disconnect Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Flush the System: Flush the entire HPLC system (without the column) with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.
-
Flush the Column: Install the column and flush it with the EDTA solution for at least 60 minutes at a low flow rate.
-
Re-equilibrate: Flush the system and column with your original (metal-free) mobile phase for at least 30 minutes or until the baseline is stable.
-
Reconnect and Test: Reconnect the detector and inject your sample. A dramatic improvement in peak shape strongly indicates that metal chelation was the problem.[5]
Long-Term Solution: For methods prone to metal chelation issues, consider using an HPLC system with bio-inert or PEEK flow paths and/or adding a low concentration of EDTA (0.1-0.5 mM) directly to your mobile phase as a sacrificial chelator.[6]
Frequently Asked Questions (FAQs)
Q: My peak is splitting, not tailing. What should I check? A: Peak splitting can be caused by:
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile). Reconstitute your sample in the initial mobile phase.[20]
-
Column Void: A void or channel has formed at the column inlet. This is often accompanied by a drop in backpressure. Try reversing the column and flushing with a mid-strength solvent. If this doesn't work, the column may need to be replaced.[5][21]
-
Partially Plugged Frit: Contamination from the sample or mobile phase may be blocking the inlet frit. Replace the frit or use an in-line filter to prevent this.[21]
Q: My peak shape is good, but retention time is unstable. A: This is almost always a mobile phase issue.
-
Inadequate Buffering: If your mobile phase pH is not properly buffered, small changes can cause large shifts in retention for an ionizable compound. Ensure you are using a buffer and that its concentration is adequate (typically >10 mM).[15][17]
-
Poor Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence. This is especially important for gradient methods.
-
Mobile Phase Composition: Ensure accurate and consistent preparation of your mobile phase. Use a graduated cylinder for precision.
Q: Could I be overloading the column? A: Yes. Column overload results in a "shark-fin" or right-triangle peak shape (a form of tailing).[20] To test for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves at lower concentrations, you are experiencing mass overload. Reduce the injection volume or sample concentration.
References
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? [Link]
-
Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
CHROMacademy. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Carr, P. W. (n.d.). Silica Purity #2 – Silanols. Separation Science. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]
-
Stoll, D. R. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC. [Link]
-
McCalley, D. V., & Fountain, K. J. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
-
Welch, C. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Geissler, H. E., & Mutschler, E. (1984). Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. Arzneimittel-Forschung, 34(11), 1455-1460. [Link]
-
De Pra, M., Greco, G., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. [Link]
-
Rosés, M., & Bosch, E. (2025, August 5). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Journal of Chromatography A. [Link]
-
Vuyyala, G., & Reddy, D. R. S. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils, 8(5), 11728-11756. [Link]
-
Verjee, Z., & Giesbrecht, E. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites in Pediatric Samples. In Recent Developments in Therapeutic Drug Monitoring and Clinical Toxicology. CRC Press. [Link]
-
Patel, B. N., et al. (n.d.). Highly sensitive UHPLC–MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Propafenone. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxypropafenone. PubChem Compound Database. [Link]
-
SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. silcotek.com [silcotek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Silica Purity #2 – Silanols | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 18. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Optimizing Mass Spectrometer Source Conditions for 5-Hydroxy Propafenone-d5
Welcome to the technical support guide for the optimization of mass spectrometer source conditions for 5-Hydroxy Propafenone-d5. This document is designed for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible method.
Introduction to 5-Hydroxy Propafenone-d5
5-Hydroxy Propafenone is an active metabolite of the antiarrhythmic drug Propafenone, formed primarily by the CYP2D6 enzyme.[1][2] Its deuterated form, 5-Hydroxy Propafenone-d5 (5-OH-PPF-d5), is the stable isotope-labeled internal standard (SIL-IS) of choice for quantitative LC-MS/MS assays. The use of a SIL-IS is critical for correcting variations in sample preparation, chromatography, and, most importantly, ionization efficiency, thereby ensuring the highest level of accuracy and precision in pharmacokinetic and toxicokinetic studies.[3][4]
Optimizing the ion source conditions for this internal standard is not a trivial step; it is fundamental to achieving maximum sensitivity, signal stability, and minimizing matrix effects. This guide provides a systematic approach to this optimization process.
Analyte Quick Reference
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₂D₅NO₄ | Derived from non-deuterated form |
| Monoisotopic Mass (non-deuterated) | 357.1940 g/mol | [5] |
| Monoisotopic Mass (d5) | ~362.2254 g/mol | Calculated |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][6][7][8] |
| Common Precursor Ion ([M+H]⁺) | m/z 358.2 (non-deuterated) | [2][9][10] |
| Expected Precursor Ion ([M+H]⁺, d5) | m/z 363.2 | Calculated |
Core Concept: The "Why" of Source Optimization
The ion source is the gateway between the liquid phase (your HPLC eluent) and the gas phase (the mass analyzer). Its efficiency dictates the number of ions that are successfully generated, desolvated, and transferred into the vacuum system. For a molecule like 5-OH-PPF-d5, which is already at a fixed concentration in your samples, maximizing its ionization efficiency is paramount.
The primary goals of source optimization are:
-
Maximize Ion Generation: To ensure the analyte is efficiently charged, typically via protonation in positive mode ESI.
-
Optimize Desolvation: To effectively remove solvent molecules from the charged droplets, releasing the bare analyte ion into the gas phase. Inefficient desolvation leads to the formation of solvent clusters, which reduces the signal of the target ion and increases noise.
-
Ensure Signal Stability: To produce a consistent, non-fluctuating ion beam, which is critical for reproducible quantification. Unstable spray can result from incorrect voltages or gas flows.
-
Minimize In-Source Decay/Fragmentation: To transfer the intact protonated molecule ([M+H]⁺) to the quadrupole for fragmentation (MS/MS), rather than having it fragment prematurely in the source.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 5-OH Propafenone-d5?
-
Precursor Ion: Based on the non-deuterated form's [M+H]⁺ of m/z 358.2, the deuterated form (5-OH-PPF-d5) will have a precursor ion of m/z 363.2 .[2][9][10]
-
Product Ions: A common, stable product ion for both the deuterated and non-deuterated forms is m/z 116.2 .[2][10] This fragment corresponds to the propylamino side chain. Using the same product ion for both the analyte and the internal standard is a common and valid practice.
Q2: I'm seeing a very weak or no signal. What's the first thing to check?
Before adjusting source parameters, confirm the fundamentals:
-
Analyte Infusion: Ensure your syringe pump is delivering a steady flow of the analyte solution directly to the MS source. Check for leaks or blockages.
-
MS/MS Method: Double-check that you are monitoring the correct MRM transition (m/z 363.2 → 116.2).
-
Ionization Mode: Confirm you are in Positive Ion ESI mode . 5-OH-PPF contains a secondary amine that is readily protonated.[1][11] Signal intensity in negative mode is significantly lower.[1]
Q3: My signal is highly unstable. What are the likely source-related causes?
Signal instability, often seen as a "spiky" or erratic signal trace, typically points to an unstable electrospray.
-
Spray Voltage: The voltage may be too high, causing a corona discharge, or too low, leading to intermittent spray.[12]
-
Nebulizer Gas: Insufficient nebulizer gas pressure will result in large droplets that do not desolvate properly.
-
Source Contamination: A dirty or blocked capillary/nozzle will disrupt the formation of a stable Taylor cone.
Q4: Should I use ESI or APCI?
For 5-Hydroxy Propafenone, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique well-suited for polar, thermally labile molecules, which accurately describes this analyte.[13] Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar compounds and requires higher temperatures that could potentially degrade the analyte.[14]
Systematic Optimization & Troubleshooting Workflow
This section provides a step-by-step protocol for optimizing source conditions. The most effective method is to infuse a solution of 5-OH-PPF-d5 (e.g., 100 ng/mL in 50:50 Methanol:Water with 0.1% formic acid) directly into the mass spectrometer and adjust parameters individually.
Experimental Protocol: Direct Infusion Setup
-
Prepare the Solution: Create a ~100 ng/mL solution of 5-Hydroxy Propafenone-d5 in a mobile phase that mimics your LC conditions (e.g., 50% Methanol or Acetonitrile in water with 0.1% Formic Acid or 5 mM Ammonium Formate).[1][11]
-
Setup Syringe Pump: Use a clean syringe and tubing. Set the pump to a flow rate typical for your LC setup (e.g., 0.3-0.5 mL/min).[1][11]
-
Connect to Source: Disconnect the LC flow and connect the infusion line directly to the ESI probe.
-
MS Method: Set up an MRM method monitoring the transition m/z 363.2 → 116.2 with a dwell time of ~100-200 ms. View the signal in real-time.
Optimization Workflow Diagram
Caption: Workflow for systematic source parameter optimization via direct infusion.
Key Parameter Tuning: The "How-To" and "Why"
1. Capillary / Spray Voltage (V)
-
What it does: Creates the high electric field necessary to charge the droplets at the tip of the ESI needle.
-
How to Optimize: Start at a typical value (e.g., 3500-4000 V for positive mode).[10] Gradually increase and decrease the voltage in 500 V increments. Look for a voltage that provides the highest, most stable signal.
-
Expert Insight: Too high a voltage can lead to corona discharge, which creates chemical noise and an unstable signal.[12] Too low a voltage will result in poor nebulization and a weak signal. The optimal value is often a "sweet spot" rather than simply the maximum possible setting.
2. Nebulizer Gas (e.g., N₂)
-
What it does: This is the gas that flows coaxially around the ESI capillary, helping to shear the liquid into a fine spray of small droplets.
-
How to Optimize: With a stable spray voltage, increase the nebulizer pressure/flow. The signal should increase as droplet size decreases, improving desolvation. At very high pressures, the signal may become unstable or decrease as the spray is physically disrupted. Find the "plateau" of maximum intensity.
-
Expert Insight: This parameter is highly dependent on your LC flow rate. Higher flow rates require higher nebulizer gas pressures to effectively form a fine aerosol.
3. Drying Gas (e.g., N₂) Flow and Temperature (°C)
-
What it does: This heated gas flows through the source chamber to evaporate the solvent from the charged droplets, releasing the gas-phase ions. This is the primary mechanism of desolvation.
-
How to Optimize:
-
Temperature: Set the gas flow to a mid-range value. Start with a low temperature (e.g., 250°C) and increase it in 25°C increments. The signal for 5-OH-PPF-d5 should increase as desolvation improves. If the temperature is too high, you may see a drop in signal due to thermal degradation of the analyte.
-
Flow: At the optimal temperature, adjust the gas flow. A higher flow rate generally improves desolvation but can also reduce ion sampling into the MS if it creates a "gas curtain" effect. Again, aim for the plateau of maximum signal intensity.
-
-
Expert Insight: The optimal temperature and flow are a balance. For robust methods, it's often better to use a slightly higher gas flow and a more moderate temperature to avoid any risk of thermal degradation, especially for unknown metabolites.
4. Fragmentor / Cone Voltage (V)
-
What it does: This voltage is applied between the source region and the mass analyzer. It accelerates the ions into the vacuum system.
-
How to Optimize: While monitoring the m/z 363.2 precursor ion, slowly increase the fragmentor/cone voltage. A moderate voltage helps to break up solvent clusters (declustering), which cleans up the spectrum and can improve the signal.[12] However, if the voltage is too high, it will induce in-source collision-induced dissociation (CID), fragmenting your precursor ion before it reaches the collision cell. The goal is to maximize the precursor ion signal, not to generate fragments in the source.
-
Expert Insight: A good starting point for this parameter is often provided in published methods. For 5-OH Propafenone, values around 135 V have been reported.[10]
Typical Starting Conditions
This table provides a set of typical starting parameters based on published literature for Propafenone and its metabolites. These should be used as a starting point for your specific instrument.
| Parameter | Typical Starting Value | Rationale / Reference |
| Polarity | Positive | Protonation of the secondary amine.[1][11] |
| Capillary Voltage | 4000 V | Common setting for ESI+.[10] |
| Nebulizer Pressure | 50 psi | Effective for standard LC flow rates.[10] |
| Drying Gas Flow | 12 L/min | Provides efficient solvent evaporation.[10] |
| Drying Gas Temp. | 350 °C | Effective desolvation temperature.[10] |
| Fragmentor/Cone Voltage | 135 V | Balances declustering and prevents in-source fragmentation.[10] |
Troubleshooting Guide: Low or No Signal
When facing signal issues, a logical, step-by-step approach is crucial.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low signal issues with 5-OH-PPF-d5.
References
-
Hofmann, U., Seiler, M., Wensing, G., & Eichelbaum, M. (2000). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 115-126. [Link]
-
ResearchGate. (n.d.). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
Sujan Kumar, D. P., Palavan, C., & Seshagiri Rao, J. V. L. N. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre, 7(4), 122-128. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. [Link]
-
Zhong, D., Li, X., & Blume, H. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 721(1), 93-103. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]
-
Porto, T. F., Borges, B. C., Suarez-Kurtz, G., & de Nucci, G. (2010). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Therapeutic Drug Monitoring, 32(5), 633-639. [Link]
-
Frank, E. L., & Johnson-Davis, K. L. (2017). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Clinical Applications of Mass Spectrometry in Drug Analysis (pp. 147-155). Humana Press, New York, NY. [Link]
-
ResearchGate. (n.d.). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. [Link]
-
SciSpace. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. [Link]
-
van der Hooft, J. J., & Vervoort, J. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 50(12), 1261-1275. [Link]
-
LCGC International. (2021). Tips for Electrospray Ionization LC–MS. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40565857, 5-Hydroxypropafenone, (S)-. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107927, 5-Hydroxypropafenone. [Link]
-
ResearchGate. (n.d.). Multiple reactions monitoring (MRM) chromatograms of blank normal human plasma. [Link]
-
SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., Singhal, P., Shrivastav, P. S., & Vachhrajani, K. D. (2018). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Journal of AOAC International, 101(3), 742-751. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxypropafenone, (S)- | C21H27NO4 | CID 40565857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. poseidon-scientific.com [poseidon-scientific.com]
- 14. agilent.com [agilent.com]
Technical Support Center: 5-Hydroxy Propafenone-d5 Carryover in LC-MS Systems
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering carryover issues with 5-Hydroxy Propafenone-d5 in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems. Here, we will explore the root causes of this common issue and provide systematic, field-proven troubleshooting strategies to ensure the accuracy and integrity of your bioanalytical data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is carryover, and why is it a concern for 5-Hydroxy Propafenone-d5?
A1: Carryover is the phenomenon where a small portion of an analyte from a preceding injection appears in a subsequent analysis, typically observed when a blank or low-concentration sample follows a high-concentration sample.[1][2] For regulated bioanalysis, carryover in a blank sample following the highest calibration standard should not exceed 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte and 5% for the internal standard (IS).[3]
5-Hydroxy Propafenone-d5, a deuterated internal standard for the active metabolite of Propafenone, possesses chemical properties that can make it susceptible to carryover.[4][5] Its structure contains hydroxyl and amine groups, making it polar and capable of hydrogen bonding, as well as a phenyl ring system that allows for hydrophobic interactions.[6] This combination of properties can lead to its adsorption onto various surfaces within the LC-MS system, such as tubing, injector seals, and the column itself, causing it to "bleed" into later runs.[7][8]
Q2: What are the most common sources of carryover in an LC-MS system?
A2: Carryover is fundamentally a surface-adsorption issue. The most common culprits within an LC-MS system include:
-
Autosampler and Injector: This is often the primary source.[9] Residue can cling to the outer needle surface, the needle seat, and internal components like the injection loop and rotor seals.[9][10] Worn or dirty rotor seals are a frequent cause.[7]
-
LC Column: The analytical column, especially the frit and the stationary phase at the head of the column, can retain the analyte.[1][10] This is more common with complex matrices or if the column is not adequately flushed between runs.
-
Transfer Tubing and Fittings: Any "dead volume" or rough surfaces in the fluidic path can trap analytes.[7]
-
MS Ion Source: While less common for carryover between adjacent injections, a contaminated ion source (e.g., the capillary or cone) can lead to a consistently high background signal that might be mistaken for carryover.[10][11]
Q3: My carryover is inconsistent. Sometimes it's high, and other times it's acceptable. Why?
A3: Inconsistent carryover often points to a multi-factorial problem or one that is dependent on the analytical sequence. Consider these possibilities:
-
Sample Matrix Effects: The composition of the preceding sample can influence how much analyte is adsorbed. A "dirtier" sample matrix might coat active sites, paradoxically reducing carryover in the next injection, while a very clean, high-concentration standard might lead to more direct surface interaction and higher carryover.
-
Injection Sequence: Carryover will naturally appear higher in a blank injected immediately after your highest calibrator compared to one injected after a mid-range QC. Regulatory guidelines account for this by specifying the test conditions.[3] Arranging samples from low to high concentration can help manage expectations, though this is not always practical.[12][13]
-
Inadequate Equilibration: If the column is not fully re-equilibrated to the initial mobile phase conditions before the next injection, its retention characteristics can change slightly, affecting how strongly the analyte is washed from the system.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving 5-Hydroxy Propafenone-d5 carryover. The core principle is to isolate the source of the carryover and then systematically address it.
Step 1: Diagnose and Isolate the Carryover Source
Before making significant changes to your method, it's crucial to confirm where the carryover is originating. This prevents unnecessary and time-consuming adjustments.
-
Run a High-Concentration Standard: Inject the highest concentration of your 5-Hydroxy Propafenone-d5 standard (e.g., ULOQ level).
-
Inject Blank (Column in Place): Immediately following the high standard, inject a blank sample (your sample diluent). Observe the carryover peak area.
-
Remove the Column: Replace the analytical column with a zero-dead-volume union (e.g., a PEEK union).
-
Re-inject High Standard (No Column): Inject the same high-concentration standard. This will flush the autosampler and tubing directly to the mass spectrometer.
-
Re-inject Blank (No Column): Immediately inject another blank sample.
-
Analyze the Results:
-
If carryover is significantly reduced or eliminated with the column removed, the column is the primary source.
-
If carryover remains high (e.g., >50% of the original carryover), the issue lies within the autosampler or transfer lines.[11]
-
If all blanks show a similar, constant signal that doesn't decrease with subsequent blank injections, you may have a contamination issue in your mobile phase, blank solution, or MS source, rather than true carryover.[7]
-
Caption: A systematic workflow for isolating the source of LC-MS carryover.
Step 2: Mitigating Autosampler Carryover
If the autosampler is identified as the source, the needle wash protocol is the most critical parameter to optimize. The goal is to use a wash solvent that is stronger than the mobile phase and effectively solubilizes 5-Hydroxy Propafenone-d5.
| Property | 5-Hydroxy Propafenone-d5 Characteristic | Implication for Carryover |
| Polarity | Contains hydroxyl and amine groups, making it polar.[6] | Prone to hydrogen bonding with active sites (e.g., silanols) on surfaces. |
| Hydrophobicity | Contains phenyl rings. | Can adsorb to hydrophobic surfaces like PEEK tubing or rotor seals.[12] |
| Charge State | The secondary amine can be protonated (pKa ~9). | At acidic pH (common in reversed-phase), it will be positively charged, increasing potential for ionic interactions with deprotonated silanols. |
A single wash solvent is often insufficient. A multi-step wash protocol using solvents that address different chemical properties is most effective.
| Wash Solvent Composition | Mechanism of Action | Recommended Use |
| High Organic (e.g., 90:10 ACN:IPA) | Disrupts hydrophobic interactions. Isopropanol is a strong solvent that can remove strongly adsorbed compounds.[13] | Use as a primary "strong" wash. Acetonitrile-based washes often outperform methanol.[14] |
| Acidified Organic (e.g., 0.5% Formic Acid in 80% ACN) | Keeps the analyte protonated and solubilized while providing high organic strength to disrupt hydrophobic binding. | Effective for basic compounds that may be sticking due to ionic interactions. |
| Basic Organic (e.g., 0.5% NH4OH in 80% ACN) | Neutralizes the analyte's charge, which can prevent ionic binding to negatively charged surfaces. | Use with caution, as high pH can damage silica columns if introduced into the flow path. Best for dedicated needle washes. |
| Complex Mixture (e.g., 25:25:25:25 ACN:IPA:MeOH:H2O + 0.2% FA) | The "kitchen sink" approach. Provides a broad range of solvency to remove various contaminants and the target analyte. | A powerful, universal cleaning solution when the exact interaction mechanism is unknown. |
Protocol: Implementing an Advanced Needle Wash
-
Prepare Fresh Solvents: Always use fresh, high-purity solvents for your wash solutions.
-
Program a Multi-Step Wash: If your autosampler allows, program a sequence. For example:
-
Wash 1 (Strong Organic): 10 seconds with 90:10 ACN:IPA.
-
Wash 2 (Acidified): 10 seconds with 0.2% Formic Acid in 80% ACN.
-
-
Increase Wash Time: Extend the duration of the needle wash. Doubling the wash time from 6 to 12 seconds can significantly decrease carryover.[9][14]
-
Hardware Check: If optimizing the wash solvent is not sufficient, inspect and replace the injector rotor seal and needle seat, as these are consumable parts that wear over time.[7][15]
Step 3: Mitigating Column Carryover
If the column is the source, the focus shifts to ensuring the analyte is fully eluted during the gradient and the column is properly cleaned between injections.
-
Increase Gradient Elution Strength: Extend the duration of the high organic portion of your gradient (e.g., hold at 95% Acetonitrile for 2-3 column volumes) at the end of each run. This acts as an in-run column wash.
-
Incorporate Additives: For stubborn carryover, consider adding a small amount of a stronger solvent like isopropanol (e.g., 5-10%) to your mobile phase B.
-
Perform Periodic Column Flushes: If carryover builds up over a sequence, implement a dedicated column flush by injecting a strong solvent mixture (like the "complex mixture" from the table above) after every 10-20 samples.
-
Check the Guard Column: If you use a guard column, it can be a significant source of carryover. Try replacing it or running the analysis without it to see if the problem resolves.[10]
Caption: Adsorption and trapping mechanisms leading to carryover.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Takeuchi, T., et al. (2012). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Integrated OMICS. [Link]
-
LabRulez. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
-
Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It?. [Link]
-
ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?[Link]
-
Mitulović, G., et al. (2009). Preventing carryover of peptides and proteins in nano LC-MS separations. Analytical Chemistry. [Link]
-
Dolan, J. W. (2006). Autosampler Carryover. LCGC International. [Link]
-
Agilent Technologies. (2021). How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. [Link]
-
Waters Corporation. (2018). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
-
Lab Manager. (2018). Minimizing HPLC Carryover. [Link]
-
Pharmaffiliates. (n.d.). 5-Hydroxy Propafenone Hydrochloride-d5. [Link]
-
Veeprho. (n.d.). 5-Hydroxy Propafenone-D5 (HCl Salt). [Link]
-
PubChem - NIH. (n.d.). 5-hydroxypropafenone. [Link]
-
Shimadzu. (n.d.). Solving Carryover Problems in HPLC. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. fda.gov [fda.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. 5-Hydroxypropafenone | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
Technical Support Center: Method Refinement for Simultaneous Analysis of Propafenone and Metabolites
Welcome to the technical support center dedicated to the robust, simultaneous analysis of propafenone and its key active metabolites, 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP). Propafenone is a Class IC antiarrhythmic agent whose clinical efficacy and safety profile are influenced by its extensive hepatic metabolism. The primary metabolic pathways, 5-hydroxylation and N-dealkylation, are catalyzed by CYP2D6 and CYP3A4/1A2 isoenzymes, respectively[1][2][3]. Notably, the 5-OHP metabolite exhibits pharmacological activity comparable to the parent drug[4].
Genetic polymorphism in the CYP2D6 enzyme leads to significant interindividual variability in metabolic rates, creating distinct "extensive" and "poor" metabolizer phenotypes[3]. This variability underscores the critical need for precise and reliable bioanalytical methods that can simultaneously quantify the parent drug and its active metabolites for comprehensive pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies[5][6].
This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you refine your analytical methods, ensuring data integrity and regulatory compliance.
Metabolic Pathway of Propafenone
The metabolic conversion of propafenone is a critical factor in its overall pharmacological effect. The diagram below illustrates the primary enzymatic pathways.
Caption: Propafenone's primary metabolic routes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during method development and validation in a question-and-answer format.
Q1: I'm observing poor chromatographic peak shape, specifically peak tailing, for propafenone and its metabolites. What are the likely causes and solutions?
A1: Peak tailing for basic compounds like propafenone and its metabolites is a frequent challenge. The primary cause is often secondary ionic interactions between the positively charged analytes and residual, negatively charged silanol groups on the silica-based column packing.
Causality & Solutions:
-
Inadequate Mobile Phase pH: Propafenone is a basic compound. If the mobile phase pH is not at least 2-3 pH units below the pKa of the analytes, a mixed ionic state can exist, leading to poor peak shape.
-
Solution: Lower the mobile phase pH by adding an acidifier like formic acid or trifluoroacetic acid (TFA). A pH of around 2.5-3.5 is often effective[7]. This ensures the analytes are fully protonated and minimizes interactions with silanols.
-
-
Insufficient Buffer Capacity: If the sample is dissolved in a solvent with a different pH than the mobile phase, the buffer in the mobile phase may not be strong enough to adjust the sample pH upon injection, causing peak distortion.
-
Solution: Ensure your mobile phase buffer concentration (e.g., ammonium formate or acetate) is sufficient, typically in the 5-10 mM range[7]. Also, reconstitute your final extract in the initial mobile phase to ensure pH compatibility.
-
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Solution: First, try flushing the column with a strong solvent. If performance doesn't improve, replace the column. Using a column with end-capping technology or a hybrid particle technology can provide better peak shape for basic compounds over a longer lifetime.
-
Q2: My method is suffering from significant matrix effects, particularly ion suppression in the LC-MS/MS analysis. How can I diagnose and mitigate this?
A2: Matrix effect is the alteration of ionization efficiency due to co-eluting components from the biological matrix (e.g., plasma, serum)[8]. It is a major challenge in bioanalysis that can lead to inaccurate and imprecise results[9].
Diagnosis & Mitigation Strategy:
-
Diagnosis with Post-Column Infusion: To visualize when matrix effects occur, perform a post-column infusion experiment. Infuse a standard solution of your analytes at a constant rate into the mobile phase stream after the analytical column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention times of your analytes indicates ion suppression from co-eluting matrix components[10].
-
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering endogenous substances, especially phospholipids.
-
Protein Precipitation (PPT): While fast, PPT is the "dirtiest" technique and most prone to matrix effects[7][11].
-
Solid-Phase Extraction (SPE): SPE provides a significantly cleaner extract by selectively retaining the analytes while washing away interferences. This is a highly effective way to reduce matrix effects[2][6]. Specialized SPE cartridges designed for phospholipid removal can be particularly effective[12].
-
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between the analytes and the interfering matrix components. Often, phospholipids elute in the middle of a typical reversed-phase gradient. A faster or slower gradient can shift the analyte peaks away from this interference zone.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects[13][14]. A deuterated internal standard (e.g., Propafenone-d7) will have nearly identical chromatographic and ionization behavior to the parent analyte. If both the analyte and the SIL-IS are suppressed to the same degree, the ratio of their responses remains constant, ensuring accurate quantification[13].
-
Q3: I'm experiencing low and inconsistent recovery during my sample extraction. What should I investigate?
A3: Low or variable recovery indicates that the analyte is not being efficiently transferred from the sample matrix to the final extract during the sample preparation process[15].
Causality & Solutions:
-
Inefficient Solid-Phase Extraction (SPE):
-
Cause: The SPE protocol (conditioning, loading, washing, and eluting steps) may be suboptimal. The wash solvent could be too strong, prematurely eluting the analytes, or the elution solvent could be too weak, leaving analytes on the cartridge.
-
Solution: Systematically re-evaluate each step. Ensure the conditioning solvent properly wets the sorbent. Decrease the organic content of the wash solvent or increase the strength of the elution solvent. Consider testing a different SPE sorbent chemistry (e.g., mixed-mode vs. reversed-phase).
-
-
Inefficient Liquid-Liquid Extraction (LLE):
-
Cause: The pH of the aqueous phase may not be optimal for partitioning the analytes into the organic phase. The choice of organic solvent may also be inappropriate.
-
Solution: For a basic drug like propafenone, adjust the sample pH to be ~2 units above its pKa to ensure it is in its neutral, more organic-soluble form. Test different extraction solvents (e.g., diethyl ether, ethyl acetate) to find one with the best partitioning coefficient for all three compounds[5].
-
-
Analyte Instability:
-
Cause: The analytes may be degrading during the extraction process due to temperature, pH, or light exposure.
-
Solution: Process samples on ice and use amber vials to protect from light. Evaluate analyte stability under the conditions used for evaporation and reconstitution.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the better analytical technique for this analysis: HPLC-UV or LC-MS/MS?
A1: The choice depends on the application's requirements for sensitivity and specificity.
-
HPLC-UV: This method is robust and has been successfully used for propafenone analysis[5][16][17]. It is generally less expensive and more accessible. However, it lacks the sensitivity required for studies with low dosage or for detecting low-concentration metabolites. Its lower specificity also makes it more susceptible to interferences from endogenous matrix components.
-
LC-MS/MS: This is the preferred method and considered the gold standard for regulated bioanalysis[18]. Its superior sensitivity allows for lower limits of quantitation (LLOQ), often in the sub-ng/mL range[6][7]. The high specificity of monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) results in cleaner chromatograms with minimal interference, providing more reliable and accurate data[6][12].
Q2: How do I select the best internal standard (IS)?
A2: The internal standard is crucial for correcting variability during sample preparation and analysis[19]. The best choice is a stable isotope-labeled (SIL) analog of the analyte, such as Propafenone-d7[13][14]. A SIL-IS co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, providing the most accurate correction. If a SIL-IS is not available for each analyte, using one for the parent drug is still highly beneficial. A structural analog that is not present in the sample can be a secondary choice. Using a compound of the same class but with different physicochemical properties (like carbamazepine, which has been reported[6]) is less ideal as it may not chromatograph identically or experience the same matrix effects.
Q3: What are the essential method validation parameters I must evaluate according to regulatory guidelines?
A3: According to international guidelines like the ICH M10 Bioanalytical Method Validation, a quantitative method must be validated for several key performance characteristics to prove it is fit for its intended purpose[20][21][22].
| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10) [22] |
| Specificity & Selectivity | The ability to unequivocally measure the analytes in the presence of other components. | No significant interference at the retention time of the analytes and IS in blank samples. |
| Linearity & Range | The ability to produce results directly proportional to analyte concentration over a defined range. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99 is commonly expected. |
| Accuracy | The closeness of measured values to the true value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | The closeness of repeated measurements (assessed as %CV or %RSD). | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% and Precision ≤20%. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Section 3: Experimental Protocols
The following are starting-point protocols for HPLC-UV and LC-MS/MS methods. These must be optimized and fully validated for your specific laboratory conditions and study requirements.
General Bioanalytical Workflow
The diagram below outlines the typical steps involved in analyzing biological samples for propafenone and its metabolites.
Caption: General workflow for sample analysis.
Protocol 1: HPLC-UV Method
This protocol is based on established methods using protein precipitation for sample cleanup[16][17].
-
Sample Preparation (Protein Precipitation):
-
To 500 µL of serum or plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 50 µL of 0.75 M zinc sulfate solution and vortex for 10 seconds to initiate protein precipitation[2].
-
Add 1 mL of methanol and vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[16][17] |
| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH ~2.5)[2] |
| Flow Rate | 1.0 - 1.7 mL/min[2][5] |
| Detection | UV at 210 nm or 250 nm[5][16] |
| Column Temperature | 30°C |
Protocol 2: LC-MS/MS Method
This protocol is a more sensitive and specific method utilizing solid-phase extraction, based on published literature[6].
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., C8 or mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add the SIL internal standard solution (e.g., Propafenone-d7).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with 1 mL of an appropriate elution solvent (e.g., methanol or 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system for fast analysis |
| Column | C8 or C18 (e.g., 50 x 2.1 mm, <3 µm)[6] |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)[6][7] |
| Flow Rate | 0.4 - 0.5 mL/min[7][12] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode |
Example MRM Transitions:
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) |
| Propafenone | 342.3 | 116.2 |
| 5-Hydroxypropafenone | 358.3 | 116.2 |
| N-depropylpropafenone | 300.3 | 74.2 |
| Carbamazepine (IS) | 237.2 | 194.1 |
| Note: These transitions are based on published data and must be optimized on your specific mass spectrometer.[6] |
References
-
Afshar, M., Rouini, M. R., & Amini, M. (2005). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Journal of pharmaceutical and biomedical analysis, 39(3-4), 804–807. [Link]
-
Funck-Brentano, C., Kroemer, H. K., Pavlou, H., Woosley, R. L., & Roden, D. M. (1990). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. Journal of cardiovascular pharmacology, 15(1), 29–43. [Link]
-
Li, W., Cohen, L. H., & Gu, C. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(12), 939–943. [Link]
-
Yeh, J., Lin, C. H., Wu, H. L., Chen, Y. L., & Wen, K. C. (2017). Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography. Biomedical chromatography : BMC, 31(11). [Link]
-
Souza, I. D., & De Biasi, C. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
-
Stadler, S., West, C. E., & Sticht, G. (2015). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of analytical toxicology, 39(8), 640–645. [Link]
-
Al-Gareh, A. (2010). The interactions of Propafenone and its Enantiomers with the Major Human Forms of Cytochrome P450 in Terms of In. Lancashire Online Knowledge. [Link]
-
Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. (2024). YouTube. [Link]
-
PharmGKB. (n.d.). Annotation of FDA Label for propafenone and CYP2D6. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical chromatography : BMC, 31(10). [Link]
-
Afshar, M., Rouini, M. R., & Amini, M. (2005). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. ResearchGate. [Link]
-
Afshar, M., Rouini, M. R., & Amini, M. (2005). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. Chemical & Pharmaceutical Bulletin, 53(7), 844-847. [Link]
-
Afshar, M., Rouini, M. R., & Amini, M. (2005). Metabolic pathway of propafenone. ResearchGate. [Link]
-
Davarashvili, L., et al. (2016). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Journal of Pharmacy and Pharmacology, 4. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Souza, I. D., & De Biasi, C. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
-
Zhang, G., Lin, S., & Li, L. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of bioanalysis & biomedicine, 7(5), 138–145. [Link]
-
Kumar, S., et al. (2014). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using a novel HSL-phospholipid cartridge. Journal of Pharmaceutical Analysis, 4(5), 362-369. [Link]
-
Thompson, K. A., & Krol, G. J. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. Taylor & Francis. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of chromatographic science, 55(9), 911–917. [Link]
-
Brode, E., Sachse, R., & Hoffmann, H. D. (1982). [Studies on the Analysis of Propafenone by Means of Internal Analogue Standardization (Author's Transl)]. Arzneimittel-Forschung, 32(1), 1–6. [Link]
-
ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]
-
Patel, B. R., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(5), 166-173. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. SciSpace. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. ResearchGate. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
Sources
- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. scispace.com [scispace.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. simbecorion.com [simbecorion.com]
- 19. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. ema.europa.eu [ema.europa.eu]
optimization of collision energy for 5-Hydroxy Propafenone-d5 MRM transitions
Welcome to the technical support resource for the optimization of Multiple Reaction Monitoring (MRM) transitions for 5-Hydroxy Propafenone-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and foundational knowledge for robust method development. Here, we move beyond simple step-by-step instructions to explain the underlying principles, ensuring your experimental design is both effective and scientifically sound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of collision energy optimization and the specific application to 5-Hydroxy Propafenone-d5.
Q1: What is Collision Energy (CE) and why is it a critical parameter in MRM analysis?
Collision Energy is the kinetic energy applied to a selected precursor ion in the collision cell (Q2) of a triple quadrupole mass spectrometer. This energy induces fragmentation of the precursor ion into smaller, characteristic product ions through a process called Collision-Induced Dissociation (CID). The optimization of CE is paramount because the efficiency of fragmentation for a specific precursor-to-product ion transition is highly dependent on the applied energy. An insufficient CE will result in poor fragmentation and low signal, while excessive CE can lead to extensive fragmentation into very small, non-specific ions, or further fragmentation of the desired product ion, again reducing sensitivity. Each transition has a unique "sweet spot" for CE that maximizes the production of the desired product ion, thereby maximizing analytical sensitivity.[1][2]
Q2: Why must I optimize the Collision Energy for each MRM transition individually?
It is a common misconception that a single, generic CE value is sufficient for all transitions. In reality, the optimal CE is intrinsically linked to the chemical structure and stability of the precursor ion and the specific bond being cleaved to form the product ion.[1] Different bonds within a molecule have different dissociation energies. Therefore, the transition from a precursor ion to product ion 'A' may require a different amount of energy than the transition to product ion 'B'. Optimizing CE for each specific precursor-product pair is essential to achieve the maximum signal intensity and, consequently, the best sensitivity for your assay.[1]
Q3: What is 5-Hydroxy Propafenone-d5, and why is a stable isotope-labeled (SIL) internal standard essential?
5-Hydroxy Propafenone is a primary active metabolite of the antiarrhythmic drug Propafenone.[3][4][5] 5-Hydroxy Propafenone-d5 is a stable isotope-labeled (SIL) version of this metabolite, where five hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[6][7] Because 5-Hydroxy Propafenone-d5 is chemically almost identical to the unlabeled analyte, it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization. This allows it to accurately compensate for variations in sample preparation (recovery) and, most importantly, for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[8] Using a SIL internal standard is crucial for achieving high precision and accuracy in quantitative bioanalysis.[9]
Q4: Can't I just use a software-predicted Collision Energy value?
Many modern mass spectrometer software packages can predict a theoretical optimal CE based on linear equations derived from the precursor's mass-to-charge ratio (m/z) and charge state.[10][11] While these predictions are an excellent starting point and can significantly expedite method development, they are based on general trends observed across large datasets of molecules (often peptides).[10][12] Empirical optimization—physically ramping the collision energy and measuring the signal response for your specific analyte—is still highly recommended to achieve the absolute maximum sensitivity. For many applications, the signal gain from empirical optimization can be the difference between detecting and not detecting the analyte at the lowest concentration levels.[10]
Key Mass Spectrometric Parameters for 5-Hydroxy Propafenone-d5
The following table summarizes the essential mass-to-charge ratio information for setting up your MRM experiment. Note that the optimal collision energy will be determined experimentally.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Example Product Ion (m/z) | Purpose |
| 5-Hydroxy Propafenone | 358.2 | 116.2 | Analyte (Quantifier) |
| 5-Hydroxy Propafenone-d5 | 363.2 | 116.2 | Internal Standard |
Note: The m/z values are based on published literature for the unlabeled compound and the expected mass shift for the d5 label.[13] The product ion m/z 116.2 is a common, stable fragment and is often selected for quantification.
Experimental Protocol: Collision Energy Optimization
This protocol outlines a systematic approach to determine the optimal collision energy for a 5-Hydroxy Propafenone-d5 MRM transition using direct infusion.
1. Preparation of Standard Solution:
-
Prepare a stock solution of 5-Hydroxy Propafenone-d5 at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of approximately 100-500 ng/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. This concentration may need to be adjusted based on instrument sensitivity.
2. Instrument Setup and Infusion:
-
Set up your triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Infuse the working standard solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and robust signal for the 5-Hydroxy Propafenone-d5 precursor ion (m/z 363.2).
3. Precursor and Product Ion Identification:
-
Perform a Q1 scan to confirm the presence and isolation of the precursor ion at m/z 363.2.
-
Perform a Product Ion Scan (PIS) on the precursor ion m/z 363.2. Set a nominal collision energy (e.g., 20-25 eV) to induce fragmentation. This scan will reveal the major product ions. Identify the most abundant and specific product ion for your MRM transition (e.g., m/z 116.2).
4. Collision Energy Ramp Experiment:
-
Set up an MRM method monitoring the transition m/z 363.2 → 116.2.
-
Create a series of experiments or a single automated ramp function where the collision energy is systematically varied. A typical range would be from 5 eV to 50 eV, in steps of 1 or 2 eV.[14]
-
Ensure the dwell time is sufficient for stable signal measurement at each CE step.
-
While infusing the standard, execute the CE ramp method and record the intensity of the product ion at each collision energy value.
5. Data Analysis and Determination of Optimal CE:
-
Plot the product ion intensity (Y-axis) against the corresponding collision energy (X-axis).
-
The resulting plot is a "breakdown curve."
-
The optimal collision energy is the value that produces the highest product ion intensity. This value should be used in your final quantitative MRM method.
Workflow for Collision Energy Optimization
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and determination of propafenone and its principal metabolites in human urine using capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skyline.ms [skyline.ms]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Resolving Co-eluting Interferences in 5-Hydroxy Propafenone Analysis
Welcome to the technical support center for the bioanalysis of 5-Hydroxy Propafenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, specifically focusing on co-eluting interferences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your method development and validation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the analysis of 5-Hydroxy Propafenone.
Q1: What is 5-Hydroxy Propafenone and why is its accurate measurement critical?
A1: 5-Hydroxy Propafenone (5-OHP) is the primary and pharmacologically active metabolite of Propafenone, a Class IC antiarrhythmic drug used to treat conditions like atrial fibrillation.[1][2][3][4] The formation of 5-OHP is genetically determined, primarily mediated by the CYP2D6 enzyme, leading to significant variability in its plasma concentrations among patients.[1][2][3][5] Given that 5-OHP itself possesses potent antiarrhythmic and electrophysiological effects, sometimes even greater than the parent drug, its accurate quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall pharmacological profile of Propafenone therapy.[6][7][8][9]
Q2: What is the preferred analytical technique for 5-Hydroxy Propafenone analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of Propafenone and 5-Hydroxy Propafenone in biological matrices.[6][10][11][12] This preference is due to its superior sensitivity, selectivity, and the speed required for high-throughput clinical and preclinical studies. LC-MS/MS allows for the detection of low ng/mL concentrations typically found in plasma samples and provides the specificity to distinguish the analyte from other metabolites and endogenous compounds.[6][10][12][13]
Q3: What are the most common co-eluting interferences in 5-OHP analysis?
A3: Due to structural similarities and the complexity of biological matrices, several compounds can co-elute with 5-OHP, compromising analytical accuracy. These include:
-
Parent Drug (Propafenone): Structurally very similar, differing by only a hydroxyl group.
-
Other Metabolites: N-depropylpropafenone (Norpropafenone) is another key metabolite formed by CYP3A4 and CYP1A2 enzymes.[1][2][3][14]
-
Glucuronide Conjugates: 5-Hydroxy Propafenone can be further metabolized into its glucuronide form, which may be unstable and revert to 5-OHP in the MS source.[15]
-
Endogenous Matrix Components: Phospholipids from plasma or serum are notorious for causing ion suppression and co-eluting with analytes in reversed-phase chromatography.[16][17]
-
Enantiomers: Propafenone is a chiral compound, and while not a co-elution issue in standard achiral chromatography, stereoselective disposition can be important for advanced pharmacokinetic studies.[10][18][19]
Q4: How can I definitively confirm that I have a co-elution problem?
A4: Confirming co-elution requires a systematic approach. Look for these key indicators:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with noticeable shoulders, tailing, or fronting, are strong indicators of a hidden, overlapping peak.[20]
-
Diode Array Detector (DAD/PDA) Analysis: If using HPLC-UV, a peak purity analysis can be performed. This involves comparing UV-Vis spectra across the entire peak. If the spectra are not identical, it confirms the presence of more than one compound.
-
Mass Spectrometry (MS) Confirmation: This is the most definitive method. By acquiring mass spectra at different points across the chromatographic peak (the beginning, apex, and end), you can check for changes in the mass-to-charge ratios (m/z). A shift in the observed m/z values or the appearance of different fragment ions across the peak profile is clear evidence of co-elution.
Troubleshooting Guide: Resolving Co-Elution
This in-depth guide provides structured solutions to specific interference problems. The underlying principle is to manipulate the three key factors of chromatographic resolution: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .
Problem 1: Poor Chromatographic Resolution between 5-Hydroxy Propafenone and Parent Propafenone
Causality: These two compounds have very similar structures and hydrophobicity, making them difficult to separate on standard reversed-phase columns like C18. The primary goal is to enhance the selectivity (α) of the chromatographic system.
Solution A: Mobile Phase Optimization
The composition of the mobile phase is the most powerful and accessible tool for manipulating selectivity.
-
Step-by-Step Protocol for Mobile Phase Optimization:
-
Establish a Baseline: Begin with a common mobile phase, for example, 68:32 (v/v) Methanol and 5 mM ammonium acetate with 0.2% formic acid.[6][13]
-
Adjust Organic Modifier Strength: Systematically decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in 2-5% increments. This increases the retention factor (k') and provides more time for the analytes to interact with the stationary phase, which can improve resolution.[21][22]
-
Modify Aqueous Phase pH: Since Propafenone and 5-OHP are basic compounds, the pH of the mobile phase is critical. A slightly acidic pH (e.g., 3.0-4.5 using formic acid) ensures they are consistently protonated, leading to better peak shapes and potentially altered selectivity.[6][12]
-
Change Organic Modifier Type: If adjusting the ratio is insufficient, switch the organic solvent entirely (e.g., from methanol to acetonitrile). The different solvent properties can alter selectivity and resolve the peaks.
-
Solution B: Stationary Phase Chemistry
If mobile phase optimization fails, changing the column's stationary phase is the next logical step to introduce a different separation mechanism.
-
Rationale: Standard C18 columns separate primarily based on hydrophobicity. To resolve structurally similar compounds, a stationary phase that offers alternative interactions (e.g., pi-pi, dipole-dipole) is often required.[23][21]
| Stationary Phase | Primary Separation Mechanism | Suitability for Propafenone/5-OHP Separation |
| C18 (ODS) | Hydrophobic Interactions | Standard choice, but may offer insufficient selectivity. |
| C8 | Hydrophobic Interactions | Less retentive than C18; may offer slightly different selectivity.[14] |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi Interactions | Highly Recommended. The phenyl groups can interact with the aromatic rings in Propafenone and 5-OHP, offering a secondary separation mechanism that can resolve them. |
| Biphenyl | Hydrophobic & Pi-Pi Interactions | Highly Recommended. Similar to Phenyl-Hexyl, provides enhanced pi-pi interactions for aromatic analytes.[23] |
| Pentafluorophenyl (PFP) | Hydrophobic, Aromatic, Dipole-Dipole, Ion-Exchange | Offers multiple interaction modes, making it a powerful choice for resolving structurally similar isomers and metabolites. |
Problem 2: Interference from Endogenous Matrix Components (e.g., Phospholipids)
Causality: Biological samples, particularly plasma, are rich in phospholipids which can co-elute with analytes of interest. This leads to a phenomenon known as "matrix effect," where the ionization of the target analyte in the MS source is suppressed or enhanced, leading to inaccurate and imprecise results.[16][17]
Solution A: Enhance Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Rationale: While Protein Precipitation (PPT) is fast, it is non-selective and leaves many phospholipids in the final extract.[11] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide much cleaner samples.[11][24][25]
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by denaturation with organic solvent (e.g., Methanol).[12] | Fast, simple, inexpensive. | Non-selective, high matrix effects, risk of phospholipid buildup on the column.[11][17] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Good for removing salts and highly polar interferences. | Can be labor-intensive, uses large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Highly Recommended. Provides the cleanest extracts, significantly reduces matrix effects, allows for sample concentration.[11][14][17] | Higher cost, requires method development. |
-
General Protocol for Solid-Phase Extraction (SPE):
-
Condition: Wash the SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol, followed by 1 mL of water.
-
Load: Add the pre-treated plasma sample (e.g., diluted or pH-adjusted) to the cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and polar interferences.
-
Elute: Elute the 5-OHP and other analytes with a strong organic solvent (e.g., 1 mL of methanol).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
-
Solution B: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Rationale: A SIL-IS (e.g., 5-Hydroxy Propafenone-d5) is the ideal internal standard. It has the same chemical properties as the analyte and will co-elute perfectly.[11] Therefore, it experiences the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is effectively cancelled out, ensuring accurate quantification.
Problem 3: Interference from Other Propafenone Metabolites
Causality: Metabolites like N-depropylpropafenone are formed in vivo and will be co-extracted with 5-OHP. While they have different masses, they can still interfere chromatographically or cause in-source crosstalk if not properly resolved.
Solution: High-Selectivity Mass Spectrometry
-
Rationale: Tandem mass spectrometry (MS/MS) provides an exceptional level of selectivity through Multiple Reaction Monitoring (MRM). By selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment), you can filter out nearly all other compounds.[10]
-
Step-by-Step Protocol for MRM Optimization:
-
Infuse Standards: Directly infuse individual standard solutions of 5-OHP, Propafenone, and N-depropylpropafenone into the mass spectrometer.
-
Optimize Precursor Ion: In positive ionization mode, identify the protonated molecule [M+H]⁺ for each compound.
-
Optimize Fragmentation: Increase the collision energy to fragment the precursor ion and identify the most stable and abundant product ions.
-
Select Unique Transitions: Choose a precursor → product ion transition for 5-OHP that is unique and shows no response when the other metabolites are infused. This ensures ultimate specificity.
-
| Compound | Typical Precursor Ion [M+H]⁺ (m/z) | Typical Product Ion (m/z) |
| Propafenone | 342.2 - 342.3 | 116.1 - 116.2 |
| 5-Hydroxy Propafenone | 358.2 - 358.3 | 116.1 - 116.2 |
| N-depropylpropafenone | 299.8 - 300.3 | 74.1 - 74.2 |
| Table data compiled from sources.[14][24] |
Visual Workflow and Diagrams
Visual aids can clarify complex troubleshooting processes and metabolic pathways.
Caption: Metabolic pathway of Propafenone highlighting key metabolites.
Sources
- 1. drugs.com [drugs.com]
- 2. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
- 14. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Hydroxy Propafenone Glucuronide (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 16. eijppr.com [eijppr.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 23. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Electrospray Ionization of 5-Hydroxy Propafenone-d5
Welcome to the technical support center for the analysis of 5-Hydroxy Propafenone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the electrospray ionization (ESI) of this key metabolite and internal standard. Here, you will find practical, field-proven insights to troubleshoot common issues and enhance your analytical performance.
Frequently Asked Questions (FAQs)
Here are some common questions and immediate answers to get you started. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.
Q1: I am seeing a very low signal or no signal at all for 5-Hydroxy Propafenone-d5. What is the first thing I should check?
A1: Start by confirming the basics of your LC-MS system.[1] Ensure your mobile phase composition is appropriate, and that there are no leaks or blockages in the system. Verify that the ESI source is clean and that the spray is stable. A simple visual check of the spray plume can be very informative.[1] Also, confirm your MS parameters, such as the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions, are correct for 5-Hydroxy Propafenone-d5. The protonated molecule [M+H]+ for 5-Hydroxy Propafenone is m/z 358.3, so for the d5 labeled version, you should be looking for m/z 363.3.[2][3]
Q2: What is the optimal ionization mode for 5-Hydroxy Propafenone-d5?
A2: 5-Hydroxy Propafenone-d5, like its parent drug propafenone, contains a secondary amine. This functional group is readily protonated, making positive ion mode electrospray ionization (+ESI) the most effective and commonly used method for its detection.[3][4][5]
Q3: What are the expected MRM transitions for 5-Hydroxy Propafenone-d5?
A3: Based on published methods for the non-deuterated analog, a common transition is from the protonated parent ion to a characteristic product ion. For 5-Hydroxy Propafenone, a frequently used transition is m/z 358.3 to m/z 116.2.[3] Therefore, for 5-Hydroxy Propafenone-d5, the expected transition would be m/z 363.3 → m/z 116.2 .
Q4: Can I use the same mobile phase for 5-Hydroxy Propafenone-d5 as I do for propafenone?
A4: Yes, generally you can. Since 5-Hydroxy Propafenone-d5 is often used as an internal standard for the quantification of propafenone and its non-labeled metabolite, chromatographic conditions are typically developed to achieve good separation and peak shape for all analytes.[4][6] Mobile phases consisting of acetonitrile or methanol with an aqueous component containing a volatile additive like formic acid or ammonium acetate are common.[4][6]
In-Depth Troubleshooting Guides
Issue 1: Poor Signal Intensity and High Background Noise
A common challenge in ESI-MS is achieving a high signal-to-noise ratio. This is crucial for reaching the desired limits of quantification.
Why is this happening?
Poor signal intensity can stem from several factors, including inefficient ionization of the analyte, ion suppression from matrix components or mobile phase additives, or suboptimal instrument parameters. High background noise can be caused by contaminants in the mobile phase, the LC system, or the sample itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Step-by-Step Guidance:
-
Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives are critical for efficient protonation.
-
Formic Acid: Often used at a concentration of 0.1%, formic acid helps to lower the mobile phase pH, promoting the protonation of the secondary amine in 5-Hydroxy Propafenone-d5.[4][7]
-
Ammonium Acetate/Formate: These salts can also be effective, typically used at concentrations of 5-10 mM.[2][6] They can help to improve peak shape and reduce the formation of unwanted adducts.
-
Experimental Protocol: Prepare a series of mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) and ammonium acetate (e.g., 2 mM, 5 mM, 10 mM) to empirically determine the optimal composition for your system.
-
-
Tune ESI Source Parameters: The physical parameters of the ESI source have a significant impact on signal intensity.[8][9]
-
Capillary Voltage: This voltage drives the electrospray. A typical starting point is 3-4 kV. It's important to optimize this parameter as too high a voltage can lead to corona discharge and signal instability.[8]
-
Gas Flow and Temperature: The nebulizing and drying gas (usually nitrogen) flow rates and temperature are crucial for desolvation. Insufficient desolvation will lead to a poor signal. Typical values can range from 300-400 °C for the drying gas temperature.[9]
-
Experimental Protocol: Systematically vary the capillary voltage, nebulizer gas flow, and drying gas temperature while infusing a standard solution of 5-Hydroxy Propafenone-d5 to find the optimal settings.
-
-
Check for Contamination: High background noise can often be traced back to contamination.
-
Solvents: Ensure you are using high-purity, LC-MS grade solvents.
-
System Cleaning: If you suspect system contamination, flush the LC system with a strong solvent mixture like isopropanol/acetonitrile/water (1:1:1).
-
-
Evaluate for Ion Suppression: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a suppressed signal.[10][11]
-
Post-column Infusion: To diagnose ion suppression, perform a post-column infusion of a constant concentration of 5-Hydroxy Propafenone-d5 while injecting a blank matrix sample. A dip in the baseline at the retention time of interest indicates ion suppression.
-
Chromatographic Separation: If ion suppression is present, improving the chromatographic separation to move the analyte away from the interfering compounds is the most effective solution.[10]
-
Issue 2: Inconsistent Signal and Poor Reproducibility
For quantitative applications, a stable and reproducible signal is paramount.
Why is this happening?
Signal instability can be caused by an unstable electrospray, fluctuations in the LC system's flow rate, or temperature variations in the laboratory.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent signal.
Step-by-Step Guidance:
-
Inspect ESI Spray Stability: A visually stable and consistent spray is essential.
-
Visual Inspection: Look for a fine, consistent mist. Any sputtering or dripping indicates a problem.
-
Clogged Emitter: A common cause of an unstable spray is a partially clogged emitter. Clean or replace the ESI needle.
-
-
Verify LC Pump Performance: Inconsistent flow from the LC pumps will lead to a fluctuating signal.
-
Pressure Trace: Monitor the LC system's pressure trace. Excessive fluctuations can indicate a problem with the pump seals or check valves.
-
Degassing: Ensure that the mobile phases are properly degassed to prevent air bubbles from entering the system.[1]
-
-
Check for Column Degradation: A degrading analytical column can lead to poor peak shape and inconsistent retention times, which will affect reproducibility.
-
Peak Shape: Look for tailing or fronting peaks.
-
Column Wash: If the column has been used extensively with complex matrices, a thorough wash may be necessary.
-
-
Ensure Stable Lab Environment: The ESI process is sensitive to ambient conditions.
-
Temperature and Humidity: Significant fluctuations in laboratory temperature and humidity can affect spray stability and desolvation.
-
Air Drafts: Position the mass spectrometer away from air vents or areas with strong drafts.
-
Data Summary
The following table summarizes typical starting parameters for the analysis of 5-Hydroxy Propafenone-d5 based on published literature. These should be used as a starting point for your method development and optimization.
| Parameter | Recommended Starting Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (+ESI) | [3][4][5] |
| MRM Transition | m/z 363.3 → m/z 116.2 | [2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | Acetonitrile or Methanol | [4][6] |
| Capillary Voltage | 3.5 kV | [8] |
| Drying Gas Temp. | 350 °C | [9] |
References
- Gergov, M., et al. (2003). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry.
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10), e3967. [Link]
- Various Authors. (n.d.). Solvents and Caveats for LC/MS.
-
Zhong, D., et al. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 721(1), 91-101. [Link]
-
Zhang, Y., et al. (2013). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 51(8), 757-763. [Link]
- Gergov, M., et al. (2003). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry.
-
Li, B., et al. (2021). Enhancing Metabolomic Coverage in Positive Ionization Mode Using Dicationic Reagents by Infrared Matrix-Assisted Laser Desorption Electrospray Ionization. Metabolites, 11(12), 827. [Link]
- Various Authors. (n.d.). Effects of different buffer additives on positive ion ESI sensitivities...
-
Liko, F., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 417-444. [Link]
- Nordstrom, A., et al. (2006). Multiple Ionization Mass Spectrometry Strategy Used To Reveal the Complexity of Metabolomics. Analytical Chemistry, 78(10), 3289-3295.
-
Chen, Y.-C., et al. (2015). Electrospray Modifications for Advancing Mass Spectrometric Analysis. Analytical Sciences, 31(1), 5-16. [Link]
-
Jian, W., et al. (2011). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of Chromatographic Science, 49(7), 523-529. [Link]
-
Kirk, A. T., et al. (2020). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Molecules, 25(24), 5948. [Link]
-
Roy, P., et al. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice. Molecules, 29(2), 299. [Link]
-
Various Authors. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]
- Various Authors. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.
-
Bell, D. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]
-
Li, Y., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 14(2), 100-108. [Link]
-
Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
- Li, Y., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy.
-
Harilal Patel, et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography. [Link]
- Various Authors. (n.d.). 5-Hydroxy Propafenone-d5 HCl. TargetMol.
- Various Authors. (n.d.). 5-Hydroxy Propafenone-d5-1 hydrochloride. Selleck Chemicals.
- Various Authors. (n.d.). CAS No : 1188265-48-6 | Chemical Name : 5-Hydroxy Propafenone Hydrochloride-d5.
- Various Authors. (n.d.). 5-Hydroxy Propafenone-D5 (HCl Salt) | CAS 1188265-48-6. Veeprho.
- Various Authors. (2010). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study.
-
Various Authors. (n.d.). 5-Hydroxypropafenone. PubChem. [Link]
-
de Santana, D., et al. (2010). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Journal of Chromatography B, 878(24), 2259-2265. [Link]
-
Kou, H. C., et al. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. Journal of Pharmacology and Experimental Therapeutics, 247(1), 290-295. [Link]
-
Gekeler, V., et al. (1995). Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives. Archiv der Pharmazie, 328(5), 427-432. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bene-technology.com [bene-technology.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Analysis of Deuterated vs. Non-Deuterated Propafenone Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antiarrhythmic drug propafenone, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of study data. This guide provides an in-depth comparative analysis of using a deuterated propafenone standard versus a non-deuterated (typically a structural analog) internal standard. We will delve into the underlying scientific principles, present supporting experimental data from published literature, and provide detailed methodologies to illustrate why stable isotope-labeled standards are considered the gold standard in regulated bioanalysis.
The Imperative for an Ideal Internal Standard
In quantitative analysis, particularly with complex matrices like plasma or serum, an internal standard (IS) is indispensable. Its primary role is to compensate for the potential variability during the entire analytical workflow, from sample preparation and extraction to chromatographic separation and mass spectrometric detection. An ideal internal standard should mimic the analyte's behavior as closely as possible, ensuring that any sample loss or fluctuation in instrument response affects both the analyte and the IS to the same extent.[1]
Deuterated Internal Standards: The Physicochemical Twin
A deuterated internal standard is a form of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced by their heavier, stable isotope, deuterium. This subtle modification results in a molecule that is chemically and structurally almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[2] This near-perfect physicochemical similarity is the cornerstone of its superiority in quantitative bioanalysis.
In contrast, a non-deuterated internal standard is typically a structural analog—a different chemical entity that is chosen for its similar chromatographic retention time and ionization properties to the analyte. While often more readily available and less expensive, these standards are not an exact match and can exhibit different behaviors during analysis, leading to potential inaccuracies.
Comparative Experimental Design: Propafenone Analysis
To illustrate the practical implications of internal standard selection, we will consider a typical bioanalytical workflow for the quantification of propafenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections will outline the experimental protocols for both a deuterated and a non-deuterated internal standard approach.
Experimental Workflow
The general workflow for the bioanalysis of propafenone involves several key steps, from sample preparation to data acquisition.
Caption: General bioanalytical workflow for propafenone quantification.
Protocol 1: Propafenone Quantification Using a Deuterated Internal Standard (Propafenone-d7)
This protocol is based on established and validated methods for the bioanalysis of propafenone.[3]
1. Materials and Reagents:
-
Propafenone hydrochloride reference standard
-
Propafenone-d7 hydrochloride (deuterated internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of propafenone and propafenone-d7 in methanol (e.g., 1 mg/mL).
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the propafenone stock solution with a 50:50 methanol:water mixture.
-
Prepare a working solution of the internal standard (propafenone-d7) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., Gemini C18, 75 x 4.6 mm, 3.0 µm)
-
Mobile Phase: An isocratic mixture of 10mM ammonium formate (pH 3.0) and methanol (20:80 v/v)[4]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., TSQ Vantage)
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Propafenone: 342.2 > 116.2 m/z
-
Propafenone-d7: 349.2 > 123.2 m/z[5]
-
Protocol 2: Propafenone Quantification Using a Non-Deuterated Internal Standard (Vildagliptin)
This protocol is adapted from a method utilizing a structural analog as the internal standard.[1][6]
1. Materials and Reagents:
-
Propafenone hydrochloride reference standard
-
Vildagliptin (non-deuterated internal standard)
-
Human plasma
-
Acetonitrile (LC-MS grade)
-
Di-sodium hydrogen phosphate buffer
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of propafenone and vildagliptin in a suitable solvent (e.g., methanol).
-
Prepare working solutions for calibration standards and QC samples by serial dilution of the propafenone stock solution.
-
Prepare a working solution of the internal standard (vildagliptin) at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To 750 µL of plasma, add 500 µL of the internal standard working solution and 250 µL of the propafenone working solution (for calibration and QC samples) or blank diluent (for unknown samples).[6]
-
Vortex mix for 15 seconds.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
4. LC-UPLC Conditions:
-
LC System: ACQUITY UPLC HSS
-
Column: C18 Column (1.8 µm, 2.1 mm x 100 mm)
-
Mobile Phase: A mixture of di-sodium hydrogen phosphate buffer and acetonitrile (70:30 v/v)
-
Flow Rate: 0.3 mL/min
-
Wavelength (UV detection): 248 nm[1]
-
Retention Times: Propafenone (~1.273 min), Vildagliptin (~0.972 min)[1]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The choice of internal standard has a profound impact on the performance and reliability of the bioanalytical method. The following table summarizes the expected differences in key validation parameters.
| Parameter | Deuterated Internal Standard (Propafenone-d7) | Non-Deuterated Internal Standard (e.g., Vildagliptin) | Scientific Rationale |
| Co-elution | Near-perfect co-elution with propafenone. | May have a different retention time. | The minimal mass difference in the deuterated standard does not significantly alter its chromatographic behavior. Structural analogs have different chemical properties that affect their interaction with the stationary phase. |
| Matrix Effects | High degree of compensation for ion suppression or enhancement. | Incomplete compensation for matrix effects. | Since the deuterated standard co-elutes and has identical ionization properties to the analyte, it experiences the same matrix effects, providing accurate correction. A structural analog may elute at a different time where the matrix effect is different, leading to inaccurate quantification.[7] |
| Extraction Recovery | Identical extraction recovery to propafenone. | Extraction recovery may differ from that of propafenone. | The physicochemical properties governing extraction (e.g., solubility, partitioning) are virtually identical for the analyte and its deuterated analog. |
| Accuracy & Precision | Typically higher accuracy and precision. | Potentially lower accuracy and precision, especially in variable matrices. | The superior compensation for analytical variability by the deuterated standard leads to more reliable and reproducible results.[3] |
| Regulatory Acceptance | Strongly recommended by regulatory agencies like the FDA and EMA.[7] | Acceptable, but requires more rigorous validation to demonstrate its suitability. | The well-established benefits of SIL-IS make them the preferred choice for regulatory submissions. |
The Underlying Science: Why Deuteration Excels
The superiority of deuterated internal standards is rooted in fundamental principles of analytical chemistry and mass spectrometry.
Caption: Principle of deuterated internal standard in mass spectrometry.
The key advantage is the co-elution of the analyte and the deuterated internal standard. This ensures that both compounds experience the exact same analytical conditions at the same time, particularly the microenvironment at the point of ionization in the mass spectrometer source. This is crucial for correcting matrix effects , where co-eluting endogenous components in the biological sample can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements. A non-deuterated standard that elutes even slightly differently will not experience the same matrix effect, compromising the accuracy of the results.
Conclusion: An Authoritative Recommendation
Based on a comprehensive review of scientific principles and available literature, the use of a deuterated internal standard, such as propafenone-d7, is unequivocally the superior choice for the quantitative bioanalysis of propafenone. While non-deuterated standards can be employed, they necessitate more extensive validation to prove their suitability and may not provide the same level of confidence in the data, especially when dealing with complex patient samples.
For researchers, scientists, and drug development professionals committed to the highest standards of data integrity and regulatory compliance, investing in a deuterated internal standard is a critical step towards ensuring the accuracy, precision, and robustness of their bioanalytical methods.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Gopinadh, V., & Ram Shekar Reddy, D. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils, 8(5), 11728-11756.
- Rajeswari, T., & Sharma, H. (2024). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. African Journal of Biomedical Research, 27(4S).
- European Medicines Agency. (2009).
- Rajeswari, T., & Gunjan, M. (2024). Bioanalytical Method Development & Validation Of Propafenone In Rabbit Plasma By RP-UPLC Using Vildagliptin As Internal Standard. Journal of Advanced Zoology, 45(2).
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
- A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical Analysis, 5(4), 256-263.
- Rajeswari, T., & Gunjan, M. (2024). Bioanalytical Method Development & Validation Of Propafenone In Rabbit Plasma By RP-UPLC Using Vildagliptin As Internal Standard. Journal of Advanced Zoology, 45(2).
- BenchChem. (2025).
- Zhong, D., & Chen, X. (1999). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry.
- European Medicines Agency. (2011).
- Rajeswari, T., & Gunjan, M. (2024). Bioanalytical Method Development & Validation Of Propafenone In Rabbit Plasma By RP-UPLC Using Vildagliptin As Internal Standard. Journal of Advanced Zoology, 45(2).
- European Medicines Agency. (2011).
- Rajeswari, T., & Sharma, H. (2024). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines.
- BenchChem. (2025). The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard.
- BenchChem. (n.d.). Application Note: Validated Analytical Methods for the Quantification of Propafenone and its Metabolites.
- Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.
- AptoChem. (2008).
- Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. SciSpace.
- BenchChem. (2025).
- Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- [Studies on the Analysis of Propafenone by Means of Internal Analogue Standardization (Author's Transl)]. (1982). Arzneimittelforschung, 32(1), 1-6.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). Journal of Mass Spectrometry, 55(10), e4583.
- Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing.
- Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(4), 788-793.
- Active metabolites of propafenone.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2019). Metabolites, 9(10), 226.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6598.
Sources
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. nveo.org [nveo.org]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Propafenone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methods for the quantification of propafenone, a class 1C antiarrhythmic agent used in the management of supraventricular and ventricular arrhythmias.[1][2] The focus is on the critical process of cross-validation to ensure data integrity and consistency when multiple analytical methods are employed. This document synthesizes information from peer-reviewed literature and regulatory guidelines to provide a comprehensive resource for professionals in the pharmaceutical sciences.
The Imperative of Accurate Propafenone Analysis
Propafenone undergoes extensive first-pass metabolism, primarily through hydroxylation to form 5-hydroxypropafenone and N-dealkylation to produce norpropafenone.[3][4] These metabolites are pharmacologically active, contributing to the drug's overall clinical effect. The significant interindividual variability in propafenone metabolism necessitates robust and reliable analytical methods for its quantification in biological matrices.[1][3] Accurate analysis is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product quality.
Principles of Analytical Method Cross-Validation
Cross-validation is the systematic process of comparing two or more analytical methods to demonstrate their equivalence.[5] This is a critical step when data from different analytical techniques or laboratories are to be combined or compared. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on when cross-validation is necessary, such as changes in the analytical method, testing site, or analytical technology.[5][6][7][8] The ultimate goal is to ensure that the reported concentrations are comparable and reliable, irrespective of the method used.[5]
The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[8][9] This involves a thorough evaluation of the method's performance characteristics.
dot
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Assessing the Isotopic Purity of 5-Hydroxy Propafenone-d5 Standards
In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the accuracy of quantitative bioanalysis is paramount. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for mass spectrometry-based quantification, offering a means to correct for variability during sample preparation and analysis.[1][2][3] 5-Hydroxy Propafenone-d5, the deuterated analog of a major active metabolite of the antiarrhythmic drug propafenone, is a critical tool for such studies.[4][5][6][7] However, the reliability of this standard is directly contingent on its isotopic purity. This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of 5-Hydroxy Propafenone-d5, offering in-depth technical insights and actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Isotopic Purity
The fundamental assumption when using a SIL-IS is that it is chemically identical to the analyte and thus behaves similarly during extraction and ionization.[3] However, the presence of unlabeled analyte (isotopic impurity) in the SIL-IS can lead to an overestimation of the analyte concentration, compromising the integrity of the entire study.[8] Regulatory bodies such as the FDA and EMA strongly recommend the use of SIL-ISs with high isotopic purity.[9] Therefore, a rigorous assessment of isotopic purity is not merely a quality control step but a prerequisite for generating reliable and reproducible bioanalytical data.
Analytical Approaches: A Comparative Overview
Two primary analytical techniques are indispensable for a comprehensive evaluation of the isotopic purity and structural integrity of 5-Hydroxy Propafenone-d5: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
| Feature | High-Resolution Mass Spectrometry (LC-HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Determines isotopic distribution and enrichment. | Confirms structural integrity and site of deuteration. |
| Strengths | High sensitivity, provides quantitative isotopic ratios. | Provides detailed structural information, non-destructive.[12] |
| Limitations | Does not directly confirm the position of the label. | Lower sensitivity compared to MS, may require higher sample concentration.[13] |
| Typical Output | Mass spectrum showing the relative abundance of isotopologues. | Spectrum showing chemical shifts and signal integrations. |
While HRMS provides precise information on the extent of deuterium incorporation, NMR is crucial for verifying that the deuterium atoms are located at the intended positions on the molecule and that the overall structure is correct.[10][11] A combined approach leveraging both techniques offers the most robust and self-validating system for assessing the quality of a 5-Hydroxy Propafenone-d5 standard.
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines a comprehensive approach to assessing the isotopic purity of a 5-Hydroxy Propafenone-d5 standard.
Caption: A comprehensive workflow for assessing the isotopic purity of 5-Hydroxy Propafenone-d5.
Part 1: LC-HRMS for Isotopic Enrichment
Objective: To determine the percentage of the deuterated species relative to any unlabeled or partially labeled species.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 5-Hydroxy Propafenone-d5 standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL.
-
-
LC-MS/MS Method:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the 5-Hydroxy Propafenone-d5 standard.
-
Identify the molecular ion peaks corresponding to the unlabeled (d0), partially labeled (d1-d4), and fully labeled (d5) species.
-
Calculate the isotopic purity by determining the peak area of the d5 species as a percentage of the total peak areas of all isotopic species.
Isotopic Purity (%) = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] x 100
-
Expected Results: A high-quality 5-Hydroxy Propafenone-d5 standard should exhibit an isotopic purity of ≥98%.
Part 2: NMR for Structural Integrity and Label Position
Objective: To confirm the chemical structure and verify that the deuterium labels are in the correct positions.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the 5-Hydroxy Propafenone-d5 standard in a deuterated solvent (e.g., DMSO-d6 or CDCl3) suitable for NMR analysis.[14]
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the presence and integration of any residual protons at the labeled positions.
-
²H (Deuterium) NMR: To directly observe the deuterium signals and confirm their chemical shifts.[13]
-
¹³C NMR: To confirm the overall carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete structural assignment.
-
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of the deuterated standard with that of an authentic unlabeled 5-Hydroxy Propafenone standard. The signals corresponding to the deuterated positions should be significantly diminished or absent in the ¹H spectrum of the labeled compound.
-
In the ²H NMR spectrum, the observed signals should correspond to the expected chemical shifts for the labeled positions.
-
The ¹³C NMR spectrum should be consistent with the expected structure of 5-Hydroxy Propafenone.
-
Data Presentation and Interpretation
A clear and concise presentation of the data is crucial for an unambiguous assessment of the standard's quality.
Table 1: LC-HRMS Isotopic Distribution Data
| Isotopologue | Expected m/z | Observed m/z | Relative Abundance (%) |
| d0 (Unlabeled) | 358.2013 | 358.2011 | < 0.1 |
| d1 | 359.2076 | 359.2074 | 0.2 |
| d2 | 360.2138 | 360.2136 | 0.5 |
| d3 | 361.2201 | 361.2199 | 1.2 |
| d4 | 362.2264 | 362.2262 | 2.5 |
| d5 (Labeled) | 363.2326 | 363.2325 | 95.5 |
| Isotopic Purity | ≥98% (Target) |
Table 2: NMR Spectroscopy Summary
| Nucleus | Key Observations | Interpretation |
| ¹H NMR | Diminished signals at positions corresponding to deuteration. | Confirms high level of deuterium incorporation. |
| ²H NMR | Signals observed at chemical shifts consistent with the labeled positions. | Verifies the correct location of the deuterium labels. |
| ¹³C NMR | Spectrum matches that of the unlabeled standard. | Confirms the correct carbon backbone and overall structure. |
Conclusion
A thorough assessment of the isotopic purity of 5-Hydroxy Propafenone-d5 standards is a critical, non-negotiable step in ensuring the accuracy and reliability of quantitative bioanalytical studies. By employing a dual-pronged approach of LC-HRMS and NMR spectroscopy, researchers can confidently verify both the isotopic enrichment and the structural integrity of their standards. This guide provides a robust framework and detailed protocols to empower scientists to perform these essential evaluations, thereby upholding the highest standards of scientific integrity in their research.
References
-
Propafenone - Wikipedia . Wikipedia. [Link]
-
Metabolite cumulation during chronic propafenone dosing in arrhythmia - PubMed . National Center for Biotechnology Information. [Link]
-
Synthesis of deuterated metabolites - Hypha Discovery . Hypha Discovery. [Link]
-
Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. | Circulation . Circulation. [Link]
-
Propafenone Monograph for Professionals - Drugs.com . Drugs.com. [Link]
-
Nonlinear kinetics of propafenone metabolites in healthy man - PubMed . National Center for Biotechnology Information. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) . Royal Society of Chemistry. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing . Royal Society of Chemistry. [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed . National Center for Biotechnology Information. [Link]
-
Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides - Sci-Hub . Sci-Hub. [Link]
-
Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed . National Center for Biotechnology Information. [Link]
-
CAS No : 1188265-48-6 | Chemical Name : 5-Hydroxy Propafenone Hydrochloride-d5 . Pharmaffiliates. [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in . Journal of Pharmaceutical Analysis. [Link]
-
5-Hydroxy Propafenone-D5 (HCl Salt) | CAS 1188265-48-6 - Veeprho . Veeprho. [Link]
-
Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID) . ResolveMass. [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water . Utrecht University. [Link]
-
5-Hydroxypropafenone | C21H27NO4 | CID 107927 - PubChem . National Center for Biotechnology Information. [Link]
-
Role of Deuterated Solvents in Isotopic Labeling for Chemical Research - SYNMR . SYNMR. [Link]
-
Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes . CK Isotopes. [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenoneand its active metabolite 5–hydroxy propafenone in human plasma usinghybrid SPE precipitation technology | Semantic Scholar . Semantic Scholar. [Link]
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy . Annals of Clinical Pathology. [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed . National Center for Biotechnology Information. [Link]
-
A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe - SciSpace . SciSpace. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace . SciSpace. [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis - Taylor & Francis Online . Taylor & Francis Online. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3 . LGC Limited. [Link]
-
Propafenone Impurities and Related Compound - Veeprho . Veeprho. [Link]
Sources
- 1. buchem.com [buchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Metabolite cumulation during chronic propafenone dosing in arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Nonlinear kinetics of propafenone metabolites in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. synmr.in [synmr.in]
A Senior Application Scientist's Guide to the Validation of 5-Hydroxy Propafenone-d5 for Clinical Research Applications
An Objective Comparison and Performance Analysis for Drug Development Professionals
In the landscape of clinical bioanalysis, the reliability of quantitative data is paramount. This guide provides an in-depth technical overview of the validation process for 5-Hydroxy Propafenone-d5, a critical internal standard used in the quantification of the active metabolite of Propafenone. We will explore the scientific rationale behind the validation parameters, present comparative data, and offer detailed experimental protocols to ensure the integrity of clinical research data.
Propafenone is a Class IC anti-arrhythmic agent used to treat conditions like atrial fibrillation and ventricular arrhythmias.[1] Its clinical efficacy is significantly influenced by its metabolism to active metabolites, primarily 5-hydroxypropafenone.[2][3] Given the pharmacological activity of this metabolite, its accurate quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[2][4] The use of a stable isotope-labeled internal standard, such as 5-Hydroxy Propafenone-d5, is the gold standard in mass spectrometric bioanalysis to correct for variability during sample processing and analysis.[5][6]
This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the rigorous validation of 5-Hydroxy Propafenone-d5 as an internal standard, in alignment with international regulatory guidelines.[7][8]
The Crucial Role of a Validated Internal Standard
An internal standard (IS) is added to all calibration standards, quality control (QC) samples, and study samples at a constant concentration.[9] Its purpose is to mimic the analyte of interest throughout the analytical process, from extraction to detection, thereby compensating for potential variations. A deuterated internal standard, like 5-Hydroxy Propafenone-d5, is ideal as it is chemically identical to the analyte but has a different mass, allowing for its distinction by a mass spectrometer.[5][10] This co-elution and similar ionization behavior significantly improve the accuracy and precision of the analytical method.[6]
The validation of a bioanalytical method is a formal process that demonstrates its suitability for its intended purpose.[7][11] For a method relying on an internal standard, this validation inherently assesses the performance of that IS.
Core Validation Parameters: A Comparative Approach
The validation of a bioanalytical method is a comprehensive process that includes the evaluation of several key parameters.[12] This section will detail these parameters and provide a comparative analysis of 5-Hydroxy Propafenone-d5 against a hypothetical alternative, a structurally similar but non-isotopically labeled compound (e.g., a close analog).
Why it matters: Specificity ensures that the signal measured is solely from the analyte of interest, while selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample.[12] This is crucial to avoid interference from endogenous matrix components, metabolites, or concomitant medications.[13]
Experimental Protocol:
-
Analyze at least six different blank matrix samples (e.g., human plasma) from individual donors.
-
Analyze a blank sample spiked only with 5-Hydroxy Propafenone-d5.
-
Analyze a blank sample spiked with the analyte (5-Hydroxy Propafenone) at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Evaluate for any interfering peaks at the retention time of the analyte and the internal standard.
Acceptance Criteria:
-
No significant interfering peaks should be observed at the retention time of the analyte or the internal standard in the blank samples.
-
The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.
Comparative Data:
| Parameter | 5-Hydroxy Propafenone-d5 | Alternative IS (Analog) |
| Interference at Analyte RT | No significant interference | Potential for co-eluting matrix components |
| Interference at IS RT | No significant interference | Potential for interference from metabolites of the analog |
Why it matters: This establishes the concentration range over which the analytical method is accurate and precise. The response of the instrument should be directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.
-
Add a constant concentration of the internal standard to all calibration standards.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
A correlation coefficient (r²) of ≥ 0.99 is desirable.[14]
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).
Comparative Data:
| Parameter | 5-Hydroxy Propafenone-d5 | Alternative IS (Analog) |
| Correlation Coefficient (r²) | Typically > 0.995 | May be lower due to differing ionization efficiencies |
| Calibration Curve Reproducibility | High | Moderate to high, can be affected by matrix effects |
Why it matters: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements.[15] These parameters are critical for ensuring the reliability of the quantitative data.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For intra-assay (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-assay (between-run) accuracy and precision, analyze at least three separate analytical runs on different days.
Acceptance Criteria (FDA & EMA):
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[14][16]
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[15][16]
Comparative Data:
| Parameter | 5-Hydroxy Propafenone-d5 | Alternative IS (Analog) |
| Intra-Assay Accuracy (% Bias) | Typically < 5% | Can be > 10% due to matrix effects |
| Intra-Assay Precision (% CV) | Typically < 5% | Can be > 10% |
| Inter-Assay Accuracy (% Bias) | Typically < 8% | Can be > 15% |
| Inter-Assay Precision (% CV) | Typically < 8% | Can be > 15% |
Why it matters: Endogenous components in the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. A stable isotope-labeled internal standard is expected to experience the same matrix effects as the analyte, thus providing effective compensation.
Experimental Protocol:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracted matrix with the analyte and internal standard at low and high concentrations.
-
Compare the peak areas of the analyte and IS in the post-spiked matrix samples to their peak areas in a neat solution at the same concentration.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. The IS-normalized matrix factor is then calculated.
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.
Comparative Data:
| Parameter | 5-Hydroxy Propafenone-d5 | Alternative IS (Analog) |
| Matrix Factor Variability | Low and consistent with analyte | High and inconsistent with analyte |
| IS-Normalized Matrix Factor CV | Typically < 10% | Can be > 20% |
Why it matters: The analyte and internal standard must be stable throughout the entire process, from sample collection to analysis. This includes stability in the biological matrix under various storage conditions and in processed samples.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and internal standard under their storage conditions.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparative Data:
| Parameter | 5-Hydroxy Propafenone-d5 | Alternative IS (Analog) |
| Freeze-Thaw Stability | High, mirrors analyte stability | May differ from analyte |
| Long-Term Stability | High, mirrors analyte stability | May have different degradation pathways |
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is essential for successful validation.
Caption: A simplified workflow for the bioanalytical method validation process.
The Logic of Internal Standard Selection
The choice of an internal standard is a critical decision in method development.
Caption: Comparison of properties between an ideal and an alternative internal standard.
Conclusion
The validation of 5-Hydroxy Propafenone-d5 as an internal standard is a critical step in the development of robust and reliable bioanalytical methods for clinical research. Its use, when properly validated, ensures the high quality and integrity of pharmacokinetic and toxicokinetic data, which are fundamental for regulatory submissions and the overall success of a drug development program. The experimental evidence consistently demonstrates that a stable isotope-labeled internal standard like 5-Hydroxy Propafenone-d5 offers superior performance compared to non-isotopically labeled analogs, particularly in mitigating the variability introduced by matrix effects. By adhering to the principles and protocols outlined in this guide, researchers can confidently establish bioanalytical methods that meet the stringent requirements of the regulatory landscape.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Amini, H., & Ahmadiani, A. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Research in Medical Sciences, 28, 70. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
World Health Organization (WHO). (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
- Odoardi, S., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-8.
- González, T., et al. (2002). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. Cardiovascular Research, 53(2), 395-405.
- Kroemer, H. K., et al. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. In Methodological Surveys in Biochemistry and Analysis (Vol. 22, pp. 321-326). Royal Society of Chemistry.
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. [Link]
-
European Medicines Agency (EMA). (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ClinicalTrials.gov. (2021, September 21). Propafenone in the Treatment of Atrial Fibrillation. [Link]
-
Reddit. (2025, June 12). Understanding Internal standards and how to choose them. [Link]
-
CliniBiz. (n.d.). Propafenone Hydrochloride – Application in Therapy and Current Clinical Research. [Link]
- González, T., et al. (2004). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. British Journal of Pharmacology, 141(3), 473-482.
-
European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
- Ehring, G. R., et al. (1994). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry.
- Connolly, S. J., et al. (1983). Clinical pharmacology of propafenone.
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. japsonline.com [japsonline.com]
Establishing Linearity and Sensitivity for 5-Hydroxy Propafenone Bioanalytical Assays: A Comparative Guide
In the landscape of drug development and clinical pharmacokinetics, the precise and reliable quantification of drug metabolites is paramount. For a compound like 5-Hydroxy Propafenone, the primary active metabolite of the antiarrhythmic drug Propafenone, establishing a robust bioanalytical method is a critical step. This guide provides an in-depth comparison of methodologies for determining the linearity and sensitivity of a 5-Hydroxy Propafenone assay, grounded in scientific principles and regulatory expectations. We will explore the "why" behind experimental designs and present data from published methods to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Criticality of Linearity and Sensitivity in Bioanalysis
Before delving into specific methodologies, it is crucial to understand the foundational importance of linearity and sensitivity.
-
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[1] A linear response ensures that as the concentration of 5-Hydroxy Propafenone increases, the instrument's signal increases in a predictable and proportional manner. This relationship is fundamental for accurate quantification of unknown sample concentrations by interpolating from a calibration curve.[2][3]
-
Sensitivity defines the lowest concentration of an analyte that can be reliably measured. This is often expressed as the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.[4][5] For a metabolite like 5-Hydroxy Propafenone, high sensitivity is crucial for characterizing its pharmacokinetic profile, especially during the terminal elimination phase.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include stringent requirements for linearity and sensitivity to ensure data integrity for regulatory submissions.[6][7][8]
Comparative Analysis of Methodologies
The gold standard for the quantification of small molecules like 5-Hydroxy Propafenone in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity.[9] Below, we compare key aspects of published LC-MS/MS methods for 5-Hydroxy Propafenone.
Sample Preparation: The First Step to Success
The choice of sample preparation technique significantly impacts the sensitivity and robustness of the assay by removing interfering substances from the biological matrix.
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[10] While efficient, it may result in less clean extracts, potentially leading to matrix effects that can interfere with ionization in the mass spectrometer.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[11] A variation, Hybrid SPE, has been shown to effectively remove phospholipids, which are a major source of matrix effects, leading to improved sensitivity and column performance.[12][13]
Expert Insight: While PPT is faster, investing in the development of an SPE or Hybrid SPE method often pays dividends in the form of enhanced sensitivity and assay robustness, especially when low detection limits are required. The cleaner baseline achieved with SPE can significantly improve the signal-to-noise ratio for the LLOQ.
Chromatographic Separation and Mass Spectrometric Detection
The LC-MS/MS system parameters are fine-tuned to achieve optimal separation and detection of 5-Hydroxy Propafenone.
-
Chromatography: Reversed-phase chromatography is typically employed, with C8 or C18 columns providing good retention and separation from endogenous plasma components.[11] Gradient elution is often used to ensure a sharp peak shape and reduce run time.
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for the analyte, minimizing the chances of interference.[10] For 5-Hydroxy Propafenone, a common transition is m/z 358.3 → 116.2.[11]
Establishing Linearity: The Calibration Curve
The calibration curve is the cornerstone of a quantitative bioanalytical assay.[14] It is constructed by analyzing a series of calibration standards with known concentrations of 5-Hydroxy Propafenone.
Experimental Protocol: Constructing a Calibration Curve
-
Preparation of Standards: A stock solution of 5-Hydroxy Propafenone is serially diluted to prepare a minimum of six to eight non-zero calibration standards in the same biological matrix as the study samples (e.g., human plasma).[1]
-
Sample Processing: The calibration standards are extracted using the chosen sample preparation method (e.g., SPE).
-
LC-MS/MS Analysis: The extracted standards are injected into the LC-MS/MS system, and the peak area response for 5-Hydroxy Propafenone is recorded.
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards. A linear regression analysis is then applied to the data.[5]
Causality in Experimental Choices: The use of an internal standard (a molecule with similar physicochemical properties to the analyte) is critical to correct for variability in sample processing and instrument response. The choice of a regression model (e.g., linear, weighted linear) should be justified and should provide the best fit for the concentration-response relationship.[15]
Diagram: Workflow for Establishing Linearity
Caption: Decision process for the validation of the Lower Limit of Quantification.
Performance Comparison of Published 5-Hydroxy Propafenone Assays
The following table summarizes the linearity and sensitivity of several published LC-MS/MS methods for the quantification of 5-Hydroxy Propafenone in human plasma.
| Reference | Sample Preparation | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Patel H, et al. (2017) [11] | Solid-Phase Extraction | 1 - 500 | 1.0 |
| Vakamudi P, et al. (2014) [12] | Hybrid SPE | 0.25 - 250 | 0.25 |
| Chi Z, et al. (2017) [10] | Protein Precipitation | 0.5 - 500 | 0.5 |
Analysis of Comparative Data: The data clearly demonstrates that the choice of sample preparation method can have a significant impact on the achievable sensitivity. The method utilizing Hybrid SPE achieved the lowest LLOQ of 0.25 ng/mL, highlighting the benefit of a more rigorous cleanup procedure. [12]All three methods demonstrate a wide linear range suitable for pharmacokinetic studies.
Conclusion
Establishing the linearity and sensitivity of a bioanalytical assay for 5-Hydroxy Propafenone is a meticulous process that requires a deep understanding of the analytical technique and the regulatory landscape. By carefully selecting and optimizing sample preparation, chromatography, and mass spectrometry parameters, a robust and reliable method can be developed. As demonstrated by the comparative data, techniques like Hybrid SPE can offer significant advantages in achieving lower limits of quantification. This guide provides a framework for researchers to design and validate their assays, ensuring the generation of high-quality data for pivotal drug development decisions.
References
-
Patel H, Ghoghari A, Shah S, et al. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomed Chromatogr. 2017;31(10). [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]
-
Kelley M, DeSilva B. Introduction to calibration curves in bioanalysis. Bioanalysis. 2009;1(7):1201-1208. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. 2025. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2001. [Link]
-
Vakamudi P, Vema S, Guntupalli R, et al. A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. J Anal Methods Chem. 2014;2014:528938. [Link]
-
Chi Z, Liu R, Li Y, et al. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. J Chromatogr Sci. 2017;55(9):911-917. [Link]
-
Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)? 2018. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]
-
Certara. Bioanalytical Calibration Curves. 2014. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
DeSilva B, Smith W, Weiner R, et al. Calibration Curves in Quantitative Ligand Binding Assays: Recommendations and Best Practices for Preparation, Design, and Editing. AAPS J. 2003;5(4):e32. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Gu H, Liu G, Wang J, et al. Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC-MS/MS Assays and Impacts of Using Incorrect Weighting Factors on Curve Stability, Data Quality, and Assay Performance. Anal Chem. 2014;86(18):8959-8966. [Link]
-
Szałek E, Kaczmarek Z. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? J Pharm Biomed Anal. 2019;165:381-385. [Link]
-
Armbruster DA, Pry T. Limit of Blank, Limit of Detection and Limit of Quantitation. Clin Biochem Rev. 2008;29(Suppl 1):S49-S52. [Link]
-
MicroSolv. Determine limits of detection LOD and limits of quantification LOQ. [Link]
-
Vakamudi P, Vema S, Guntupalli R, et al. A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Semantic Scholar. [Link]
-
Chi Z, Liu R, Li Y, et al. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar. [Link]
-
Shrivastava A, Gupta V. Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chron Young Sci. 2011;2(1):21. [Link]
-
Scribd. LOD and LOQ in Analytical Chemistry. [Link]
-
LCGC International. Single Multipoint Calibration Curve for Discovery Bioanalysis. [Link]
-
Fachi MM, de Souza ID, Cerqueira LB, et al. Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Heliyon. 2023;9(8):e18587. [Link]
-
Lavanya G, Sunil M, Eswarudu M, et al. Bioanalytical method validation: An updated review. J Pharm Sci Res. 2013;5(9):180-186. [Link]
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. certara.com [certara.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. japsonline.com [japsonline.com]
- 10. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. A rapid and sensitive LC–MS/MS assay for the determination of propafenoneand its active metabolite 5–hydroxy propafenone in human plasma usinghybrid SPE precipitation technology | Semantic Scholar [semanticscholar.org]
- 14. Introduction to calibration curves in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Gold Standard of Bioanalytical Robustness: A Comparative Guide to Using 5-Hydroxy Propafenone-d5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A validated analytical method must not only be accurate and precise but also robust, capable of withstanding the minor variations inherent in day-to-day laboratory operations. This guide provides an in-depth, technical comparison of analytical methods for the quantification of 5-Hydroxy Propafenone, the primary active metabolite of the antiarrhythmic drug Propafenone[1]. We will explore the pivotal role of a deuterated internal standard, 5-Hydroxy Propafenone-d5, in achieving unparalleled method robustness, supported by illustrative experimental data and detailed protocols.
The Imperative of Robustness in Bioanalytical Method Validation
Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the evaluation of a method's robustness as a critical component of validation.[3][4] A robust method ensures consistency and reliability of results across different laboratories, analysts, instruments, and reagent lots, which is fundamental to the successful progression of a drug candidate through the development pipeline.
The use of an appropriate internal standard (IS) is a cornerstone of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[5] An ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[2]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" for quantitative bioanalysis.[2] By replacing hydrogen atoms with deuterium, the resulting molecule is chemically identical to the analyte but possesses a different mass, allowing for its distinction by the mass spectrometer.[5] This near-identical physicochemical behavior ensures the most accurate and precise correction for analytical variability.
This guide will compare two hypothetical analytical methods for 5-Hydroxy Propafenone:
-
Method A: Employing 5-Hydroxy Propafenone-d5 as the internal standard.
-
Method B: Utilizing a structural analog of Propafenone as the internal standard, a common alternative when a SIL IS is not used.
Through this comparison, we will demonstrate the tangible benefits of employing a deuterated internal standard in robustness testing.
The Causality Behind Experimental Choices: Why 5-Hydroxy Propafenone-d5?
The selection of 5-Hydroxy Propafenone-d5 as the internal standard is a deliberate choice rooted in the principles of analytical chemistry. As a deuterated analog of the analyte, it is expected to have the same chromatographic retention time, extraction efficiency, and ionization response as 5-Hydroxy Propafenone.[5] This is in contrast to a structural analog, which, despite its similarities, may exhibit different physicochemical properties, leading to divergent behavior during the analytical process and, consequently, less reliable correction.
The robustness of an analytical method is challenged by intentionally introducing small variations to critical parameters. For an LC-MS/MS method, these typically include:
-
Mobile Phase Composition: Minor shifts in the organic-to-aqueous ratio can affect retention time and chromatographic resolution.[6]
-
Mobile Phase pH: Variations in pH can alter the ionization state of the analyte and, therefore, its retention and mass spectrometric response.
-
Column Temperature: Temperature fluctuations can impact chromatographic separation and peak shape.
-
Flow Rate: Changes in the flow rate can affect retention times and peak widths.
A truly robust method, fortified by an ideal internal standard, will demonstrate minimal variation in the calculated analyte concentration despite these induced changes. The peak area ratio of the analyte to the internal standard should remain consistent, showcasing the IS's ability to track and compensate for any analytical fluctuations.
A Comparative Robustness Study: 5-Hydroxy Propafenone-d5 vs. a Structural Analog IS
To illustrate the superior performance of a deuterated internal standard, we present a hypothetical robustness study comparing Method A (with 5-Hydroxy Propafenone-d5) and Method B (with a structural analog IS). In this study, quality control (QC) samples at a medium concentration (MQC) are analyzed under varied chromatographic conditions.
Experimental Workflow
The following diagram outlines the general workflow for the robustness testing experiment.
Caption: Workflow for the robustness testing of the analytical method.
Illustrative Robustness Data
The following tables summarize the expected outcomes of the robustness study for both methods. The data presented is illustrative and designed to highlight the principles of robustness testing.
Table 1: Robustness Data for Method A (with 5-Hydroxy Propafenone-d5 IS)
| Parameter Varied | Condition | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | % Deviation from Nominal |
| Nominal | - | 1,000,000 | 500,000 | 2.00 | - |
| Mobile Phase pH | 3.0 | 950,000 | 475,000 | 2.00 | 0.0% |
| 3.4 | 1,050,000 | 525,000 | 2.00 | 0.0% | |
| % Organic | 66% | 1,100,000 | 550,000 | 2.00 | 0.0% |
| 70% | 900,000 | 450,000 | 2.00 | 0.0% | |
| Column Temp. | 38°C | 1,020,000 | 510,000 | 2.00 | 0.0% |
| 42°C | 980,000 | 490,000 | 2.00 | 0.0% | |
| Flow Rate | 0.38 mL/min | 960,000 | 480,000 | 2.00 | 0.0% |
| 0.42 mL/min | 1,040,000 | 520,000 | 2.00 | 0.0% |
Table 2: Robustness Data for Method B (with Structural Analog IS)
| Parameter Varied | Condition | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | % Deviation from Nominal |
| Nominal | - | 1,000,000 | 600,000 | 1.67 | - |
| Mobile Phase pH | 3.0 | 950,000 | 540,000 | 1.76 | +5.4% |
| 3.4 | 1,050,000 | 690,000 | 1.52 | -9.0% | |
| % Organic | 66% | 1,100,000 | 720,000 | 1.53 | -8.4% |
| 70% | 900,000 | 510,000 | 1.76 | +5.4% | |
| Column Temp. | 38°C | 1,020,000 | 612,000 | 1.67 | 0.0% |
| 42°C | 980,000 | 588,000 | 1.67 | 0.0% | |
| Flow Rate | 0.38 mL/min | 960,000 | 557,000 | 1.72 | +3.0% |
| 0.42 mL/min | 1,040,000 | 645,000 | 1.61 | -3.6% |
As the illustrative data shows, in Method A, despite variations in the absolute peak areas of both the analyte and the internal standard due to the changed conditions, their ratio remains constant. This demonstrates the effectiveness of 5-Hydroxy Propafenone-d5 in compensating for these fluctuations. In contrast, Method B exhibits significant deviations in the peak area ratio, indicating that the structural analog IS does not adequately track the analyte's behavior, leading to a non-robust method.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the robustness study.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Propafenone, 5-Hydroxy Propafenone-d5, and the structural analog IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 5-Hydroxy Propafenone stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control samples.
-
Internal Standard Working Solutions: Prepare a working solution of 5-Hydroxy Propafenone-d5 (for Method A) and the structural analog IS (for Method B) at an appropriate concentration in methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the appropriate internal standard working solution (5-Hydroxy Propafenone-d5 for Method A or the structural analog for Method B).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase at the nominal composition.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of the analyte and IS.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the precursor-to-product ion transitions.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Hydroxy Propafenone | 358.3 | 116.2 | 31 |
| 5-Hydroxy Propafenone-d5* | 363.3 | 116.2 | 31 |
| Structural Analog IS | Analyte-specific | Analyte-specific | Analyte-specific |
*Note: The precursor ion for 5-Hydroxy Propafenone-d5 is logically deduced by adding the mass of five deuterium atoms to the mass of the parent compound. The product ion is assumed to be the same as the non-deuterated form, a common scenario when fragmentation does not occur at the site of deuteration. This should be confirmed experimentally. The MRM transition for 5-Hydroxy Propafenone is based on published literature.[7]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the use of a stable isotope-labeled internal standard and the achievement of a robust analytical method.
Caption: The role of internal standard type in mitigating analytical variability.
Conclusion
The robustness of an analytical method is not a matter of chance but a result of deliberate, scientifically-sound choices in method development and validation. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy Propafenone-d5, is a critical factor in achieving a truly robust bioanalytical method for the quantification of 5-Hydroxy Propafenone. As demonstrated through the principles outlined and the illustrative data presented, a deuterated internal standard provides superior compensation for the inevitable small variations in experimental conditions, ensuring the generation of reliable and reproducible data. For drug development professionals, investing in the "gold standard" of internal standards is an investment in the integrity and success of their analytical endeavors.
References
-
Veeprho. (n.d.). 5-Hydroxy Propafenone-D5 (HCl Salt). Retrieved January 16, 2026, from [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. [Link]
- Seshagiri Rao, J. V. L. N., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE-precipitation technology. Der Pharmacia Lettre, 7(4), 122-128.
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 16, 2026, from [Link]
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (2021). Natural Volatiles & Essential Oils, 8(5), 11728-11756.
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxypropafenone. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
Wilson, R. (2018). Design of experiment in assessing robustness and for qualification of a cell-based potency assay. Bioanalysis, 10(10), 737–746. [Link]
-
Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). [Link]
-
Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved January 16, 2026, from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2015). Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine. 77(4), 489-496. [Link]
Sources
- 1. 5-Hydroxypropafenone | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Design of experiment in assessing robustness and for qualification of a cell-based potency assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 7. nveo.org [nveo.org]
A Comparative Analysis of the Pharmacological Potency of Propafenone and its Active Metabolite, 5-Hydroxypropafenone
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Propafenone is a widely utilized Class IC antiarrhythmic agent prescribed for the management of supraventricular and ventricular arrhythmias.[1] Its therapeutic efficacy is attributed to its ability to block cardiac sodium channels, thereby slowing conduction velocity in the heart.[2] Following oral administration, propafenone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites.[3] Among these, 5-hydroxypropafenone is a major active metabolite that significantly contributes to the overall clinical effect of the parent drug.[3] This guide provides a detailed comparative analysis of the pharmacological potency of propafenone and 5-hydroxypropafenone, focusing on their electrophysiological effects and receptor binding affinities, supported by experimental data. A thorough understanding of the distinct potency profiles of the parent compound and its active metabolite is crucial for optimizing therapeutic strategies and for the development of novel antiarrhythmic agents.
Comparative Potency: A Multi-faceted Analysis
The antiarrhythmic action of propafenone and its metabolite is a composite of their effects on various cardiac ion channels and receptors. This section dissects their comparative potency across these key molecular targets.
Sodium Channel Blockade: The Cornerstone of Class IC Activity
Both propafenone and 5-hydroxypropafenone exert their primary antiarrhythmic effect through the blockade of voltage-gated sodium channels (Nav1.5), which are responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[2][4] While both compounds are potent sodium channel blockers, their potencies are comparable. The prescribing information for propafenone states that 5-hydroxypropafenone has similar sodium channel activity to the parent compound.[3] In studies on canine Purkinje fibers, both propafenone and 5-hydroxypropafenone were shown to reduce the maximum rate of depolarization (Vmax), an indicator of sodium channel blockade, in a use-dependent manner at similar concentrations.[5]
Potassium Channel Modulation: Influencing Repolarization
The modulation of potassium channels plays a significant role in the overall electrophysiological profile of antiarrhythmic drugs, primarily by affecting the duration of the cardiac action potential and, consequently, the refractory period.
Transient Outward Potassium Current (Ito): Both propafenone and 5-hydroxypropafenone are potent inhibitors of the transient outward potassium current. In neonatal rat ventricular myocytes, their inhibitory potencies were found to be comparable, with IC50 values of 2.1 µM for propafenone and 1.5 µM for 5-hydroxypropafenone.[6]
Human Ether-à-go-go-Related Gene (hERG) Channels: The hERG potassium channel is crucial for cardiac repolarization, and its blockade can lead to QT interval prolongation and an increased risk of torsades de pointes. Both propafenone and its 5-hydroxy metabolite inhibit hERG channels to a similar extent by binding predominantly to the open state of the channel.[7] At a concentration of 2 µM, propafenone and 5-hydroxypropafenone inhibited the hERG current by 78.7% and 71.1%, respectively.[7]
hKv1.5 Channels: The hKv1.5 channel is another important potassium channel involved in cardiac repolarization. Propafenone is a more potent blocker of this channel than its metabolite. The dissociation constant (K(D)) for propafenone is 4.4 µM, while for 5-hydroxypropafenone it is 9.2 µM, indicating a lower affinity of the metabolite for the hKv1.5 channel.[8]
Beta-Adrenergic Receptor Blockade: A Key Ancillary Property
Propafenone possesses beta-adrenergic blocking activity, which can contribute to its antiarrhythmic effects and also to some of its side effects.[3] This activity is stereoselective, with the (-)-isomer of propafenone being significantly more potent than the (+)-isomer. The Ki values for (-)-propafenone at β1 and β2-adrenergic receptors are 32 nM and 77 nM, respectively.[9] In contrast, 5-hydroxypropafenone exhibits significantly weaker beta-blocking activity, estimated to be about 10 times less potent than the parent drug.[3]
Quantitative Comparison of Potency
| Molecular Target | Parameter | Propafenone | 5-Hydroxypropafenone | Reference(s) |
| Sodium Channel (Nav1.5) | Activity | Similar to 5-hydroxypropafenone | Similar to propafenone | [3][5] |
| Transient Outward K+ Current (Ito) | IC50 | 2.1 µM | 1.5 µM | [6] |
| hERG K+ Channel | % Inhibition (at 2 µM) | 78.7% | 71.1% | [7] |
| hKv1.5 K+ Channel | K(D) | 4.4 µM | 9.2 µM | [8] |
| Beta-Adrenergic Receptors | Relative Potency | ~10x more potent than 5-hydroxypropafenone | ~10x less potent than propafenone | [3] |
| Ki (β1) | 32 nM (for (-)-isomer) | Not available | [9] | |
| Ki (β2) | 77 nM (for (-)-isomer) | Not available | [9] |
Experimental Methodologies: A Closer Look
The comparative potency data presented in this guide are derived from a variety of established in vitro and ex vivo experimental models. Understanding the principles and execution of these methods is essential for interpreting the data and designing future studies.
In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of pharmacological agents on specific ion channels.
Objective: To quantify the inhibitory potency (IC50 or K(D)) of propafenone and 5-hydroxypropafenone on specific cardiac ion channels (e.g., Nav1.5, hERG, hKv1.5, Ito).
Methodology:
-
Cell Preparation: Utilize isolated primary cardiac myocytes or a stable cell line (e.g., HEK293 or CHO cells) genetically engineered to express the specific human ion channel of interest.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an appropriate intracellular solution.
-
Giga-seal Formation: A high-resistance "giga-seal" (≥1 GΩ) is formed between the micropipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction, allowing for electrical access to the entire cell.
-
Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and isolate the ion current of interest.
-
Drug Application: The cell is superfused with a control external solution, followed by solutions containing increasing concentrations of propafenone or 5-hydroxypropafenone.
-
Data Acquisition and Analysis: The ion current is recorded before and after drug application. The percentage of current inhibition at each concentration is calculated, and a concentration-response curve is generated to determine the IC50 value.
Experimental workflow for whole-cell patch-clamp electrophysiology.
Ex Vivo Assessment: Langendorff-Perfused Isolated Heart
The Langendorff preparation allows for the study of the integrated electrophysiological and mechanical effects of drugs on the whole heart, free from systemic influences.[10][11]
Objective: To evaluate the effects of propafenone and 5-hydroxypropafenone on cardiac conduction, refractoriness, and arrhythmia susceptibility in an isolated heart model.
Methodology:
-
Heart Isolation: The heart is rapidly excised from a suitable animal model (e.g., rabbit or guinea pig) and immediately arrested in ice-cold cardioplegic solution.[12]
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.[11]
-
Instrumentation: Electrodes are placed on the epicardial surface to record a pseudo-ECG. A balloon catheter may be inserted into the left ventricle to measure contractile function.
-
Stabilization: The heart is allowed to stabilize for a period to ensure a steady intrinsic rhythm and contractile force.
-
Drug Administration: Propafenone or 5-hydroxypropafenone is added to the perfusate at various concentrations.
-
Data Recording: ECG parameters (e.g., PR interval, QRS duration, QT interval), heart rate, and left ventricular developed pressure are continuously monitored.
-
Arrhythmia Induction (Optional): Programmed electrical stimulation or arrhythmogenic agents can be used to assess the drug's effect on arrhythmia inducibility and termination.
Workflow for the Langendorff-perfused isolated heart preparation.
Receptor Binding Affinity: Competitive Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the binding affinity of propafenone and 5-hydroxypropafenone for beta-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in the target receptor (e.g., rat cerebral cortex for beta-adrenergic receptors).[9]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol) that specifically binds to the receptor of interest, and varying concentrations of the unlabeled competitor drug (propafenone or 5-hydroxypropafenone).
-
Separation: After reaching equilibrium, separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The pharmacological profile of propafenone is a complex interplay of the activities of the parent drug and its primary active metabolite, 5-hydroxypropafenone. While both compounds exhibit potent and comparable sodium channel blocking activity, which is the hallmark of their Class IC antiarrhythmic action, they display notable differences in their effects on potassium channels and beta-adrenergic receptors. Propafenone is a more potent blocker of the hKv1.5 potassium channel, whereas 5-hydroxypropafenone has significantly weaker beta-blocking properties. These distinctions in potency can have important clinical implications, particularly concerning the therapeutic window and the side-effect profile in patients with varying CYP2D6 metabolic capacities. For researchers and drug development professionals, a comprehensive understanding of these nuanced differences is paramount for the rational design of novel antiarrhythmic agents with improved efficacy and safety profiles. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of such compounds.
References
-
A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). PubMed. Retrieved from [Link]
-
Transient Outward Current Inhibition by Propafenone and 5-hydroxypropafenone in Cultured Neonatal Rat Ventricular Myocytes. (n.d.). PubMed. Retrieved from [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PubMed Central (PMC). Retrieved from [Link]
-
Radioligand binding and competition assays. (n.d.). Bio-protocol. Retrieved from [Link]
-
Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. (n.d.). PubMed. Retrieved from [Link]
-
Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors. (n.d.). PubMed. Retrieved from [Link]
-
Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal. (n.d.). PubMed. Retrieved from [Link]
-
Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. (2003). Cardiovascular Research. Retrieved from [Link]
-
Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. (n.d.). PubMed. Retrieved from [Link]
-
Propafenone: Package Insert / Prescribing Information / MOA. (2023). Drugs.com. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. (n.d.). PubMed. Retrieved from [Link]
-
Trapping and dissociation of propafenone derivatives in HERG channels. (2008). PubMed Central (PMC). Retrieved from [Link]
-
New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models. (2018). PubMed Central (PMC). Retrieved from [Link]
-
Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. (n.d.). PubMed. Retrieved from [Link]
-
Langendorff Heart Studies. (2023). CorDynamics. Retrieved from [Link]
-
A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. (2006). ResearchGate. Retrieved from [Link]
-
Langendorff's isolated perfused rat heart technique: a review. (2015). International Journal of Basic & Clinical Pharmacology. Retrieved from [Link]
-
Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. (n.d.). PubMed. Retrieved from [Link]
-
Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. Retrieved from [Link]
-
Transient Outward Current Inhibition by Propafenone and 5-hydroxypropafenone in Cultured Neonatal Rat Ventricular Myocytes. (n.d.). PubMed. Retrieved from [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PubMed Central (PMC). Retrieved from [Link]
-
PROPAFENONE HYDROCHLORIDE TABLETS. (n.d.). DailyMed. Retrieved from [Link]
-
Propafenone Therapy and CYP2D6 Genotype. (2017). NCBI. Retrieved from [Link]
-
Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient outward current inhibition by propafenone and 5-hydroxypropafenone in cultured neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxy Propafenone-d5 Hydrochloride
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 5-Hydroxy Propafenone-d5 Hydrochloride. As a deuterated analog of a potent cardioactive pharmaceutical metabolite, this compound necessitates a rigorous approach to safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Understanding the Compound: A Risk-Based Approach
5-Hydroxy Propafenone-d5 Hydrochloride is a stable isotope-labeled internal standard used in analytical and pharmacokinetic research.[1][2] While its own toxicological properties have not been thoroughly investigated, its parent compound, Propafenone, is a well-characterized Class IC antiarrhythmic agent.[3][4][5] The first principle of handling a compound of "unknown potency" is to treat it with the caution afforded to Highly Potent Active Pharmaceutical Ingredients (HPAPIs).[6][7]
The primary hazards stem from two sources: the pharmacological activity of the propafenone structure and the corrosive nature of the hydrochloride salt. Propafenone itself is a potent sodium channel blocker that can cause severe cardiovascular effects, including arrhythmias, hypotension, and bradycardia, even at therapeutic doses.[3][8][9] Overdoses can be fatal.[4][5] Therefore, inadvertent exposure through inhalation, ingestion, or skin contact must be rigorously prevented.
| Hazard Consideration | Description | Source |
| Parent Compound Toxicity | Propafenone is a potent cardioactive agent. Acute toxicity can lead to severe cardiovascular compromise, central nervous system depression, and seizures.[4][8] | [4][8] |
| Acute Toxicity (Analog) | A safety data sheet for a similar compound, 4-Hydroxy Propafenone-d5 HCl, classifies it as harmful if swallowed, in contact with skin, or inhaled.[10] | [10] |
| Chemical Form | As a hydrochloride salt, the compound can be corrosive and is destructive to mucous membranes and the upper respiratory tract if inhaled.[11][12] | [11][12] |
| Physical Form | As a solid or crystalline powder, it poses a significant risk of aerosolization during handling (e.g., weighing, transferring), leading to potential inhalation exposure.[13] | [13] |
| Occupational Exposure Limit | While a specific OEL is not established, HPAPIs are generally defined as having an OEL at or below 10 µg/m³.[7][14] Prudent practice dictates handling this compound as if it falls within this category. | [7][14] |
A thorough risk assessment is mandatory before any handling of this compound.[14][15] This assessment should evaluate the quantity being used, the frequency of handling, and the specific procedures being performed to determine the appropriate level of containment and PPE.[14]
Core Protection: Engineering Controls
Personal protective equipment is the final line of defense. The primary method for exposure control must always be engineering controls.
-
Primary Engineering Control (PEC): All manipulations of 5-Hydroxy Propafenone-d5 Hydrochloride powder, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood or a more stringent containment system like a glove box isolator .[16][17] These systems protect the user by containing aerosols and dust at the source.
-
Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas to prevent the escape of contaminants.
The PPE Protocol: A Step-by-Step Mandate
The selection and proper use of PPE are critical for preventing exposure. The following protocol is based on guidelines from the Occupational Safety and Health Administration (OSHA) and best practices for handling potent compounds.[18][19]
Hand Protection: The Double-Glove Imperative
For handling potent compounds, single-gloving is insufficient. Double-gloving provides a critical safety buffer against tears and contamination.
-
Selection: Wear two pairs of powder-free, chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard.[15] Nitrile provides excellent resistance to a wide range of chemicals.
-
Donning: The inner glove should be worn under the cuff of the lab gown. The outer glove goes over the cuff, creating a sealed interface.[19]
-
Procedure: Change the outer glove immediately if you suspect contamination or damage. Both pairs must be changed regularly (e.g., every 60 minutes) during extended procedures and must be removed before leaving the designated handling area.[19]
Body Protection: Beyond the Standard Lab Coat
A standard cotton lab coat is not protective against chemical splashes and offers no barrier to potent compound particulates.
-
Selection: A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene is required.[15] It must have a solid front, long sleeves, and tight-fitting knit or elastic cuffs.
-
Use: Gowns should be changed immediately if contaminated and must be removed and disposed of as hazardous waste before exiting the laboratory.
Respiratory Protection: Safeguarding the Primary Exposure Route
Inhalation of aerosolized powder is the most significant risk during the handling of the solid compound.
-
Within a Fume Hood: When working exclusively within a certified and properly functioning chemical fume hood, additional respiratory protection may not be required, as the hood provides primary containment.
-
Outside a Fume Hood: Any activity that could generate dust or aerosols outside of a PEC (e.g., cleaning a large spill) requires respiratory protection. A fit-tested N95 respirator is the minimum requirement for particulates. For higher-risk procedures or spill cleanup, a respirator equipped with acid gas and particulate cartridges should be used.[11]
Eye and Face Protection: Shielding from Splashes and Dust
-
Selection: ANSI-approved chemical splash goggles are mandatory.[12] Standard safety glasses do not provide an adequate seal around the eyes and are insufficient.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., handling larger volumes of solutions), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[15][20]
Procedural Workflow and Visual Guides
Adherence to established workflows minimizes the risk of error and exposure. The following diagrams illustrate the critical safety sequences for PPE and chemical handling.
PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that you do not touch your skin with contaminated gloves.
Caption: PPE Donning and Doffing Workflow.
Safe Handling Workflow in a Chemical Fume Hood
This diagram outlines the essential steps for safely weighing and preparing a solution of the compound.
Caption: Safe Handling Workflow in a Fume Hood.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[17][21]
-
Segregation: All waste contaminated with 5-Hydroxy Propafenone-d5 Hydrochloride must be segregated into a dedicated, clearly labeled hazardous waste container.[22] This includes:
-
Disposable PPE (gloves, gowns)
-
Weigh boats, pipette tips, and other consumables
-
Contaminated paper towels and bench pads
-
Surplus or expired chemical
-
Empty primary containers
-
-
Containerization: Use a chemically resistant, sealable container. The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").
-
Deuterated Waste: The deuterium labeling does not alter the chemical hazardousness of the molecule.[23] Disposal procedures should be based entirely on the toxicity and reactivity of the propafenone hydrochloride compound. There are no special disposal considerations for the stable isotope itself in this context.[24]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's licensed hazardous waste management provider, typically via high-temperature incineration.[10] Never dispose of this chemical down the drain or in regular trash.[17]
Chemical Waste Disposal Workflow
Caption: Hazardous Chemical Waste Disposal Workflow.
By integrating these safety protocols and operational plans into your daily laboratory practice, you build a foundation of trust and scientific integrity. The causality is clear: understanding the potent nature of the compound dictates the use of engineering controls, which in turn informs the mandatory, multi-layered PPE protocol. This self-validating system ensures that both the researcher and the research are protected.
References
-
Title: Acute propafenone toxicity after two exposures at standard dosing - PMC Source: PubMed Central URL: [Link]
-
Title: Acute Propafenone Toxicity Discovered after Unknown Onset of Symptoms Source: CABI Digital Library URL: [Link]
-
Title: Revisiting propafenone toxicity - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Propafenone Overdose: From Cardiogenic Shock to Brugada Pattern Source: PubMed Central URL: [Link]
-
Title: Clinical Management of Severe Propafenone Intoxication Source: CABI Digital Library URL: [Link]
-
Title: MATERIAL SAFETY DATA SHEETS 5-HYDROXY PROPAFENONE HYDROCHLORIDE Source: Cleanchem Laboratories URL: [Link]
-
Title: Propafenone Tablets Safety Data Sheet Source: Par Pharmaceutical URL: [Link]
-
Title: Highly Potent Compounds | VxP Pharma Source: VxP Pharma URL: [Link]
-
Title: Disposal of deuterium (D₂) Source: Synergy Recycling URL: [Link]
-
Title: Handling & Processing of Potent Compounds: A Holistic Approach Source: IPS URL: [Link]
-
Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Hydrochloric Acid SOP Source: University of Washington URL: [Link]
-
Title: Safety Data Sheet - 4-Hydroxy Propafenone-d5 Hydrochloride Source: AA Blocks URL: [Link]
-
Title: eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Potent compounds: 7 things that every EHS professional should know Source: Affygility Solutions URL: [Link]
-
Title: Personal protective equipment in your pharmacy Source: Alberta College of Pharmacy URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: 5-Hydroxy Propafenone-D5 (HCl Salt) | CAS 1188265-48-6 Source: Veeprho URL: [Link]
-
Title: Deuterium Labeled Compounds Source: ZEOCHEM URL: [Link]
-
Title: Hydrochloric Acid SOP Source: University of Washington Environmental Health & Safety URL: [Link]
-
Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL: [Link]
-
Title: Material Safety Data Sheet - Propafenone HCl Source: ScienceLab.com URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Propafenone Overdose: From Cardiogenic Shock to Brugada Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 8. Acute propafenone toxicity after two exposures at standard dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aablocks.com [aablocks.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
- 15. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 16. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 18. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 19. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 20. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 21. ptb.de [ptb.de]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 24. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
